Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R)-3-(4-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-16-9-11-17(12-10-16)23(13-24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRURLSPIILXNE-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375881 | |
| Record name | (3R)-3-(4-Cyanophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517905-92-9 | |
| Record name | (3R)-3-(4-Cyanophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic Acid: A Keystone for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of a Modified β-Amino Acid
In the landscape of modern drug discovery and peptide science, the incorporation of non-canonical amino acids is a paramount strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid, a chiral β-amino acid, has emerged as a pivotal building block in the synthesis of sophisticated peptidomimetics and bioactive molecules. Its unique architecture, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, a stereochemically defined (R)-configuration, and a strategically placed cyanophenyl moiety, offers a tripartite advantage for medicinal chemists and peptide scientists.
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS), enabling a robust and orthogonal strategy for the stepwise assembly of peptide chains under mild basic conditions.[1] The (R)-chirality at the β-carbon is crucial for dictating the three-dimensional structure of the resulting peptide, which in turn governs its biological activity. Furthermore, the 4-cyanophenyl group is not a passive substituent; its electron-withdrawing nature and potential for specific molecular interactions can significantly modulate the physicochemical and pharmacological properties of a peptide, including binding affinity, bioavailability, and enzymatic resistance.[1]
This technical guide provides an in-depth exploration of the chemical structure, synthesis, and applications of this compound, offering a comprehensive resource for researchers leveraging this powerful synthetic tool.
Chemical Structure and Physicochemical Properties
This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 517905-92-9[2] |
| Molecular Formula | C₂₅H₂₀N₂O₄[3] |
| Molecular Weight | 412.44 g/mol [3] |
| Appearance | Solid[3] |
| Storage Conditions | 2-8°C, sealed in a dry environment[3] |
Chemical Structure Diagram:
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of this chiral β-amino acid derivative involves a multi-step process that hinges on the stereoselective introduction of the amino group and subsequent protection. A representative synthetic approach is outlined below, based on established methodologies for related compounds.
Synthetic Workflow Diagram:
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Racemic Ethyl 3-Amino-3-(4-cyanophenyl)propanoate
This precursor can be synthesized through various standard organic chemistry reactions, such as the Rodionov reaction, involving the condensation of 4-cyanobenzaldehyde, malonic acid, and ammonium acetate, followed by esterification.
Step 2: Enzymatic Kinetic Resolution
The resolution of the racemic ethyl ester is a critical step to isolate the desired (R)-enantiomer. This is often achieved with high enantioselectivity using lipases.
-
Procedure:
-
The racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate is dissolved in a suitable organic solvent (e.g., butyl butanoate).
-
An immobilized lipase, such as Candida antarctica lipase A (CAL-A), is added to the solution.
-
The reaction mixture is incubated with shaking at a controlled temperature (e.g., 50 °C).
-
The progress of the reaction is monitored by chiral HPLC until approximately 50% conversion is reached.
-
The enzyme is removed by filtration. The filtrate contains the unreacted (R)-ethyl ester and the N-acylated (S)-amide.
-
The (R)-ethyl ester is separated from the (S)-amide by column chromatography.
-
Step 3: Saponification of the (R)-Ester
The isolated (R)-ethyl ester is then hydrolyzed to the corresponding carboxylic acid.
-
Procedure:
-
The (R)-ethyl 3-amino-3-(4-cyanophenyl)propanoate is dissolved in a mixture of an organic solvent (e.g., THF or dioxane) and water.
-
A slight excess of a base, such as lithium hydroxide (LiOH), is added.
-
The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed.
-
The reaction mixture is acidified to a pH of approximately 5-6 with a mild acid (e.g., 1 M HCl).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate) to remove any organic impurities.
-
The aqueous solution containing the (R)-3-amino-3-(4-cyanophenyl)propionic acid is then used directly in the next step or the product is isolated by evaporation of the solvent.
-
Step 4: Fmoc Protection
The final step involves the protection of the amino group with the Fmoc moiety.
-
Procedure:
-
The (R)-3-amino-3-(4-cyanophenyl)propionic acid is dissolved in an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).
-
A solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in an organic solvent (e.g., acetone or dioxane) is added dropwise to the amino acid solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction mixture is acidified with a dilute acid (e.g., 1 M HCl) to precipitate the Fmoc-protected amino acid.
-
The precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound.
-
Applications in Peptide Synthesis and Drug Discovery
The unique structural features of this compound make it a valuable tool for addressing key challenges in peptide and small molecule drug development.
Enhancing Pharmacokinetic and Pharmacodynamic Properties:
The incorporation of this β-amino acid into peptide backbones can induce the formation of stable secondary structures, such as helices and turns. This conformational pre-organization can lead to enhanced binding affinity and selectivity for biological targets. Moreover, the unnatural β-amino acid linkage provides resistance to enzymatic degradation by proteases, thereby prolonging the in vivo half-life of the peptide therapeutic.
Modulation of Biological Activity through the Cyanophenyl Moiety:
The electron-withdrawing cyano group on the phenyl ring can significantly influence the electronic properties of the molecule.[3] This can lead to altered pKa values of neighboring residues and create opportunities for specific dipole-dipole or hydrogen bonding interactions with target receptors or enzymes. The cyanophenyl group can also serve as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's pharmacological profile.
A Versatile Scaffold for Peptidomimetics and Small Molecules:
Beyond its use in linear peptides, this compound is a valuable starting material for the synthesis of more complex peptidomimetics and small molecule inhibitors. The defined stereochemistry and the presence of three distinct functional handles (the Fmoc-protected amine, the carboxylic acid, and the cyano group) provide a versatile platform for chemical diversification.
Logical Relationship Diagram for Applications:
Caption: Interplay of structural features and their impact on applications.
Conclusion
This compound is more than just a protected amino acid; it is a strategically designed building block that empowers the synthesis of next-generation peptide and small molecule therapeutics. Its well-defined stereochemistry, the conformational constraints and proteolytic resistance imparted by the β-amino acid backbone, and the modulating influence of the cyanophenyl group provide a powerful combination for medicinal chemists. As the demand for more sophisticated and effective drugs continues to grow, the utility of such precisely engineered synthetic intermediates will undoubtedly play an increasingly critical role in advancing the frontiers of drug discovery.
References
-
High Purity Fmoc-(R)-3-Amino-3-(4-Cyanophenyl)propionic Acid Supplier. Available at: [Link]
-
The Role of Fmoc-Protected Amino Acids in Synthesizing Bioactive Peptides. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Sources
A Comprehensive Guide to the Synthesis of Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Non-natural Amino Acids in Peptide Science
The rational design of therapeutic peptides and peptidomimetics frequently necessitates the incorporation of non-natural amino acids to enhance biological activity, improve metabolic stability, and constrain conformational flexibility. Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid is a valuable building block in this context. The presence of the 4-cyanophenyl moiety offers a unique combination of steric and electronic properties, enabling the exploration of novel molecular interactions within peptide-receptor binding sites. The cyano group, being a potent electron-withdrawing group, can influence the acidity of the β-amino group and participate in specific hydrogen bonding or dipolar interactions, potentially leading to enhanced binding affinity and selectivity of the resulting peptide. Furthermore, the β-amino acid backbone induces a distinct conformational preference in the peptide chain, making it a powerful tool for modulating secondary structure and proteolytic stability.
This in-depth technical guide provides a detailed examination of a robust and well-established chemoenzymatic route for the synthesis of this compound. Additionally, it will briefly explore alternative asymmetric strategies, offering a broader perspective for researchers in the field.
Chemoenzymatic Synthesis Route: A Field-Proven Approach
The most extensively documented and reliable method for the preparation of enantiomerically pure this compound relies on the enzymatic kinetic resolution of a racemic precursor. This strategy leverages the high stereoselectivity of lipases to separate the desired enantiomer, followed by straightforward chemical modifications to yield the final product. The overall synthesis can be conceptually divided into three key stages:
-
Synthesis of the Racemic Precursor: Preparation of ethyl (±)-3-amino-3-(4-cyanophenyl)propanoate.
-
Enzymatic Kinetic Resolution: Stereoselective acylation of the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer.
-
Hydrolysis and Fmoc Protection: Conversion of the resolved (R)-amino ester to the final Fmoc-protected amino acid.
Caption: Diagram of the enzymatic kinetic resolution step.
Stage 3: Hydrolysis and Fmoc Protection of the (R)-Enantiomer
Once the unreacted ethyl (R)-3-amino-3-(4-cyanophenyl)propanoate is isolated, the synthesis proceeds with two final chemical transformations:
-
Hydrolysis of the Ester: The ethyl ester is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid, (R)-3-amino-3-(4-cyanophenyl)propanoic acid. Acid-catalyzed hydrolysis is often preferred to minimize potential side reactions.
-
Fmoc Protection of the Amine: The primary amine of the (R)-amino acid is then protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.
Self-Validating System:
The success of each step can be readily monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The enantiomeric purity of the final product should be determined by chiral HPLC analysis to validate the effectiveness of the enzymatic resolution.
Alternative Asymmetric Synthesis Strategies
While the chemoenzymatic route is highly effective, it is valuable for researchers to be aware of alternative asymmetric approaches for the synthesis of chiral β-amino acids. These methods aim to directly establish the stereocenter, bypassing the need for resolution of a racemate. Some prominent strategies include:
-
Asymmetric Hydrogenation: The asymmetric hydrogenation of β-enamino esters, using chiral rhodium or ruthenium catalysts, is a powerful method for the synthesis of enantiomerically enriched β-amino acids. The development of ligands that can effectively control the stereochemical outcome for β-substituted substrates is an active area of research.
-
Asymmetric Conjugate Addition: The addition of a nitrogen nucleophile to an α,β-unsaturated ester bearing a chiral auxiliary can provide a diastereoselective route to β-amino esters. Subsequent removal of the auxiliary yields the enantiomerically enriched product.
-
Mannich-Type Reactions: Asymmetric Mannich reactions between an enolate (or its equivalent), an aldehyde, and an amine, catalyzed by a chiral catalyst, can directly generate chiral β-amino carbonyl compounds.
While these methods offer elegant and potentially more atom-economical routes, their application to the synthesis of (R)-3-amino-3-(4-cyanophenyl)propanoic acid may require significant optimization of reaction conditions and catalyst systems.
Data Presentation
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Ethyl (±)-3-amino-3-(4-cyanophenyl)propanoate | N/A | C₁₂H₁₄N₂O₂ | 218.25 | Oil |
| Ethyl (R)-3-amino-3-(4-cyanophenyl)propanoate hydrochloride | N/A | C₁₂H₁₅ClN₂O₂ | 254.71 | 168-170 |
| (R)-3-amino-3-(4-cyanophenyl)propanoic acid | N/A | C₁₀H₁₀N₂O₂ | 190.20 | 203-205 |
| This compound | 220497-78-9 | C₂₅H₂₀N₂O₄ | 412.44 | 192-194 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl (±)-3-amino-3-(4-cyanophenyl)propanoate
-
To a solution of 4-cyanobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in a suitable solvent such as ethanol, add a catalytic amount of a base like piperidine.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the corresponding cinnamic acid derivative.
-
Subject the purified cinnamic acid derivative to a Michael addition with a suitable ammonia equivalent, followed by esterification to yield the racemic ethyl ester.
Protocol 2: Enzymatic Resolution of Ethyl (±)-3-amino-3-(4-cyanophenyl)propanoate
-
Dissolve ethyl (±)-3-amino-3-(4-cyanophenyl)propanoate (1.0 eq) in butyl butanoate.
-
Add immobilized Candida antarctica Lipase A (CAL-A) to the solution.
-
Shake the reaction mixture at room temperature. Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
Separate the unreacted ethyl (R)-3-amino-3-(4-cyanophenyl)propanoate from the acylated (S)-enantiomer by column chromatography on silica gel.
Protocol 3: Synthesis of (R)-3-amino-3-(4-cyanophenyl)propanoic acid
-
Dissolve the purified ethyl (R)-3-amino-3-(4-cyanophenyl)propanoate in a mixture of a suitable organic solvent (e.g., dioxane) and aqueous hydrochloric acid.
-
Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the amino acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 4: Synthesis of this compound
-
Suspend (R)-3-amino-3-(4-cyanophenyl)propanoic acid (1.0 eq) in a mixture of a suitable organic solvent (e.g., acetone or dioxane) and a saturated aqueous solution of sodium bicarbonate.
-
Cool the mixture in an ice bath and add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq) in the same organic solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer with cold 1 M HCl to precipitate the product.
-
Collect the white solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.
References
-
Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(21), 3583-3587. [Link]
-
Chem-Impex. (n.d.). (S)-3-Amino-3-(4-cyanophenyl)propionic acid. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-(R)-3-Amino-3-(4-cyanophenyl)propionic acid. Retrieved from [Link]
-
Arote, N. D., & Akamanchi, K. G. (2011). A simple and efficient protocol for the synthesis of N-Fmoc amino acids. Synthetic Communications, 41(13), 1963-1969. [Link]
- Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids. John Wiley & Sons.
-
Liljeblad, A., & Kanerva, L. T. (2006). Biocatalysis in the preparation of enantiopure β-amino acids. Tetrahedron, 62(24), 5831-5854. [Link]
Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid CAS number 517905-91-8
An In-Depth Technical Guide to Fmoc-(R)-3-Amino-3-(4-cyanophenyl)-propionic Acid
Authored by: A Senior Application Scientist
This guide provides an in-depth technical overview of Fmoc-(R)-3-Amino-3-(4-cyanophenyl)-propionic acid, a key building block in modern medicinal chemistry and drug discovery. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the scientific rationale behind its application.
Introduction: The Strategic Importance of a Designer Amino Acid
Fmoc-(R)-3-Amino-3-(4-cyanophenyl)-propionic acid (Fmoc-D-β-Hph(4-CN)-OH) is a non-proteinogenic β-amino acid derivative. Its significance lies in the unique combination of a β-amino acid backbone, which imparts conformational constraints on peptides, and a 4-cyanophenyl side chain, a powerful modulator of pharmacokinetic and pharmacodynamic properties.
The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it directly compatible with standard solid-phase peptide synthesis (SPPS) protocols, allowing for its precise incorporation into novel peptide and peptidomimetic structures. The chirality at the C3 position is crucial, with the (R)-enantiomer often being selected to mimic the orientation of natural L-amino acids when incorporated into a peptide chain.
The true value of this building block is realized in its application. The 4-cyanophenyl group is not merely a steric placeholder; it is an active pharmacophore. The nitrile moiety can act as a hydrogen bond acceptor, a dipole, or a bioisostere for other functional groups, enabling fine-tuning of a molecule's interaction with its biological target. This guide will delve into the practical aspects of utilizing this compound, from handling and synthesis to its strategic deployment in drug design.
Physicochemical Properties & Handling
A thorough understanding of the compound's properties is the foundation of its successful application.
| Property | Value | Source |
| CAS Number | 517905-91-8 | |
| Molecular Formula | C25H20N2O4 | |
| Molecular Weight | 412.44 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 175-180 °C | |
| Purity | ≥98% (typically by HPLC) | |
| Solubility | Soluble in DMF, DMSO, NMP. Limited solubility in water and alcohols. | |
| Storage | Store at 2-8°C, protected from light and moisture. |
Handling Considerations:
-
Hygroscopicity: Like many Fmoc-protected amino acids, this compound can be hygroscopic. Store in a desiccator and handle quickly in an inert atmosphere if possible.
-
Stability: The Fmoc group is base-labile, a property exploited during SPPS. Avoid exposure to basic conditions during storage and handling. The nitrile group is generally stable under standard peptide synthesis conditions.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-(R)-3-Amino-3-(4-cyanophenyl)-propionic acid is as a building block in SPPS. Its incorporation follows the general workflow of Fmoc-based synthesis, but with specific considerations due to its structure.
Core SPPS Workflow
The following diagram illustrates the standard cycle for incorporating this amino acid into a growing peptide chain on a solid support.
Caption: Standard Fmoc-SPPS cycle for amino acid incorporation.
Detailed Coupling Protocol
Rationale: The coupling of β-amino acids can be more sterically hindered than their α-amino acid counterparts. Therefore, the choice of coupling reagent and conditions is critical to ensure high coupling efficiency and prevent side reactions like racemization. Carbodiimide-based reagents activated with an additive are generally preferred.
Recommended Protocol:
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times) to remove all traces of piperidine.
-
Coupling Cocktail Preparation:
-
In a separate vessel, dissolve Fmoc-(R)-3-Amino-3-(4-cyanophenyl)-propionic acid (3 equivalents relative to resin loading).
-
Add an activating agent such as HBTU (2.9 eq.) or HATU (2.9 eq.).
-
Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6 eq.).
-
Add the dissolved components to the reaction vessel containing the resin.
-
-
Coupling Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. The longer coupling time compared to standard α-amino acids is often necessary to overcome steric hindrance.
-
Monitoring: Perform a Kaiser test or a similar ninhydrin-based test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.
-
Washing: Wash the resin as described in step 3 to remove excess reagents.
-
Capping (Optional but Recommended): To block any unreacted free amines, treat the resin with a capping solution (e.g., 5% acetic anhydride, 6% 2,6-lutidine in DMF) for 10 minutes.
Strategic Role in Drug Design & Medicinal Chemistry
The incorporation of Fmoc-(R)-3-Amino-3-(4-cyanophenyl)-propionic acid is a deliberate design choice aimed at achieving specific therapeutic objectives.
Conformational Constraint and Proteolytic Stability
The β-amino acid backbone introduces an extra carbon atom into the peptide chain. This fundamentally alters the accessible dihedral angles, leading to the formation of unique and stable secondary structures, such as helices and turns, that are not readily formed by α-amino acids.
Caption: Rationale for using β-amino acids in peptidomimetic design.
This conformational rigidity serves two purposes:
-
Pre-organization for Binding: It locks the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing affinity.
-
Enhanced Stability: The unnatural backbone is resistant to degradation by proteases, which significantly increases the in vivo half-life of the resulting peptide drug candidate.
The 4-Cyanophenyl Side Chain as a Pharmacophore
The 4-cyanophenyl group is a versatile tool for modulating molecular interactions and properties.
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group (C≡N) can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (e.g., -NH or -OH groups) in a protein's active site.
-
Dipole-Dipole Interactions: The strong dipole moment of the nitrile group can engage in favorable dipole-dipole interactions within the binding pocket.
-
Bioisosteric Replacement: The cyano group can serve as a bioisostere for a carbonyl group or a hydroxyl group, helping to improve metabolic stability or membrane permeability while maintaining key binding interactions.
-
Occupying Aromatic Pockets: The phenyl ring itself can engage in π-π stacking or hydrophobic interactions within aromatic-rich pockets of a target protein.
Example Application: In the design of inhibitors for protein-protein interactions (PPIs), which often feature large, shallow binding surfaces, the rigid, well-defined structure provided by this β-amino acid can help position the 4-cyanophenyl group precisely to disrupt a key interaction, for instance, by mimicking a critical phenylalanine or tyrosine residue while adding a new hydrogen bonding capability.
Troubleshooting & Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Steric hindrance of the β-amino acid. 2. Insufficient reaction time. 3. Poor resin swelling or reagent quality. | 1. Switch to a more potent coupling agent (e.g., HATU, COMU). 2. Increase coupling time to 4-6 hours or perform a double coupling. 3. Ensure fresh, high-quality reagents and adequate resin swelling. |
| Aggregation of Peptide Chain | The growing peptide chain is folding on the resin, blocking reactive sites. | 1. Perform the coupling at an elevated temperature (40-50°C). 2. Add a chaotropic salt like LiCl to the coupling cocktail. 3. Use a more polar solvent mixture (e.g., DMF/NMP). |
| Side Product Formation | Racemization at the α-carbon of the preceding amino acid. | Ensure the use of an additive like Oxyma Pure or HOBt with carbodiimide activators. Use a non-coordinating base like DIPEA or 2,4,6-collidine instead of a stronger, more nucleophilic base. |
Conclusion
Fmoc-(R)-3-Amino-3-(4-cyanophenyl)-propionic acid is more than just another protected amino acid. It is a specialized chemical tool that empowers medicinal chemists to design next-generation therapeutics with enhanced stability, specificity, and efficacy. By understanding its fundamental properties, mastering its application in peptide synthesis, and strategically leveraging the unique features of its β-amino acid backbone and 4-cyanophenyl side chain, researchers can unlock new possibilities in the development of novel peptidomimetics and small molecule drugs.
References
-
PubChem Compound Summary for CID 139040331, Fmoc-(R)-3-Amino-3-(4-cyanophenyl)-propionic acid. National Center for Biotechnology Information. [Link]
molecular weight of Fmoc-D-β-Phe(4-CN)-OH
An In-depth Technical Guide to Fmoc-D-Phe(4-CN)-OH: A Versatile Building Block for Advanced Peptide Synthesis
Introduction
In the landscape of modern drug discovery and materials science, the incorporation of non-natural amino acids into peptide chains represents a cornerstone strategy for developing novel therapeutics and functional biomaterials. These unique building blocks allow researchers to move beyond the canonical 20 proteinogenic amino acids, unlocking peptides with enhanced proteolytic stability, refined receptor-binding affinities, and unique conformational properties. Among these, Fmoc-D-Phe(4-CN)-OH has emerged as a particularly valuable reagent for medicinal chemists and peptide scientists.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delves into the core physicochemical properties, strategic applications, and field-proven protocols for the effective use of Fmoc-D-Phe(4-CN)-OH. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a deep and actionable understanding of this versatile compound.
A critical point of nomenclature must be addressed at the outset. While the name "Fmoc-D-β-Phe(4-CN)-OH" implies a beta-amino acid (where the amine is on the third carbon), the commercially prevalent and widely referenced compound is the alpha-amino acid: (2R)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-(4-cyanophenyl)propanoic acid . This guide will focus exclusively on this alpha-amino acid, as it is the reagent used in standard peptide synthesis workflows.
Physicochemical Properties and Characterization
A thorough understanding of a reagent's properties is fundamental to its successful application. Fmoc-D-Phe(4-CN)-OH is a white to off-white solid powder, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a D-chiral center, and a distinctive 4-cyanophenyl side chain.[1][2]
Core Data Summary
The key quantitative data for Fmoc-D-Phe(4-CN)-OH are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 412.44 g/mol | [1][2][3][4] |
| Molecular Formula | C₂₅H₂₀N₂O₄ | [2][3][4][5] |
| CAS Number | 205526-34-7 | [1][2][4] |
| Appearance | White to off-white solid | [1] |
| Typical Purity | ≥98.0% (by HPLC) | [3] |
| Storage Temperature | 2-8°C (short-term), -20°C (long-term) | [1][3] |
| Synonyms | Fmoc-D-4-cyanophenylalanine, Fmoc-p-Cyano-D-Phe-OH | [2][4] |
Structural Analysis
The molecule's utility is derived from its three primary components, each serving a distinct and critical function in peptide synthesis.
Caption: Key functional components of the Fmoc-D-Phe(4-CN)-OH molecule.
-
Fmoc Group: This bulky protecting group on the α-amine is the cornerstone of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Its key feature is its lability to basic conditions (e.g., piperidine), while remaining stable to the acidic conditions often used for final peptide cleavage from the resin. This orthogonal stability is crucial for the selective elongation of the peptide chain.
-
D-Chiral Center: The D-configuration is non-natural. Its incorporation into a peptide sequence is a deliberate strategy to significantly increase resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This can dramatically extend the in vivo half-life of a peptide therapeutic.
-
4-Cyanophenyl Side Chain: The cyano (-CN) moiety is a powerful tool. It is an electron-withdrawing group that can alter the electronic properties of the phenyl ring. It can serve as a bioisostere for other groups, act as an infrared spectroscopic probe, or function as a versatile chemical handle for post-synthetic modifications.
Strategic Applications in Peptide Science
The decision to incorporate Fmoc-D-Phe(4-CN)-OH is driven by specific strategic goals in peptide design. Its utility extends beyond simply adding a non-natural residue.
-
Enhancing Pharmacokinetic Profiles: As mentioned, the D-configuration provides a robust defense against proteolysis, a primary clearance mechanism for peptide drugs. This is a foundational strategy for improving bioavailability and reducing dosing frequency.
-
Conformational Control: The steric bulk and electronic nature of the 4-cyanophenyl group can impose specific conformational constraints on the peptide backbone, potentially locking it into a bioactive conformation that enhances binding to a biological target.
-
Introducing a Chemical Handle: The cyano group is a gateway for further chemical diversification. It can be:
-
Reduced to a primary amine (-CH₂NH₂), introducing a positive charge or a site for further conjugation.
-
Hydrolyzed to a carboxamide (-CONH₂), which can alter hydrogen bonding potential.[6]
-
Converted to a tetrazole ring, a common bioisostere for a carboxylic acid group.
-
-
Use as a Spectroscopic Probe: The nitrile group has a characteristic, sharp absorbance in the infrared (IR) spectrum in a region that is typically clear of other peptide vibrations. This allows it to be used as a vibrational reporter to probe the local environment within a peptide or protein.
Experimental Protocols & Methodologies
Adherence to validated protocols is essential for achieving high-purity products and reproducible results.
Handling and Storage
Proper storage is critical to maintain the integrity of the reagent.
-
Long-term Storage: The solid powder should be stored at -20°C for periods up to 3 years.[1]
-
Short-term Storage: For routine use, storage at 2-8°C is acceptable.[3]
-
Solutions: Stock solutions, particularly in hygroscopic solvents like DMSO, are less stable. They should be aliquoted and stored at -80°C for no more than 6 months to prevent degradation from moisture and freeze-thaw cycles.[1]
Stock Solution Preparation (Example in DMSO)
For many applications, a stock solution is required. The following protocol is recommended for preparing a 100 mg/mL solution in DMSO.[1]
-
Preparation: Use a new, unopened bottle of anhydrous DMSO to minimize water content, which can compromise solubility and stability.[1]
-
Weighing: Accurately weigh the desired amount of Fmoc-D-Phe(4-CN)-OH powder in a suitable vial.
-
Solvation: Add the calculated volume of DMSO. For example, to prepare a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of the compound.
-
Dissolution: The compound may not dissolve immediately. Gentle warming to 60°C and sonication are often required to achieve complete dissolution.[1]
-
Storage: Once fully dissolved, aliquot the solution into smaller volumes in tightly sealed vials and store at -80°C.[1]
Molarity Calculation Table:
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.412 mg | 2.062 mg | 4.124 mg |
| 5 mM | 2.062 mg | 10.31 mg | 20.62 mg |
| 10 mM | 4.124 mg | 20.62 mg | 41.24 mg |
Protocol: Standard Fmoc-SPPS Coupling Cycle
This protocol outlines a single, self-validating cycle for incorporating Fmoc-D-Phe(4-CN)-OH onto a resin-bound peptide chain. The core principle is a sequence of deprotection, activation, and coupling, interspersed with thorough washing to remove excess reagents and byproducts.
Caption: Workflow for a single Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.
Methodology:
-
Resin Swelling: Start with the peptide-resin from the previous cycle. Swell the resin in dimethylformamide (DMF) for 20-30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes. Drain and repeat once.
-
Causality: Piperidine is a secondary amine base that efficiently cleaves the Fmoc group via a β-elimination mechanism, liberating the N-terminal amine for the next coupling reaction.
-
-
Washing:
-
Thoroughly wash the resin to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.
-
A typical wash cycle is 5-7 repetitions with DMF, followed by washes with a non-polar solvent like dichloromethane (DCM) and then again with DMF.
-
-
Coupling (Activation & Addition):
-
In a separate vessel, prepare the coupling solution. For a 0.1 mmol scale synthesis, dissolve Fmoc-D-Phe(4-CN)-OH (4 equivalents, ~165 mg) and an activator like HBTU (3.9 equivalents) in DMF. Add an activation base such as N,N-Diisopropylethylamine (DIPEA) (8 equivalents).
-
Causality: The activator (e.g., HBTU, HATU, or DIC/Oxyma) reacts with the carboxylic acid of the amino acid to form a highly reactive ester. This active species readily reacts with the free N-terminal amine on the resin to form a stable peptide bond. DIPEA acts as a non-nucleophilic base to facilitate the reaction.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess activated amino acid and coupling byproducts.
-
-
Validation (Optional but Recommended):
-
Take a small sample of the resin and perform a Kaiser test (or other ninhydrin-based test). A negative result (yellow beads) indicates a complete coupling reaction (no free primary amines). A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated. This is a self-validating step ensuring high fidelity.
-
Safety and Handling Precautions
As with all chemical reagents, appropriate safety measures must be observed.
-
General Handling: Handle in a well-ventilated area or chemical fume hood. Avoid generating dust.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields), gloves, and a lab coat, is recommended.[7]
-
Hazard Classification: The compound is classified as a combustible solid.[2][7] It has a WGK (Water Hazard Class) of 3, indicating it is strongly hazardous to water.[2][7]
-
SDS Consultation: This guide provides summary information. It is imperative to consult the full, lot-specific Safety Data Sheet (SDS) provided by the supplier before use for comprehensive safety, handling, and disposal information.
Conclusion
Fmoc-D-Phe(4-CN)-OH is a high-value, multifunctional building block for the synthesis of advanced peptides. Its unique combination of a base-labile Fmoc protecting group, a proteolytically-stabilizing D-chiral center, and a chemically versatile 4-cyanophenyl side chain provides researchers with a powerful tool to engineer peptides with superior therapeutic properties. By understanding its fundamental characteristics and employing robust, validated protocols as outlined in this guide, scientists in both academic and industrial settings can effectively leverage this reagent to push the boundaries of peptide chemistry and drug development.
References
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Fmoc-Phe(4-CN)-OH = 98.0 HPLC 173963-93-4 [sigmaaldrich.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. peptide.com [peptide.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fmoc-b- D -Phe-OH = 98.0 HPLC 209252-15-3 [sigmaaldrich.com]
An In-depth Technical Guide to the Role of the Cyanophenyl Group in Non-Natural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-natural amino acids into peptides and proteins has emerged as a powerful strategy in chemical biology, drug discovery, and materials science. Among the diverse array of synthetic amino acids, those containing a cyanophenyl group, particularly p-cyanophenylalanine (pCNF), have garnered significant attention. This guide provides a comprehensive technical overview of the multifaceted roles of the cyanophenyl group. We will delve into its unique physicochemical properties and explore its versatile applications as a sensitive spectroscopic probe for interrogating protein structure, dynamics, and local microenvironments. Furthermore, this guide will detail its utility in protein engineering and its emerging role in the development of novel peptide therapeutics.
Introduction: The Strategic Advantage of the Cyanophenyl Group
The 20 canonical amino acids offer a remarkable yet finite chemical repertoire for protein structure and function. The ability to introduce non-natural amino acids with unique side chains expands this repertoire, enabling the precise tuning of protein properties and the introduction of novel functionalities. The cyanophenyl group, a phenyl ring substituted with a nitrile (-C≡N), has proven to be an exceptionally valuable addition to the protein engineer's toolkit.[1]
Its utility stems from a combination of factors:
-
Minimal Perturbation: The size and shape of the p-cyanophenylalanine side chain are comparable to those of natural aromatic amino acids like phenylalanine and tyrosine, often allowing for its seamless incorporation into protein structures without significant disruption.[2]
-
Unique Electronic Properties: The nitrile group is strongly electron-withdrawing, which can influence the local electronic environment within a protein, potentially affecting folding, stability, and enzymatic activity.[3]
-
Versatile Spectroscopic Handle: The nitrile stretching vibration provides a distinct signal in an otherwise transparent region of the infrared (IR) spectrum, making it an excellent site-specific vibrational probe.[4][5] Additionally, the cyanophenyl group exhibits fluorescence properties that are highly sensitive to the local environment.[2][6]
This guide will systematically explore these attributes, providing both the theoretical underpinnings and practical insights necessary for leveraging cyanophenyl-containing amino acids in research and development.
Physicochemical Properties of the Cyanophenyl Group
The strategic incorporation of a cyanophenyl-containing amino acid begins with a thorough understanding of its fundamental properties.
Polarity and Hydrophobicity
The polarity of the cyano group is intermediate between that of a methylene group and an amide group.[6] This unique characteristic allows p-cyanophenylalanine to act as a conservative replacement for phenylalanine or tyrosine in many protein contexts. While the phenyl ring itself is hydrophobic, the nitrile group can engage in hydrogen bonding, albeit as a weak acceptor. This dual nature allows it to probe both hydrophobic core formation and solvent-exposed regions of proteins.[7][8]
Aromaticity and Electronic Effects
The cyano group is a strong electron-withdrawing group, which significantly alters the electron distribution of the phenyl ring. This can influence cation-π interactions and other non-covalent interactions that are critical for protein structure and function. The modification of the electronic properties of the aromatic ring can be harnessed to modulate the binding affinity of proteins to their ligands or to alter the catalytic activity of enzymes.[3][9]
The Cyanophenyl Group as a Multifaceted Spectroscopic Probe
Perhaps the most powerful application of cyanophenyl-containing amino acids is their use as site-specific spectroscopic probes. They offer a window into the molecular world of proteins with high spatial and temporal resolution.[10]
Infrared (IR) Spectroscopy: A Vibrational Reporter of Local Environment
The nitrile group possesses a C≡N stretching vibration that absorbs in a region of the IR spectrum (~2200-2240 cm⁻¹) that is free from interference from other protein vibrational modes.[4] The precise frequency of this vibration is exquisitely sensitive to the local environment, including polarity, hydration, and electric fields.[2]
-
Vibrational Stark Effect (VSE): The nitrile stretching frequency exhibits a linear shift in response to an external electric field, a phenomenon known as the Vibrational Stark Effect.[11][12][13] This property allows for the direct measurement of local electric fields within a protein's active site or at protein-protein interfaces, providing invaluable insights into enzymatic catalysis and molecular recognition.[14][15] For instance, a redshift of approximately 1–2 cm⁻¹ in the nitrile stretching frequency is observed upon the reduction of a nearby iron-sulfur cluster, demonstrating its utility as a reporter of redox state.[16]
-
Probing Hydration and Hydrogen Bonding: The C≡N stretching frequency is also sensitive to hydrogen bonding.[17] A shift to higher wavenumbers (a blueshift) is typically observed when the nitrile group is in a more polar or hydrogen-bond-donating environment. This allows researchers to monitor changes in the hydration state of specific residues during protein folding, binding, or conformational changes.[2]
| Environment | Nitrile Stretching Frequency (cm⁻¹) | Reference |
| Buried in a Hydrophobic Core | Lower Frequency (e.g., ~2230 cm⁻¹) | [17] |
| Solvent-Exposed (Aqueous Buffer) | Higher Frequency (e.g., ~2235 cm⁻¹) | [17] |
| Hydrogen-Bonded to a Histidine Side Chain | Specific shifts depending on the interaction | [17][18] |
| Near a Reduced Iron-Sulfur Cluster | Redshifted by ~1-2 cm⁻¹ | [16] |
Fluorescence Spectroscopy: A Sensitive Probe of Conformational Dynamics
p-Cyanophenylalanine is also a useful fluorescent probe.[6][19] Its fluorescence quantum yield and lifetime are highly sensitive to the local environment, making it a powerful tool for studying dynamic processes such as protein folding and binding.[2][20][21]
-
Environmental Sensitivity: The fluorescence of p-cyanophenylalanine is significantly quenched in nonpolar environments and enhanced in aqueous or hydrogen-bonding environments.[2][7] This property makes it an excellent probe for monitoring the formation of a protein's hydrophobic core during folding. As a residue containing p-cyanophenylalanine moves from a solvent-exposed state to a buried state, a decrease in fluorescence intensity is observed.[7][8]
-
Fluorescence Quenching and FRET: The fluorescence of p-cyanophenylalanine can be quenched by nearby amino acid side chains, most notably tyrosine, histidine, methionine, and cysteine.[6][19] This quenching can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET). p-Cyanophenylalanine can serve as a FRET donor to tryptophan, providing a means to measure intramolecular distances and monitor conformational changes.[22] It also forms an effective fluorophore-quencher pair with selenomethionine for measuring short distances via an electron transfer process.[23]
-
pH Sensing: When placed near the N-terminus of a peptide, the fluorescence of p-cyanophenylalanine is sensitive to the protonation state of the N-terminal amino group, allowing it to function as a pH sensor.[22]
Applications in Protein Engineering and Drug Discovery
The unique properties of the cyanophenyl group are not only useful for biophysical studies but also have significant implications for protein engineering and the development of novel therapeutics.
Modulating Protein Stability and Function
By replacing natural amino acids with cyanophenyl-containing counterparts, researchers can fine-tune the properties of proteins. The electron-withdrawing nature of the cyano group can alter the local electronic environment, leading to enhanced stability or modified enzymatic activity.[3][9] For example, the introduction of p-cyanophenylalanine into an enzyme's active site can modulate substrate binding and catalysis.[9]
Development of Peptide Therapeutics
The cyanophenyl group can be incorporated into peptide-based drugs to improve their pharmacological properties.[3][24] The cyano group can influence a peptide's stability, bioavailability, and interaction with its biological target.[3] Furthermore, the nitrile group can serve as a reactive handle for bioconjugation, allowing for the attachment of imaging agents or therapeutic payloads.[1] The use of cyanophenyl-containing building blocks, such as Fmoc-(S)-3-Amino-3-(4-cyanophenyl)propionic acid, is becoming increasingly common in the synthesis of next-generation peptide drugs.[3] Some farnesyltransferase inhibitors containing imidazole and cyanophenyl groups have shown improved oral bioavailability.[25]
Experimental Protocols and Methodologies
The successful application of cyanophenyl-containing amino acids requires robust methods for their incorporation into peptides and proteins.
Synthesis and Incorporation
-
Chemical Synthesis: p-Cyanophenylalanine and its derivatives can be chemically synthesized through various routes.[26] For peptide synthesis, Fmoc-protected p-cyanophenylalanine is commercially available and can be readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.[6][7][27]
-
Recombinant Incorporation: The site-specific incorporation of p-cyanophenylalanine into proteins expressed in E. coli can be achieved using the amber codon suppression technique.[4][17] This involves an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for p-cyanophenylalanine and recognizes the amber stop codon (TAG).[17][18]
Step-by-Step Protocol: Incorporation of p-Cyanophenylalanine into a Peptide via Fmoc-SPPS
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in an appropriate solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (including Fmoc-p-cyanophenylalanine-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water).
-
Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
Visualization of Key Concepts
Workflow for Site-Specific Incorporation and Spectroscopic Analysis
Caption: Workflow for utilizing cyanophenyl-containing amino acids.
Mechanism of Environmental Sensing by p-Cyanophenylalanine
Caption: Environmental sensitivity of p-cyanophenylalanine's spectroscopic properties.
Future Outlook
The versatility of the cyanophenyl group ensures its continued prominence in the field of non-natural amino acids. Future research is likely to focus on:
-
Expanding the Toolkit: Development of new cyanophenyl-containing amino acids with tailored properties, such as different substitution patterns on the phenyl ring to fine-tune their spectroscopic and electronic characteristics.[28][29]
-
Advanced Spectroscopic Techniques: Combining the use of cyanophenyl probes with advanced techniques like two-dimensional infrared (2D-IR) spectroscopy to gain even more detailed insights into protein dynamics.[30]
-
Therapeutic Innovations: Leveraging the unique properties of cyanophenyl-containing amino acids to design more effective and specific peptide and protein-based drugs.[24][]
-
Computational Modeling: Integrating experimental data from cyanophenyl probes with computational simulations to build more accurate models of protein structure and function.[17][18]
References
-
Use of the Novel Fluorescent Amino Acid p-Cyanophenylalanine Offers a Direct Probe of Hydrophobic Core Formation during the Folding of the N-Terminal Domain of the Ribosomal Protein L9 and Provides Evidence for Two-State Folding. ACS Publications. [Link]
-
Evaluation of p-(13C,15N-Cyano)phenylalanine as an Extended Time Scale 2D IR Probe of Proteins. PubMed. [Link]
-
Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation. PMC - NIH. [Link]
-
Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation. PubMed. [Link]
-
Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes. PMC - NIH. [Link]
-
A Genetically Encoded Infrared Probe. Journal of the American Chemical Society. [Link]
-
Site-Specific Infrared Probes of Proteins. PMC - NIH. [Link]
-
L-4-Cyanophenylalanine: A Versatile Tool in Protein Engineering and Bioconjugation. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
p-Cyano-L-phenylalanine. American Chemical Society. [Link]
-
Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics. NIH. [Link]
-
Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine. PMC. [Link]
-
(L)-4-Cyanophenylalanine. PubChem - NIH. [Link]
-
Selective Excitation of Cyanophenylalanine Fluorophores for Multi-Site Binding Studies. The Journal of Physical Chemistry B - ACS Publications. [Link]
-
Innovating with Cyanophenyl Propionic Acid Derivatives in Peptide Therapeutics. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Measuring Electric Fields in Biological Matter Using the Vibrational Stark Effect of Nitrile Probes. Annual Reviews. [Link]
-
Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine. PubMed. [Link]
-
Engineering of enzymes using non-natural amino acids. Portland Press. [Link]
-
The Role of Fmoc-Protected Amino Acids in Synthesizing Bioactive Peptides. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine. Semantic Scholar. [Link]
-
Use of the novel fluorescent amino acid p-cyanophenylalanine offers a direct probe of hydrophobic core formation during the folding of the N-terminal domain of the ribosomal protein L9 and provides evidence for two-state folding. PubMed. [Link]
-
p-Cyanophenylalanine and selenomethionine constitute a useful fluorophore-quencher pair for short distance measurements: application to polyproline peptides. PubMed. [Link]
-
Theoretical studies of the excited states of p-cyanophenylalanine and comparisons with the natural amino acids phenylalanine and tyrosine. ResearchGate. [Link]
-
4-Cyanophenylalanine: A Key Aromatic Amino Acid Derivative for Peptide Synthesis and Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. RSC Publishing. [Link]
- Preparation method of 4-cyanophenylalanine.
-
Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine. PMC - NIH. [Link]
-
Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine. ResearchGate. [Link]
-
Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side Chains and Rational Design of Fluorescence Probes of α-Helix Formation. ACS Publications. [Link]
-
Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability. PubMed. [Link]
-
Vibrational Stark Effects of Carbonyl Probes Applied to Re-interpret IR and Raman Data for Enzyme Inhibitors in Terms of Electric Fields at the Active Site. NIH. [Link]
-
Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine. PubMed. [Link]
-
A Critical Evaluation of Vibrational Stark Effect (VSE) Probes with the Local Vibrational Mode Theory. MDPI. [Link]
-
Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers. [Link]
-
Vibrational Stark Effects: Ionic Influence on Local Fields. PMC - NIH. [Link]
-
Vibrational Stark Effects: Ionic Influence on Local Fields. University of Cambridge. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Site-Specific Infrared Probes of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Use of the novel fluorescent amino acid p-cyanophenylalanine offers a direct probe of hydrophobic core formation during the folding of the N-terminal domain of the ribosomal protein L9 and provides evidence for two-state folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. acs.org [acs.org]
- 11. annualreviews.org [annualreviews.org]
- 12. mdpi.com [mdpi.com]
- 13. Vibrational Stark Effects: Ionic Influence on Local Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vibrational Stark Effects of Carbonyl Probes Applied to Re-interpret IR and Raman Data for Enzyme Inhibitors in Terms of Electric Fields at the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 15. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 16. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. p-Cyanophenylalanine and selenomethionine constitute a useful fluorophore-quencher pair for short distance measurements: application to polyproline peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. nbinno.com [nbinno.com]
- 25. Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. CN103408459B - Preparation method of 4-cyanophenylalanine - Google Patents [patents.google.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 30. Evaluation of p-(13C,15N-Cyano)phenylalanine as an Extended Time Scale 2D IR Probe of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic Acid: A Versatile Building Block for Advanced Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of Non-Canonical Amino Acids in Peptidomimetics
The therapeutic potential of peptides is often hindered by their inherent limitations, such as susceptibility to proteolytic degradation and conformational flexibility, which can lead to reduced efficacy and poor bioavailability. The field of peptidomimetics seeks to address these challenges by introducing non-canonical amino acids that impart novel structural and functional properties.[1][2] Among these, β-amino acids have garnered significant attention for their ability to induce stable secondary structures and enhance resistance to enzymatic cleavage.[3] This guide focuses on a particularly valuable building block: Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid.
This chiral β-amino acid combines the structural rigidity conferred by the β-amino acid backbone with the unique electronic and steric properties of a 4-cyanophenyl side chain. The cyano group, an electron-withdrawing moiety, can modulate the physicochemical properties of the peptide, influencing its binding affinity, stability, and pharmacokinetic profile.[4] The fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS), enabling efficient and controlled peptide elongation under mild, orthogonal conditions.[4][5] This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of this compound, offering a technical resource for researchers aiming to leverage this compound in the design of next-generation peptide therapeutics.
Synthesis and Chiral Resolution: Establishing Stereochemical Purity
The synthesis of this compound is a multi-step process that begins with the preparation of the racemic amino acid, followed by enzymatic resolution to isolate the desired (R)-enantiomer, and finally, the introduction of the Fmoc protecting group.
Part 1: Synthesis of Racemic Ethyl 3-Amino-3-(4-cyanophenyl)propanoate
The initial synthesis involves the preparation of the racemic ethyl ester of 3-amino-3-(4-cyanophenyl)propanoic acid. A detailed protocol, as described in the literature, is as follows:[6]
Experimental Protocol:
-
Release of the free base: The starting material, (±)-3-amino-3-(4-cyanophenyl)propanoate hydrochloride, is suspended in dichloromethane (CH2Cl2).
-
Basification: Three equivalents of triethylamine (Et3N) are added to the suspension to neutralize the hydrochloride salt and release the free amino ester.
-
Reaction: The mixture is stirred for 3 hours at room temperature.
-
Work-up: The solvent is removed under reduced pressure.
-
Purification: The resulting residue is purified by column chromatography using a mixture of dichloromethane and methanol (95:5) as the eluent to yield the pure racemic ethyl ester as a yellow oil.[6]
The causality behind these steps lies in the need to have the free amine available for subsequent reactions. The hydrochloride salt protects the amine but also renders it unreactive. Triethylamine is a common organic base used to deprotonate amine salts without introducing water, which could interfere with subsequent steps. Column chromatography is a standard purification technique to separate the desired product from any remaining starting materials or byproducts.
Part 2: Enzymatic Resolution of Enantiomers
The separation of the racemic mixture is crucial to obtain the desired (R)-enantiomer. This is efficiently achieved through enantioselective N-acylation catalyzed by the enzyme Candida antarctica lipase A (CAL-A).[6]
Experimental Protocol:
-
Reaction Setup: Racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate is dissolved in neat butyl butanoate, which serves as both the solvent and the acyl donor.
-
Enzyme Addition: A preparation of CAL-A (20% w/w on a solid support) is added to the solution.
-
Enzymatic Acylation: The reaction mixture is stirred, allowing the enzyme to selectively acylate the (S)-enantiomer, leaving the (R)-enantiomer unreacted.
-
Separation: After the reaction reaches approximately 50% conversion, the enzyme is filtered off. The unreacted (R)-amino ester is separated from the N-acylated (S)-amino ester.
-
Hydrolysis: The isolated (R)-ethyl ester is then subjected to acidic hydrolysis (e.g., using 12% HCl) to yield (R)-3-amino-3-(4-cyanophenyl)propanoic acid.[7]
The choice of an enzymatic resolution is based on the high stereoselectivity of enzymes, which can differentiate between enantiomers with remarkable precision. This method avoids the need for chiral auxiliaries or complex asymmetric synthesis routes. The unreacted (R)-enantiomer can be isolated in high enantiomeric purity.
Part 3: Fmoc Protection of the (R)-Enantiomer
The final step is the protection of the amino group of the purified (R)-enantiomer with the Fmoc group. A general and efficient procedure for Fmoc protection in aqueous media is as follows:[6][8]
Experimental Protocol:
-
Dissolution: (R)-3-amino-3-(4-cyanophenyl)propanoic acid is dissolved in a 1:1 mixture of acetone and water.
-
Cooling: The solution is cooled to 0°C in an ice bath.
-
Base and Reagent Addition: Sodium bicarbonate (NaHCO3) is added, followed by N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
-
Reaction: The mixture is stirred for 2 hours at 0°C and then allowed to warm to room temperature overnight.
-
Work-up and Purification: The reaction mixture is acidified, and the product is extracted and purified to yield Fmoc-(R)-3-amino-3-(4-cyanophenyl)-propionic acid.[7]
Fmoc-OSu is a widely used reagent for Fmoc protection due to its high reactivity and the ease of removal of the succinimide byproduct. The reaction is performed under basic conditions to ensure the amino group is deprotonated and nucleophilic.
Caption: Synthetic workflow for this compound.
Physicochemical Properties
The physicochemical properties of this compound are critical for its application in peptide synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C25H20N2O4 | |
| Molecular Weight | 412.44 g/mol | |
| Appearance | Solid | [9] |
| Purity | Typically ≥95% | [10] |
| CAS Number | Not available for the (R)-enantiomer with Fmoc. (S)-enantiomer is 718596-77-1. | [9] |
Applications in Peptide Synthesis and Drug Discovery
The incorporation of this compound into peptide sequences offers several strategic advantages for drug development professionals.
Enhancing Proteolytic Stability
A primary application of β-amino acids is to enhance the resistance of peptides to degradation by proteases.[3] The altered backbone structure resulting from the insertion of a β-amino acid disrupts the recognition sites for many common proteases, thereby prolonging the half-life of the peptide in biological systems. This is a critical factor in improving the therapeutic viability of peptide-based drugs.
Conformational Constraint and Structural Control
The introduction of a β-amino acid into a peptide chain can induce specific secondary structures, such as helices and turns.[3] This conformational constraint can lock the peptide into a bioactive conformation, leading to increased binding affinity and specificity for its target. The aromatic side chain of this compound can further influence the local conformation through steric and electronic interactions.[4]
Modulation of Biological Activity through the Cyanophenyl Moiety
The 4-cyanophenyl group is a unique functional moiety that can significantly impact the biological activity of a peptide. Its electron-withdrawing nature can alter the pKa of neighboring residues and participate in specific dipole-dipole or hydrogen bonding interactions with the target receptor.[4] This provides a powerful tool for fine-tuning the binding affinity and selectivity of a peptide ligand. Furthermore, the cyano group can serve as a synthetic handle for further modifications, such as conversion to an amine or a carboxylic acid, allowing for the generation of peptide libraries with diverse functionalities.
Caption: Key advantages of incorporating the title compound into peptides.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced peptidomimetics. Its unique combination of a β-amino acid backbone, a chiral center, and a functionalized aromatic side chain provides a powerful toolkit for addressing the key challenges in peptide drug development. By leveraging the principles of stereoselective synthesis and the strategic incorporation of this non-canonical amino acid, researchers can design novel peptide therapeutics with enhanced stability, conformational control, and tailored biological activity. This guide serves as a foundational resource for scientists and drug developers seeking to explore the full potential of this promising compound in their research and development endeavors.
References
- Hruby, V. J. (2002). Designing and Synthesis of Peptidomimetics. Current Medicinal Chemistry, 9(9), 945-970.
- Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current medicinal chemistry, 9(9), 963–978.
- Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fmoc-Protected Amino Acids in Synthesizing Bioactive Peptides. Retrieved from [Link]
-
Chem-Impex International, Inc. (n.d.). Fmoc-(r)-3-amino-3-(4-hydroxyphenyl)propionic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-amino-3-phenylpropanoic acid. Retrieved from [Link]
-
Chem-Impex International, Inc. (n.d.). Fmoc-R-3-氨基-3-(4-氟-苯基)-丙酸. Retrieved from [Link]
- World Journal of Advanced Research and Reviews. (2022). Role of peptidomimetics for new drug discovery. WJARR, 16(02), 271–291.
- Caballero, J., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(10), 1042-1046.
- Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897.
- Salvi, N. A., & Chattopadhyay, S. (2006). Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. Bioorganic & Medicinal Chemistry, 14(14), 4918-4922.
-
ChemCD. (n.d.). fmoc-(s)-3-amino-3-(3-cyano-phenyl)-propionic acid, 507472-23-3. Retrieved from [Link]
-
AHH Chemical Co., Ltd. for R&D. (n.d.). Fmoc-(R)-3-amino-3-(4-cyanophenyl)propionic acid, min 95%, 100 mg. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
- Sharma, A., & Kumar, P. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(11), 3078-3081.
- Singh, T. P., Narula, P., & Patel, H. C. (1990). Synthetic and conformational studies on dehydroalanine-containing model peptides. Acta Crystallographica Section B: Structural Science, 46(Pt 5), 603–608.
- Płochocka, D., et al. (2008). Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. Journal of Peptide Science, 14(3), 283-289.
- Płochocka, D., et al. (2008). Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. Journal of Peptide Science, 14(3), 283-289.
- Google Patents. (n.d.). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
- Hwang, J., & Se-Guang, O. (2014). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 19(8), 12340–12348.
-
ChemUniverse. (n.d.). fmoc-(r)-3-amino-3-(3-nitro-phenyl)-propionic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). Fmoc-(r)-3-amino-3-(2-fluoro-phenyl)propionic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Multiple alanine-substituted peptides exhibit nanomolar binding... Retrieved from [Link]
- Gante, J. (1993). beta-Alanine containing peptides: gamma-turns in cyclotetrapeptides. Biopolymers, 33(4), 621–631.
- Gante, J. (1995). Beta-alanine containing cyclic peptides with predetermined turned structure. V. Biopolymers, 36(5), 593–602.
- Sparrow, J. T., & Gotto, A. M. (1980). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. Annals of the New York Academy of Sciences, 348, 187–211.
- Uma, K., & Balaram, P. (1994). Synthetic and conformational studies on dehydrovaline-containing model peptides. Indian Journal of Chemistry - Section B, 33B(10), 913-919.
-
AAPPTec. (n.d.). Fmoc-L-amino acids. Retrieved from [Link]
- Entressangle, B., et al. (2022).
-
Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. Retrieved from [Link]
-
Iris Biotech GmbH. (n.d.). FMOC STANDARD AMINO ACIDS. Retrieved from [Link]
- Hoffman, J. R., et al. (2023). The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers. Nutrients, 15(4), 1039.
- Kendall, K. L., et al. (2014). Ingesting a preworkout supplement containing caffeine, creatine, β-alanine, amino acids, and B vitamins for 28 days is both safe and efficacious in recreationally active men. Nutrition Research, 34(7), 579–588.
Sources
- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Side Chain Cyclized Aromatic Amino Acids: Great Tools as [orgc.research.vub.be]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. (S)-3-Amino-3-(4-cyanophenyl)propanoic acid | CymitQuimica [cymitquimica.com]
- 10. calpaclab.com [calpaclab.com]
Methodological & Application
Application Notes and Protocols for the Incorporation of Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid in Solid-Phase Peptide Synthesis
Authored by: Your Senior Application Scientist
Introduction: Expanding the Chemical Space of Peptides
The introduction of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics.[1][2][3] These modifications can enhance proteolytic stability, improve receptor affinity and selectivity, and fine-tune the conformational properties of peptides. Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid is a particularly interesting building block. As a β-amino acid, it introduces a greater degree of conformational flexibility compared to its α-amino acid counterparts.[4] The presence of a 4-cyanophenyl moiety offers a unique combination of steric bulk and electronic properties, which can be exploited for novel molecular interactions.[5][6]
This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of this compound into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The methodologies described herein are designed to be robust and reproducible, enabling researchers to confidently explore the potential of this unique building block in their drug discovery and development programs.
Understanding the Chemistry: The Fmoc-SPPS Workflow
Fmoc-based SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).[7][8] The core of this methodology lies in the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group of the incoming amino acid. This allows for selective deprotection under mild basic conditions, typically with piperidine, without affecting the acid-labile side-chain protecting groups.[8][9][10][11]
The general SPPS cycle can be visualized as follows:
Figure 1: A generalized workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).
Materials and Reagents
Resins
The choice of resin depends on the desired C-terminal functionality of the peptide (acid or amide).
| Resin Type | C-Terminal Functionality | Recommended Use |
| 2-Chlorotrityl chloride (2-CTC) resin | Carboxylic acid | Ideal for sterically hindered amino acids and to minimize diketopiperazine formation. |
| Wang resin | Carboxylic acid | A standard resin for the synthesis of peptide acids. |
| Rink Amide resin | Amide | The standard choice for peptides with a C-terminal amide. |
Reagents
| Reagent | Grade | Purpose |
| This compound | Peptide synthesis grade | The unnatural amino acid to be incorporated. |
| Standard Fmoc-protected amino acids | Peptide synthesis grade | For the remainder of the peptide sequence. |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Primary solvent for washing and reactions. |
| Dichloromethane (DCM) | ACS grade | Solvent for resin swelling and washing. |
| Piperidine | ACS grade | For Fmoc deprotection. |
| N,N'-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Base for coupling reactions. |
| Coupling Reagents (e.g., HBTU, HATU, HCTU) | Peptide synthesis grade | To activate the carboxylic acid for amide bond formation. |
| Additives (e.g., HOBt, Oxyma) | Peptide synthesis grade | To suppress side reactions and improve coupling efficiency. |
| Trifluoroacetic acid (TFA) | ACS grade | For cleavage of the peptide from the resin. |
| Scavengers (e.g., Triisopropylsilane (TIS), Water, Dithiothreitol (DDT)) | ACS grade | To protect sensitive residues during cleavage. |
| Acetonitrile (ACN) | HPLC grade | For peptide purification. |
| Diethyl ether (cold) | ACS grade | For peptide precipitation. |
Experimental Protocols
Protocol 1: Resin Swelling and Preparation
Rationale: Proper swelling of the resin is critical to ensure that all reactive sites are accessible for the subsequent chemical transformations.
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF.
-
Wash the resin with DMF (3 x 10 mL/g) to remove any impurities.
Protocol 2: First Amino Acid Loading (for 2-CTC Resin)
Rationale: Covalent attachment of the first amino acid to the resin is the initial step of the synthesis. 2-CTC resin is recommended for hindered amino acids to minimize side reactions.
-
Dissolve this compound (1.5-2.0 equivalents relative to the resin loading capacity) in DMF.
-
Add DIPEA (3.0-4.0 equivalents) to the amino acid solution.
-
Add the amino acid solution to the swollen and washed resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).
Protocol 3: The SPPS Cycle for Incorporating this compound
This cycle details the steps for coupling the unnatural amino acid. The same general procedure applies to the coupling of standard amino acids.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. US20080227152A1 - In vivo incorporation of unnatural amino acids - Google Patents [patents.google.com]
- 3. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. CAS 507472-24-4: Fmoc-(S)-3-Amino-3-(4-Cyano-Phenyl)-Propi… [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for the Efficient Coupling of Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic Acid
For: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) and the incorporation of non-canonical amino acids.
Introduction: Navigating the Challenges of Incorporating Modified β-Amino Acids
The incorporation of structurally unique amino acids into peptide scaffolds is a cornerstone of modern drug discovery. These modifications are instrumental in modulating the pharmacological properties of peptides, including their metabolic stability, conformational rigidity, and receptor-binding affinity. Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid is a prime example of such a valuable building block. As a β-amino acid, it imparts unique conformational constraints on the peptide backbone. Furthermore, the presence of a cyano group on the phenyl ring introduces specific electronic properties that can influence molecular interactions.
However, the structural features that make this amino acid attractive also present significant challenges during solid-phase peptide synthesis (SPPS). The 3,3-disubstituted nature of this β-amino acid results in considerable steric hindrance around the carboxylic acid moiety, which can impede the coupling reaction. Additionally, the electron-withdrawing nature of the cyano group can affect the reactivity of the carboxyl group.[1]
This technical guide provides a comprehensive overview of the principles and practical protocols for the efficient and reliable coupling of this compound. We will delve into the rationale behind the selection of coupling reagents and additives, present detailed step-by-step protocols, and offer troubleshooting guidance to empower researchers to successfully incorporate this and other sterically demanding amino acids into their peptide sequences.
Part 1: The Rationale Behind an Optimized Coupling Strategy
The successful incorporation of sterically hindered amino acids like this compound hinges on the careful selection of a robust activation method for the carboxylic acid. The goal is to form a highly reactive intermediate that can rapidly acylate the free N-terminal amine of the growing peptide chain, overcoming the steric shield.
The Challenge of Steric Hindrance
Standard coupling reagents may prove inefficient when dealing with 3,3-disubstituted β-amino acids.[2] The bulky substituents adjacent to the carboxyl group can significantly slow down the rate of amide bond formation, leading to incomplete coupling and the generation of deletion sequences in the final peptide product. To overcome this, more potent coupling reagents are required.
The Role of Coupling Reagents and Additives
Modern peptide synthesis relies on a variety of coupling reagents that convert the carboxylic acid into a more reactive species. For challenging couplings, uronium/aminium salts and phosphonium salts are the reagents of choice.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a highly effective coupling reagent, particularly for sterically hindered amino acids.[3] It reacts with the carboxylic acid to form a highly reactive OAt-active ester. The 7-azabenzotriazole (HOAt) leaving group is a key feature of HATU's efficacy.
-
HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): HCTU is another potent uronium salt-based coupling reagent. It is often considered a cost-effective alternative to HATU with comparable reactivity for many applications.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): PyBOP is a phosphonium salt-based reagent that is also well-suited for coupling hindered amino acids.
Additives play a crucial role in enhancing coupling efficiency and minimizing side reactions, most notably racemization.
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): Oxyma is a highly effective and non-explosive additive that can be used in conjunction with carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or as a component of more advanced coupling reagents. It has been shown to be superior to older additives like HOBt (1-hydroxybenzotriazole) in suppressing racemization and improving reaction rates.
The Influence of the Cyano Group
The electron-withdrawing nature of the cyano group on the phenyl ring can have a dual effect. On one hand, it can increase the acidity of the carboxylic acid proton, which may facilitate its deprotonation. On the other hand, it can also influence the electronic environment of the reaction center.[4][5] While the primary challenge remains steric hindrance, being mindful of the electronic effects is important for optimizing reaction conditions.
Part 2: Experimental Protocols
The following protocols are designed to provide a robust starting point for the successful coupling of this compound. It is recommended to perform a test coupling on a small scale to optimize conditions for your specific peptide sequence and solid support.
Materials and Reagents
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin) with the N-terminal amine deprotected.
-
Coupling Reagents: HATU, HCTU, or PyBOP
-
Additives: OxymaPure® or HOAt (if not part of the coupling reagent)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Deprotection Solution: 20% piperidine in DMF
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Analytical Reagents: Acetonitrile (ACN, HPLC grade), water (HPLC grade), TFA (HPLC grade)
Recommended Coupling Protocols
The following table outlines recommended reagent stoichiometries for the coupling of this compound. The equivalents are based on the loading of the resin.
| Protocol | Coupling Reagent | Equivalents of Amino Acid | Equivalents of Coupling Reagent | Equivalents of Base | Recommended Base | Activation Time | Coupling Time |
| A (HATU) | HATU | 3.0 | 2.9 | 6.0 | DIPEA or Collidine | 5-10 min | 2-4 hours |
| B (HCTU) | HCTU | 3.0 | 2.9 | 6.0 | DIPEA or Collidine | 5-10 min | 2-4 hours |
| C (PyBOP) | PyBOP | 3.0 | 2.9 | 6.0 | DIPEA | 5-10 min | 2-4 hours |
| D (DIC/Oxyma) | DIC/OxymaPure® | 3.0 | 3.0 (DIC) / 3.0 (Oxyma) | 6.0 | DIPEA | 5-10 min | 2-4 hours |
Note on Base Selection: While DIPEA is commonly used, for amino acids that are particularly prone to racemization, the use of a bulkier, less nucleophilic base like 2,4,6-collidine is recommended.
Step-by-Step Manual Solid-Phase Coupling Protocol (Using Protocol A - HATU)
This protocol is for a standard manual solid-phase synthesis. Adjust volumes as necessary for your reaction scale.
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the peptide-resin has been removed using 20% piperidine in DMF.[6]
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove residual piperidine.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve 3.0 equivalents of this compound and 2.9 equivalents of HATU in DMF.
-
Add 6.0 equivalents of DIPEA or collidine to the solution.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. Longer coupling times may be necessary for particularly difficult sequences.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test or a similar ninhydrin-based test to check for the presence of free primary amines. A negative result (e.g., yellow beads in the Kaiser test) indicates a complete reaction.
-
If the test is positive, extend the coupling time for another 1-2 hours and re-test. If the reaction is still incomplete, a double coupling may be necessary.
-
-
Washing:
-
Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Proceed to the N-terminal Fmoc deprotection of the newly added amino acid to continue the peptide synthesis.
-
Workflow Diagram
Caption: Workflow for the solid-phase coupling of this compound.
Part 3: Analysis and Characterization
Rigorous analytical monitoring is crucial to ensure the fidelity of the peptide synthesis.
In-Process Monitoring
As mentioned, the Kaiser test is a valuable qualitative tool for monitoring the completion of the coupling reaction in real-time.
Final Peptide Analysis
After cleavage from the resin and purification, the final peptide should be characterized to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of synthetic peptides.[7] A gradient of acetonitrile in water with 0.1% TFA is typically used. The peptide should ideally elute as a single, sharp peak.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[7] Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques. The observed mass should match the calculated theoretical mass of the desired peptide.
Sample HPLC and MS Data (Illustrative)
| Technique | Parameter | Expected Result |
| Analytical RP-HPLC | Purity | >95% (for purified peptide) |
| Retention Time | Dependent on sequence and column | |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ | Observed mass should match calculated mass ± 0.5 Da |
Part 4: Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient coupling time. 2. Inefficient coupling reagent for the specific sequence. 3. Peptide aggregation. | 1. Extend the coupling time. 2. Perform a double coupling. 3. Switch to a more potent coupling reagent (e.g., from HCTU to HATU). 4. Consider using a different solvent system or adding chaotropic salts to disrupt aggregation. |
| Racemization | 1. Over-activation of the amino acid. 2. Use of a strong, nucleophilic base. | 1. Minimize the pre-activation time. 2. Switch from DIPEA to a bulkier, less nucleophilic base like 2,4,6-collidine. |
| Side Reactions | 1. Reaction of the cyano group under certain conditions. 2. Aspartimide formation if Asp is present in the sequence. | 1. Ensure that the cleavage and deprotection conditions are compatible with the cyano group. 2. For Asp-containing peptides, consider using protecting groups and coupling conditions known to minimize aspartimide formation. |
Conclusion
The successful incorporation of this compound into synthetic peptides is readily achievable with the appropriate selection of coupling reagents and optimized protocols. The steric hindrance presented by this amino acid necessitates the use of potent activating agents such as HATU or HCTU. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently utilize this and other challenging building blocks to advance their drug discovery and development efforts.
References
- Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-205.
- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801.
- Ho, J., Easton, C. J., & Coote, M. L. (2010). The distal effect of electron-withdrawing groups and hydrogen bonding on the stability of peptide enolates. Journal of the American Chemical Society, 132(15), 5435–5444.
-
Sci-Hub. (n.d.). The Distal Effect of Electron-Withdrawing Groups and Hydrogen Bonding on the Stability of Peptide Enolates. Retrieved from [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Delplace, V., & Barthe, P. (2014). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 19(10), 16447-16493.
- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Sci-Hub. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Australian National University. (n.d.). Validation of the distal effect of electron-withdrawing groups on the stability of peptide enolates and its exploitation in the controlled stereochemical inversion of amino acid derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
ACS Publications. (2022, May 2). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Retrieved from [Link]
-
Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of the Distal Effect of Electron-Withdrawing Groups on the Stability of Peptide Enolates and Its Exploitation in the Controlled Stereochemical Inversion of Amino Acid Derivatives. Retrieved from [Link]
-
ProPeptide. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
-
Thieme. (n.d.). Highly Sterically Hindered Peptide Bond Formation. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 17). Fmoc-(R)-3-Amino-3-(4-fluorophenyl)propionic Acid: Enhancing Chemical Synthesis. Retrieved from [Link]
-
MDPI. (2021). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. Retrieved from [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The distal effect of electron-withdrawing groups and hydrogen bonding on the stability of peptide enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sci-Hub: are you are robot? [sci-hub.jp]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. nbinno.com [nbinno.com]
Fmoc deprotection conditions for peptides with cyano-phenyl groups
Topic: Optimized Fmoc-Deprotection Conditions for Peptides Incorporating Cyanophenylalanine
Introduction: The Challenge of Unnatural Amino Acids in SPPS
Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the cornerstone of modern peptide chemistry, prized for its mild reaction conditions and versatility.[1][2] A key driver of innovation in drug development is the incorporation of unnatural amino acids to enhance peptide stability, binding affinity, and pharmacokinetic profiles.[3] 4-cyano-L-phenylalanine (Phe(CN)) is one such building block, offering a unique electronic signature for probing peptide structure and function.
However, the chemical reactivity of the cyanophenyl group presents a significant challenge during the iterative Fmoc-deprotection step. The standard condition for Fmoc removal—typically 20% piperidine in dimethylformamide (DMF)—is a strongly basic environment.[1] This raises a critical question: is the cyano group, known to be susceptible to base-mediated hydrolysis, stable under these routine conditions? This application note provides a mechanistic overview of the potential side reactions, offers optimized deprotection protocols to ensure the integrity of the cyanophenyl moiety, and details analytical methods for quality control.
Mechanistic Considerations: Why Standard Conditions May Fail
The Standard Fmoc Deprotection Pathway
Fmoc removal is a base-catalyzed β-elimination reaction. A secondary amine, typically piperidine, abstracts the acidic proton on the fluorene ring's C9 position. This initiates a cascade that cleaves the carbamate, liberating the free N-terminal amine of the peptide and generating a dibenzofulvene (DBF) intermediate. The excess piperidine then acts as a scavenger, trapping the reactive DBF to form a stable adduct that is washed away.[4]
DOT script for Fmoc Deprotection Mechanism
Caption: Standard mechanism of Fmoc deprotection by piperidine.
Potential Side Reaction: Base-Mediated Nitrile Hydrolysis
The carbon atom of a nitrile group is electrophilic and susceptible to nucleophilic attack. Under strongly basic conditions, hydroxide ions (present from trace water in solvents) or piperidine itself can attack the cyano group.[5][6] While complete hydrolysis to a carboxylic acid typically requires harsh conditions like heating under reflux with aqueous base, the conditions in SPPS are sufficient to potentially initiate the first step: conversion of the nitrile to a primary amide.[6][7]
This side reaction results in a permanent, undesired modification of the peptide, with a mass increase of +18.01 Da (due to the addition of H₂O). This modification can alter the peptide's biological activity and purification profile.
DOT script for Nitrile Hydrolysis Side Reaction
Caption: Potential side reaction of cyanophenylalanine during basic Fmoc deprotection.
Recommended Protocols for Cyanophenylalanine-Containing Peptides
To mitigate the risk of nitrile hydrolysis, a shift from standard, aggressive deprotection conditions to milder, more controlled protocols is necessary.
Protocol 1: Standard Fmoc Deprotection (Baseline Control)
This protocol serves as a baseline for comparison. It is not recommended for sequences containing Phe(CN), especially if the peptide is long or requires extended deprotection times.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 10-20 minutes at room temperature.
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-adduct.
-
QC Check (Optional): Perform a Kaiser test or other qualitative test to confirm the presence of a free primary amine.
Scientist's Note: The prolonged exposure to a high concentration of a strong, nucleophilic base (piperidine) is the primary risk factor for nitrile modification in this protocol.
Protocol 2: Optimized Mild Deprotection (Recommended)
This protocol utilizes a combination of a non-nucleophilic base (DBU) to initiate the elimination and a milder secondary amine (piperazine) to scavenge the DBF. This combination is highly effective at Fmoc removal while significantly reducing the risk of base-mediated side reactions.[8][9][10]
-
Resin Swelling: Swell the peptide-resin in N-Methyl-2-pyrrolidone (NMP) for 30-60 minutes.
-
Solvent Removal: Drain the NMP from the reaction vessel.
-
Deprotection: Add a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP . Agitate for 5-10 minutes (a shorter initial treatment of 2-3 minutes followed by a second treatment of 5-7 minutes is highly effective).
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with NMP (5-7 times).
-
QC Check: Perform a Kaiser test to confirm complete deprotection.
Scientist's Note: DBU is a strong but sterically hindered, non-nucleophilic base, making it ideal for initiating the Fmoc removal without attacking the cyano group. Piperazine is a less aggressive nucleophile than piperidine, serving as an efficient DBF scavenger with a lower risk profile.[8][10] This combination has also been shown to suppress other side reactions like diketopiperazine formation.[10]
Data Summary and Protocol Selection
The choice of deprotection conditions should be guided by the sensitivity of the peptide sequence. The following table provides a comparative summary.
| Parameter | Standard Protocol | Optimized Protocol | Rationale for Cyanophenyl Peptides |
| Primary Base | 20% Piperidine | 2% DBU | DBU is non-nucleophilic, preventing attack on the cyano group. |
| Scavenger | Piperidine | 5% Piperazine | Piperazine is a milder, less nucleophilic base than piperidine. |
| Solvent | DMF | NMP | NMP is often superior for solvating complex or aggregating peptides. |
| Time | 10 - 20 min | 5 - 10 min | Reduced exposure time minimizes potential for any side reactions. |
| Risk of Nitrile Hydrolysis | Moderate to High | Low | The combination of non-nucleophilic base and shorter time is protective. |
Quality Control Workflow: A Self-Validating System
Ensuring the integrity of the final peptide is paramount. A simple QC workflow should be implemented, especially when first establishing this protocol in your lab.
DOT script for QC Workflow
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Achieving Optimal Solubility of Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic Acid in DMF for Solid-Phase Peptide Synthesis
Introduction: The Significance of Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic Acid
This compound is a non-canonical β-amino acid derivative increasingly utilized by researchers in peptide synthesis and drug development.[1] Its unique structure, incorporating a cyano-substituted phenyl ring, offers several advantages. The cyano group can serve as an infrared probe, a fluorescence quencher, or a precursor for other functional groups, making it a valuable building block for creating novel peptide-based therapeutics, diagnostic agents, and biomaterials.[2][3]
The success of its incorporation into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on its complete dissolution in the reaction solvent, most commonly N,N-Dimethylformamide (DMF). Incomplete solubility can lead to inaccurate concentration calculations, inefficient coupling reactions, and the generation of deletion sequences, which ultimately compromises the yield and purity of the final peptide.[4] This document provides a detailed guide to understanding and optimizing the solubility of this specific amino acid derivative in DMF, offering field-proven protocols and troubleshooting strategies for researchers, scientists, and drug development professionals.
Physicochemical Profile
A clear understanding of the molecule's properties is the first step toward predicting its behavior in solution.
| Property | Value | Source |
| Synonyms | Fmoc-D-β-Phe(4-CN)-OH, (R)-Fmoc-4-cyano-β-phenylalanine | Inferred from similar compounds |
| Molecular Formula | C₂₅H₂₀N₂O₄ | Inferred from structure |
| Molecular Weight | 424.44 g/mol | Calculated from formula |
| Appearance | Typically a white to off-white powder | [1][2] |
| Storage | Store at 0-8°C | [2][5][6] |
Core Principles: Factors Governing Solubility in DMF
The solubility of any Fmoc-amino acid is a multifactorial property.[4] For this compound, the key factors are:
-
Molecular Structure: The molecule possesses both a large, hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) group and a phenyl ring, which can hinder solubility in polar aprotic solvents like DMF.[7][8] Conversely, the polar cyano (-C≡N) group can participate in dipole-dipole interactions, which may aid solvation. The overall balance of these forces dictates its solubility.
-
Fmoc Group Aggregation: The planar, aromatic Fmoc groups have a known tendency to stack and aggregate via π-π interactions, particularly at higher concentrations.[7] This self-association effectively reduces the amount of "free" solute available to interact with the solvent, leading to poor dissolution.
-
Solvent Quality and Integrity: The purity of the DMF is paramount.[9][10] Over time, DMF can degrade into impurities like dimethylamine.[10] This basic impurity can prematurely cleave the base-labile Fmoc group, leading to unwanted side reactions and potentially affecting the solubility profile of the stock solution.[10][11] Always use high-purity, amine-free DMF for preparing amino acid solutions.
-
Temperature: As with most dissolution processes, gentle heating can increase the kinetic energy of the system, helping to overcome the activation energy barrier for solvation and break up intermolecular aggregates.[7]
Recommended Protocol for Preparation of a 0.5 M Stock Solution
This protocol provides a robust starting point for dissolving this compound in DMF for standard SPPS applications.
Materials and Reagents:
-
This compound
-
High-purity, amine-free DMF (Peptide Synthesis Grade)
-
Sterile, dry glass vial with a screw cap
-
Vortex mixer
-
Sonicator bath
-
Calibrated analytical balance
Step-by-Step Methodology:
-
Weigh the Amino Acid: Accurately weigh the required amount of this compound in the dry glass vial. For 2 mL of a 0.5 M solution, this would be 0.424 g.
-
Causality: Precise weighing is essential for achieving the target concentration, which is critical for the stoichiometry of the subsequent coupling reaction.
-
-
Add Solvent: Add approximately 80% of the final required volume of amine-free DMF to the vial.
-
Causality: Adding the solvent incrementally allows for more efficient initial mixing and prevents the powder from clumping at the bottom of the vial.
-
-
Initial Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes. Visually inspect the solution. Many Fmoc-amino acids, especially those with bulky side chains, will not dissolve completely at this stage.
-
Causality: Vortexing provides mechanical agitation to break up powder aggregates and increase the surface area of the solute exposed to the solvent.
-
-
Sonication: Place the vial in a sonicator bath at room temperature for 10-15 minutes.
-
Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy, which is highly effective at disrupting intermolecular forces and Fmoc group stacking, thereby promoting dissolution.[7]
-
-
Visual Inspection: After sonication, remove the vial and carefully inspect the solution against a bright background. It should be completely clear and free of any visible particulates.
-
Self-Validation: This is a critical checkpoint. If particulates remain, the amino acid is not fully dissolved, and the solution should not be used. Proceed to the troubleshooting section.
-
-
Final Volume Adjustment: Once the solute is fully dissolved, add amine-free DMF to reach the final target volume. Mix gently by inversion to ensure homogeneity. The solution is now ready for use in your automated or manual peptide synthesizer.
Workflow for Amino Acid Solution Preparation and Use
The following diagram illustrates the logical flow from solid reagent to its application in a coupling cycle.
Caption: Workflow for preparing and using the amino acid solution.
Troubleshooting Guide for Poor Solubility
If the solution remains cloudy or contains visible particulates after the standard protocol, do not proceed with its use. Instead, employ the following validated strategies.
| Strategy | Protocol | Scientific Rationale |
| Gentle Warming | Place the vial in a heat block or water bath set to 35-40°C for 5-10 minutes. Swirl intermittently. Allow the solution to cool to room temperature before use. | Increasing the temperature provides the necessary energy to disrupt stubborn intermolecular aggregates.[7] It is crucial to use only gentle heat, as excessive temperatures can degrade the Fmoc-amino acid. |
| Co-Solvent Addition | Add a stronger, more polar solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) dropwise, vortexing after each addition, until the solution clarifies. Do not exceed 10-20% of the total volume. | NMP and DMSO have higher solvating power for many complex organic molecules and can disrupt aggregation more effectively than DMF alone.[7] NMP is a common alternative solvent for entire peptide syntheses, especially for hydrophobic sequences.[7][10] |
| Magic Mixture | For exceptionally difficult cases, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) can be considered as the solvent system. | This mixture provides a broad range of polarity and solvating characteristics, capable of dissolving highly aggregation-prone sequences.[7] This is typically reserved for on-resin aggregation issues but can be adapted for problematic amino acid stock solutions. |
Conclusion
While this compound presents a unique set of solubility challenges due to its composite hydrophobic and polar nature, complete dissolution in DMF is readily achievable. The key to success lies in a systematic approach that combines high-quality reagents, mechanical agitation via sonication, and a clear understanding of troubleshooting options. By following the detailed protocols and principles outlined in this guide, researchers can prepare clear, accurate, and effective amino acid solutions, ensuring the successful incorporation of this valuable building block and enhancing the integrity of their synthetic peptides.
References
- BenchChem Technical Support Center. Optimizing Fmoc-Amino Acid Solubility in DMF.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- Chem-Impex International. Fmoc-(R)-3-amino-3-(4-chlorophenyl)propionic acid.
- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2).
- Creative Peptides. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- BenchChem. A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents.
- AAPPTec. Solvents for Solid Phase Peptide Synthesis.
- Chem-Impex International. Fmoc-4-cyano-D-β-homophenylalanine.
- Chem-Impex International. (S)-3-Amino-3-(4-cyanophenyl)propionic acid.
- Chem-Impex Intern
- Chem-Impex International. Fmoc-(S)-3-amino-3-(4-fluorophenyl)propionic acid.
- AAPPTec. Boc-Phe(4-CN)-OH.
- AltaBioscience. Fmoc Amino Acids for SPPS.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing 4-Cyanophenylalanine
Introduction: The Strategic Value of 4-Cyanophenylalanine in Peptide Science
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structural and functional properties, offering significant advantages in drug discovery and chemical biology.[1] Among these, 4-cyanophenylalanine (Phe(4-CN)) has emerged as a particularly valuable building block. Its unique cyano-substituted phenyl group introduces specific structural and electronic characteristics that can enhance pharmacokinetic profiles, improve resistance to enzymatic degradation, and serve as a versatile spectroscopic probe.[2][3] The cyano group can influence peptide-protein interactions and receptor binding, making it a key component in the design of more potent and selective therapeutic peptides.[2] Furthermore, the nitrile functionality of Phe(4-CN) can act as a reactive handle for bioconjugation, allowing for the precise attachment of payloads or imaging agents.[3] This guide provides a comprehensive overview and detailed protocols for the efficient and reliable solid-phase peptide synthesis (SPPS) of peptides containing 4-cyanophenylalanine using the widely adopted Fmoc/tBu strategy.
I. Foundational Principles: The Fmoc/tBu Strategy for Peptide Synthesis
The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach is the most prevalent methodology for SPPS due to its mild reaction conditions and high efficiency.[4] This strategy relies on an orthogonal protection scheme where the temporary Nα-Fmoc group is cleaved under basic conditions (typically with piperidine), while the permanent side-chain protecting groups (like tBu) and the resin linker are cleaved under acidic conditions (usually with trifluoroacetic acid, TFA) at the final step.[4][5] This orthogonality is crucial for preserving the integrity of the growing peptide chain and any sensitive side chains.
II. Pre-Synthesis Considerations: Materials and Reagents
A successful synthesis begins with the careful selection and preparation of high-quality materials.
A. The Building Block: Fmoc-L-4-Cyanophenylalanine
The key component for incorporating Phe(4-CN) is the Nα-Fmoc protected amino acid, Fmoc-L-4-cyanophenylalanine (Fmoc-Phe(4-CN)-OH). This derivative is commercially available and should be of high purity (≥98% by HPLC) to ensure optimal coupling and minimize the introduction of impurities.[1]
Table 1: Properties of Fmoc-L-4-Cyanophenylalanine
| Property | Value |
| Molecular Formula | C₂₅H₂₀N₂O₄ |
| Molecular Weight | 412.44 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98% |
| Storage Conditions | 2-8 °C, desiccated |
B. Resin Selection: Anchoring the Synthesis
The choice of solid support is dictated by the desired C-terminal functionality of the peptide.
-
For C-terminal Carboxylic Acids: Wang resin or 2-chlorotrityl chloride (2-CTC) resin are the most common choices. 2-CTC resin is particularly advantageous for sterically hindered first amino acids and helps to minimize racemization.[2]
-
For C-terminal Amides: Rink Amide resin is the standard choice, as it yields a C-terminal amide upon cleavage with TFA.[1]
The resin loading capacity (typically 0.4-0.8 mmol/g) should be chosen based on the length and complexity of the target peptide. A lower loading capacity is often beneficial for longer or more challenging sequences to mitigate aggregation.
C. Solvents and Reagents
High-purity, peptide synthesis-grade solvents and reagents are essential to avoid side reactions and ensure high yields.
-
Solvents: N,N-Dimethylformamide (DMF) is the primary solvent for washing, deprotection, and coupling steps. Dichloromethane (DCM) is used for resin swelling and washing.
-
Deprotection Reagent: A 20% (v/v) solution of piperidine in DMF is the standard for Fmoc removal.[2]
-
Coupling Reagents: A variety of coupling reagents can be employed, with aminium-based reagents being highly effective.
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) is the primary cleavage reagent, used in combination with scavengers to protect sensitive residues from reactive cationic species generated during deprotection.
III. The Synthetic Workflow: A Step-by-Step Guide
The following diagram illustrates the cyclical nature of Fmoc-based solid-phase peptide synthesis.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 1: Resin Preparation and First Amino Acid Coupling
This protocol describes the initial loading of the first amino acid onto the resin. For this example, we will use Wang resin to generate a C-terminal carboxylic acid.
-
Resin Swelling: Place the desired amount of Wang resin (1.0 eq) in a reaction vessel. Add DMF and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the DMF.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-L-4-cyanophenylalanine (3.0 eq) and a coupling reagent such as HCTU (2.9 eq) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6.0 eq) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes. Wash the resin as in step 4.
Protocol 2: Chain Elongation - The Synthesis Cycle
This cycle is repeated for each subsequent amino acid in the peptide sequence.
-
Fmoc Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 3 minutes, then drain. Repeat with a second treatment of 20% piperidine in DMF for 7-10 minutes.[5]
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7x) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling: Activate the next Fmoc-protected amino acid (3.0 eq) with HCTU (2.9 eq) and DIPEA (6.0 eq) in DMF. Add the activated solution to the resin and agitate for 30-60 minutes.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x).
-
Monitoring (Optional): A qualitative ninhydrin (Kaiser) test can be performed on a small sample of resin beads to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
IV. Cleavage and Deprotection: Releasing the Peptide
The final step involves cleaving the peptide from the resin and simultaneously removing the acid-labile side-chain protecting groups.
A. The Chemistry of Cleavage and the Role of Scavengers
Cleavage is typically performed with a high concentration of TFA (e.g., 95%).[6] This strong acid cleaves the linker anchoring the peptide to the resin and removes protecting groups like Boc and tBu. During this process, highly reactive carbocations are generated, which can alkylate sensitive amino acid side chains (e.g., Trp, Met, Tyr). Scavengers are added to the cleavage cocktail to trap these carbocations.[3][7]
While the cyano group of Phe(4-CN) is generally stable under these conditions, the aromatic ring could be susceptible to alkylation. Therefore, the inclusion of scavengers is prudent.
B. Recommended Cleavage Cocktails
The choice of cleavage cocktail depends on the amino acid composition of the peptide.
Table 2: Common TFA Cleavage Cocktails
| Reagent Cocktail | Composition (v/v/w) | Application Notes |
| Reagent B | TFA/Water/Phenol/TIPS (88:5:5:2) | A good general-purpose cocktail. Triisopropylsilane (TIPS) is an excellent carbocation scavenger.[7] |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Recommended for peptides containing multiple sensitive residues like Cys, Met, and Trp.[8] |
| Standard Cocktail | TFA/Water/TIPS (95:2.5:2.5) | Suitable for many peptides, especially those lacking highly sensitive residues.[6] |
Protocol 3: Peptide Cleavage and Precipitation
-
Resin Preparation: After the final Fmoc deprotection and washing, thoroughly wash the peptide-resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[6]
-
Cleavage: Add the freshly prepared cleavage cocktail (e.g., Reagent B, approximately 10 mL per 0.25 mmol of resin) to the dried resin in a fume hood.[3]
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Isolation: Filter the resin and collect the TFA filtrate into a clean centrifuge tube. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitation: Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle swirling. A white precipitate of the crude peptide should form.
-
Collection: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers and dissolved protecting groups.
-
Drying: Dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
V. Purification and Analysis: Ensuring Peptide Quality
The crude peptide product will contain deletion sequences, incompletely deprotected peptides, and other byproducts. Purification is therefore a critical step.
A. Purification by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the standard method for purifying synthetic peptides.[9] The separation is based on the hydrophobicity of the peptide.
Table 3: Typical RP-HPLC Conditions for Peptide Purification
| Parameter | Condition |
| Column | C18 stationary phase, 5-10 µm particle size |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | A linear gradient of increasing Mobile Phase B (e.g., 5-65% B over 30 minutes) |
| Detection | UV absorbance at 214 nm and 280 nm |
Protocol 4: Peptide Purification and Characterization
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often Mobile Phase A or a mixture of water and acetonitrile.
-
Purification: Inject the dissolved peptide onto the RP-HPLC system and collect fractions corresponding to the major peaks.
-
Analysis of Fractions: Analyze the collected fractions by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to identify the fraction(s) containing the desired peptide with the correct molecular weight.[10]
-
Purity Assessment: Pool the pure fractions and analyze the purity by analytical RP-HPLC.
-
Lyophilization: Freeze-dry the pure, pooled fractions to obtain the final peptide as a fluffy white powder.
The following diagram illustrates a typical purification and analysis workflow.
Sources
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. chempep.com [chempep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 9. lcms.cz [lcms.cz]
- 10. pepdoopeptides.com [pepdoopeptides.com]
Application Notes and Protocols for Analytical HPLC Methods for Peptides with Modified Amino Acids
Introduction: The Analytical Challenge of Modified Peptides
Peptides bearing modified amino acids are at the forefront of biological research and therapeutic development. These modifications, ranging from post-translational modifications (PTMs) that regulate cellular processes to synthetic alterations designed to enhance therapeutic properties, introduce a significant layer of complexity to their analysis. High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (MS), is the cornerstone of analytical strategies for these molecules.[1][2] This guide provides a comprehensive overview of the principles, methods, and protocols for the successful analytical characterization of peptides with modified amino acids, empowering researchers, scientists, and drug development professionals to navigate the intricacies of their separation and analysis.
The presence of modified amino acids dramatically alters the physicochemical properties of a peptide, including its hydrophobicity, charge, size, and conformation.[3] These changes necessitate a departure from generic peptide analysis protocols and demand a tailored approach to method development. This document will delve into the two primary modes of HPLC separation for modified peptides—Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—providing the foundational knowledge and practical guidance to develop robust and reliable analytical methods.
Understanding the Impact of Amino Acid Modifications on Chromatographic Behavior
The nature of the amino acid modification dictates its influence on a peptide's retention in HPLC. A thorough understanding of these effects is paramount for logical method development.
Common Post-Translational Modifications and Their Chromatographic Signatures
Post-translational modifications are critical for a protein's function and regulation. Their analysis is essential for understanding biological pathways and for the quality control of biotherapeutics.[4]
| Modification | Mass Change (Da) | Typical Effect on RP-HPLC Retention | Typical Effect on HILIC Retention | Key Considerations |
| Phosphorylation | +79.966 | Generally decreases retention (more hydrophilic)[5] | Generally increases retention | Can be challenging to retain on RP columns.[6] Ion-pairing agents are critical. Multiple phosphorylation sites will have an additive effect. |
| Glycosylation (N-linked & O-linked) | Variable (e.g., +203 for GlcNAc) | Significantly decreases retention (more hydrophilic)[7][8] | Significantly increases retention[9][10] | Heterogeneity of glycans can lead to broad peaks. HILIC is often the preferred method for glycopeptide analysis.[11] |
| Acetylation | +42.011 | Minor increase in retention (more hydrophobic) | Minor decrease in retention | Can be used to cap N-termini or lysine side chains, neutralizing positive charges. |
| Methylation (mono-, di-, tri-) | +14.016, +28.031, +42.047 | Minor increase in retention with each methyl group | Minor decrease in retention | Subtle changes in hydrophobicity require high-resolution separations. |
| Oxidation | +15.995 | Generally minor decrease in retention (more polar) | Generally minor increase in retention | Can occur artifactually during sample preparation and analysis. |
| Deamidation | +0.984 | Minor decrease in retention (more acidic) | Minor increase in retention | Can lead to peak splitting if both the native and deamidated forms are present. |
This table provides general trends; the actual impact on retention can be influenced by the peptide sequence and the position of the modification.
Core HPLC Techniques for Modified Peptide Analysis
The choice between RP-HPLC and HILIC is the first critical decision in method development and is dictated by the nature of the modification and the overall properties of the peptide.
Reversed-Phase HPLC (RP-HPLC): The Workhorse for Peptide Separations
RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. Peptides are eluted by a gradient of increasing organic solvent concentration.
Causality in RP-HPLC Method Development:
-
Ion-Pairing Agents: Trifluoroacetic acid (TFA) is a common mobile phase additive that serves two purposes: it acidifies the mobile phase to ensure consistent protonation of acidic and basic groups, and its hydrophobic tail "pairs" with the positive charges on the peptide, increasing its hydrophobicity and retention on the C18 column.[12] For MS applications, formic acid is often preferred as it is less ion-suppressive, though it may provide less sharp peaks for some peptides.[13][14][15]
-
Organic Solvent: Acetonitrile is the most common organic modifier due to its low viscosity and UV transparency. The gradient slope is a critical parameter to optimize for resolution.
-
Column Chemistry: C18 is the most widely used stationary phase, but for very hydrophilic modified peptides, a less hydrophobic phase like C8 or C4 might be considered.
Hydrophilic Interaction Liquid Chromatography (HILIC): A Powerful Alternative for Polar Modifications
HILIC is particularly well-suited for the analysis of highly polar modifications like glycosylation and extensive phosphorylation.[11] In HILIC, a polar stationary phase (e.g., amide, diol) is used with a mobile phase rich in organic solvent. A thin aqueous layer forms on the stationary phase, and polar analytes partition into this layer, leading to their retention. Elution is achieved by increasing the aqueous content of the mobile phase.
Causality in HILIC Method Development:
-
Mobile Phase Composition: A high percentage of organic solvent (typically >70% acetonitrile) is required to promote the formation of the aqueous layer on the stationary phase. The choice and concentration of the buffer (e.g., ammonium formate, ammonium acetate) are critical for controlling selectivity and ensuring MS compatibility.[10]
-
Sample Diluent: The sample should be dissolved in a solvent with a high organic content, similar to the initial mobile phase conditions, to ensure proper retention and good peak shape.
Systematic Method Development Workflow
A structured approach to method development is crucial for achieving robust and reproducible separations.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common applications in the analysis of modified peptides.
Protocol 1: RP-HPLC-MS Analysis of Phosphopeptides
This protocol is designed for the separation and identification of phosphopeptides from a protein digest.
1. Sample Preparation: a. Perform in-solution or in-gel digestion of the protein sample with a suitable protease (e.g., trypsin). b. If necessary, enrich for phosphopeptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[16][17] c. Desalt the peptide mixture using a C18 StageTip or ZipTip. d. Reconstitute the dried peptides in 0.1% formic acid in water.
2. HPLC System and Column: a. HPLC System: A nano- or micro-flow LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).[18] b. Column: A C18 reversed-phase column with a particle size of ≤ 2 µm and a pore size of 100-130 Å.
3. Mobile Phases: a. Mobile Phase A: 0.1% formic acid in water.[13] b. Mobile Phase B: 0.1% formic acid in acetonitrile.
4. HPLC Gradient: a. Flow Rate: 300 nL/min (for nano-LC). b. Gradient:
- 0-5 min: 2% B
- 5-65 min: 2-35% B
- 65-70 min: 35-80% B
- 70-75 min: 80% B
- 75-80 min: 80-2% B
- 80-90 min: 2% B (re-equilibration)
5. Mass Spectrometry Parameters: a. Ionization Mode: Positive electrospray ionization (ESI). b. Data Acquisition: Data-dependent acquisition (DDA) with fragmentation of the most intense precursor ions. c. Include a neutral loss scan for the phosphate group (-98 Da from the precursor ion) to aid in phosphopeptide identification.
6. Data Analysis: a. Use a database search engine (e.g., Mascot, Sequest) to identify peptides and localize the phosphorylation site. b. Manually inspect the MS/MS spectra to confirm the presence of the modification.
Protocol 2: HILIC-Based Enrichment and Analysis of Glycopeptides
This protocol is suitable for the selective enrichment and analysis of N-linked and O-linked glycopeptides.[9]
1. Sample Preparation: a. Digest the glycoprotein with a protease (e.g., trypsin, chymotrypsin). b. Reconstitute the dried peptide digest in 80% acetonitrile, 0.1% TFA.
2. HILIC Enrichment: a. Use a HILIC solid-phase extraction (SPE) cartridge or spin column.[1] b. Condition the HILIC material with 80% acetonitrile, 0.1% TFA. c. Load the peptide sample onto the HILIC material. d. Wash the column with 80% acetonitrile, 0.1% TFA to remove non-glycosylated peptides. e. Elute the glycopeptides with an aqueous buffer (e.g., 50% acetonitrile, 0.1% TFA).[9] f. Dry the eluted glycopeptides.
3. HILIC-HPLC-MS Analysis: a. HPLC System: A UHPLC system coupled to a high-resolution mass spectrometer. b. Column: A HILIC column with an amide-based stationary phase.[10] c. Mobile Phases:
- Mobile Phase A: 10 mM ammonium formate, pH 4.4 in water.
- Mobile Phase B: 90% acetonitrile, 10% water with 10 mM ammonium formate, pH 4.4.[10] d. HPLC Gradient:
- 0-5 min: 95% B
- 5-45 min: 95-60% B
- 45-50 min: 60-20% B
- 50-55 min: 20% B
- 55-60 min: 20-95% B
- 60-70 min: 95% B (re-equilibration) e. Mass Spectrometry Parameters:
- Ionization Mode: Positive ESI.
- Data Acquisition: DDA with fragmentation of precursor ions. Look for characteristic oxonium ions of glycans in the MS/MS spectra.
4. Data Analysis: a. Use specialized software for glycopeptide identification that can handle the complexity of both the peptide sequence and the attached glycan structures.
Troubleshooting Common Issues in Modified Peptide Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with silanols- Inappropriate mobile phase pH- Column overload | - Use a high-purity silica column- Increase the concentration of the ion-pairing agent- Adjust the mobile phase pH to be at least 2 units away from the peptide's pI- Reduce the sample load |
| Poor Peak Shape (Fronting) | - Sample solvent stronger than the mobile phase- Column collapse | - Dissolve the sample in the initial mobile phase- Ensure the column is compatible with the mobile phase conditions |
| Irreproducible Retention Times | - Inadequate column equilibration- Temperature fluctuations- Mobile phase degradation | - Increase the equilibration time between runs[19]- Use a column oven for temperature control- Prepare fresh mobile phase daily |
| Low MS Signal Intensity | - Ion suppression from mobile phase additives (e.g., TFA)- Poor ionization efficiency of the modified peptide | - Switch to an MS-friendly modifier like formic acid[15]- Optimize MS source parameters- Consider chemical derivatization to enhance ionization[20] |
| Ghost Peaks | - Carryover from previous injections- Contaminated mobile phase | - Implement a robust needle wash protocol- Run blank injections to identify the source of contamination- Use high-purity solvents and additives |
Conclusion and Future Perspectives
The analysis of peptides with modified amino acids is a dynamic and evolving field. The principles and protocols outlined in this guide provide a solid foundation for developing robust and reliable analytical methods. As our understanding of the biological significance of peptide modifications deepens, the demand for more sensitive and comprehensive analytical techniques will continue to grow. Advances in column chemistries, mass spectrometry instrumentation, and data analysis software will undoubtedly further empower researchers to unravel the complexities of the modified peptidome. The systematic application of the knowledge and methodologies presented herein will be instrumental in advancing research, drug development, and our fundamental understanding of biology.
References
-
What types of buffers and solutions are compatible with peptide purification and LC-MS?. (n.d.). GenScript. Retrieved from [Link]
- Bouwmeester, R., et al. (2021). DeepLC can predict retention times for peptides that carry as-yet unseen modifications.
- Mant, C. T., et al. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location.
- Zhou, H., et al. (2008). Phosphopeptide elution times in reversed-phase liquid chromatography.
- McCalley, D. V. (2006). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. LCGC North America.
- Takegawa, Y., et al. (2021). Preparation of glycopeptides by hydrophilic interaction chromatography (HILIC). Methods in Molecular Biology.
- Lee, S., et al. (2022). Predicting Retention Times of Post-translationally Modified Peptides Using Machine Learning Techniques.
- Moruz, L., et al. (2013). Chromatographic retention time prediction for posttranslationally modified peptides. Molecular & Cellular Proteomics.
-
Waters Corporation. (n.d.). HILIC Glycopeptide Mapping with a Wide-Pore Amide Stationary Phase. Retrieved from [Link]
- Gessys, M. H., et al. (2023).
- Rieux, L., et al. (2010). LC/MS/MS workflow for the detection and localization of phosphorylcholine-modifications on peptides. Journal of the American Society for Mass Spectrometry.
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Mannur, V. S., et al. (2011). SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW. International Journal of Pharmaceutical Sciences Review and Research.
- Zolg, D. P., et al. (2017). ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides. Molecular & Cellular Proteomics.
- Li, Y., et al. (2023). Assessing the hydrophobicity of glycopeptides using reversed-phase liquid chromatography and tandem mass spectrometry.
- Dolan, J. W. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. LCGC North America.
- Various Authors. (2014). Could anybody suggest a lysis buffer that compatible with mass spectrometry analysis?.
-
Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Retrieved from [Link]
-
HILICON. (n.d.). Effective Enrichment of Glycopeptides Using iSPE®-HILIC HILIC Material. Retrieved from [Link]
- Protocol for Phosphopeptides Enrichment. (n.d.). Weizmann Institute of Science.
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Ubersax, J. A., et al. (2005). Quantification of Protein Phosphorylation by Liquid Chromatography−Mass Spectrometry. Analytical Chemistry.
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
ACE. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Cociorva, O., et al. (2007). Enhancing Electrospray Ionization Efficiency of Peptides by Derivatization. Journal of the American Society for Mass Spectrometry.
- McConville, J. (2018). LC–MS Peptide Mapping: Where to Start and What It Can Tell Us.
- Chen, Y., et al. (2024). Predicting Peptide Ionization Efficiencies for Electrospray Ionization Mass Spectrometry Using Machine Learning. Journal of the American Society for Mass Spectrometry.
- Zhang, J., et al. (2012).
- Kalume, D. E., et al. (2004). Analytical strategies for phosphoproteomics. Current Opinion in Chemical Biology.
- Mikulíková, K., et al. (2019). Fractionation of Enriched Phosphopeptides Using pH/Acetonitrile-Gradient-Reversed-Phase Microcolumn Separation in Combination with LC–MS/MS Analysis.
-
Takara Bio. (2005). Phosphopeptide Enrichment Spin Columns User Manual. Retrieved from [Link]
- Searle, B. C., et al. (2019). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of the American Society for Mass Spectrometry.
- Al-mobasheri, A., et al. (2019). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity.
- Tripet, B., et al. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: Hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location.
-
Massive Bio. (2026). Proteomics. Retrieved from [Link]
- Kilby, G. W., & Sheil, M. M. (1993). Effect of electrospray ionization conditions on low-energy tandem mass spectra of peptides. Organic Mass Spectrometry.
- Wilson, R. L., et al. (2022). Insight on physicochemical properties governing peptide MS1 response in HPLC-ESI-MS/MS: A deep learning approach. Computers in Biology and Medicine.
- Krokhin, O. V., et al. (2015). Peptide retention time prediction in hydrophilic interaction liquid chromatography: Zwitter-ionic sulfoalkylbetaine and phosphorylcholine stationary phases.
Sources
- 1. hilicon.com [hilicon.com]
- 2. massivebio.com [massivebio.com]
- 3. ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. takarabio.com [takarabio.com]
- 5. Phosphopeptide elution times in reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Protein Phosphorylation by Liquid Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the hydrophobicity of glycopeptides using reversed-phase liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How hydrophobicity and the glycosylation site of glycans affect protein folding and stability: a molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of glycopeptides by hydrophilic interaction chromatography (HILIC) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. What types of buffers and solutions are compatible with peptide purification and LC-MS? [en.biotech-pack.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. hplc.eu [hplc.eu]
- 16. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 17. mdpi.com [mdpi.com]
- 18. waters.com [waters.com]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Aggregation with Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid
Welcome to the technical support guide for troubleshooting aggregation issues encountered during Solid-Phase Peptide Synthesis (SPPS) when incorporating Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid. This specialized β-amino acid, while valuable for creating unique peptide structures, can present challenges due to its hydrophobicity and conformational properties. This guide provides in-depth, experience-driven solutions to help you achieve successful synthesis outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is peptide aggregation in SPPS, and why is it a problem when using this compound?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid-phase resin.[1][2] This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the development of stable secondary structures like β-sheets. When this occurs, the N-terminus of the peptide chain can become sterically inaccessible, buried within the aggregated structure. This leads to significant problems, including:
-
Incomplete Coupling: The incoming activated amino acid cannot reach the free amine of the growing peptide chain, resulting in deletion sequences.
-
Failed Deprotection: The deprotection reagent (e.g., piperidine) cannot access and remove the Fmoc group, halting the synthesis.[3]
The incorporation of this compound can exacerbate aggregation. Its rigid, hydrophobic phenyl ring structure contributes significantly to the overall hydrophobicity of the peptide sequence, which is a known driver of aggregation.[1]
Q2: I'm observing poor resin swelling and my Kaiser test is giving a false negative. Is this aggregation?
A2: Yes, these are classic signs of on-resin aggregation.[1]
-
Poor Resin Swelling: A well-solvated peptide-resin complex will swell significantly. When peptide chains aggregate, they collapse onto themselves and the resin matrix, expelling solvent and causing the resin bed to shrink or fail to swell.[1][2] This is a primary physical indicator of a problematic synthesis.
-
Unreliable Amine Tests: In cases of severe aggregation, the N-terminal amines are so effectively buried that colorimetric tests like the Kaiser or TNBS test cannot detect them.[2] This gives a "false negative" result, misleading the researcher into believing the coupling was successful when, in fact, the synthesis has stalled.
If you observe these symptoms, it is critical to assume aggregation is occurring and take immediate corrective action.
Troubleshooting Guide: From First Response to Advanced Strategies
Q3: My synthesis is showing signs of aggregation after incorporating the cyano-phenyl-propionic acid derivative. What are the first steps I should take?
A3: When aggregation is first suspected, the immediate goal is to disrupt the intermolecular hydrogen bonds causing the collapse of the peptide chains. This can often be achieved by modifying the chemical environment.
Step 1: Optimize Your Solvents Standard solvents like Dichloromethane (DCM) may not be sufficient to solvate aggregating sequences. Switch to more polar, hydrogen-bond-disrupting solvents.
| Solvent Strategy | Composition | Rationale |
| Primary Choice | N-Methyl-2-pyrrolidone (NMP) | Excellent resin-swelling and peptide-solvating properties. |
| Enhanced Polarity | Add Dimethyl Sulfoxide (DMSO) | Use up to 25% DMSO in NMP or DMF to further disrupt secondary structures. |
| "Magic Mixture" | DCM/DMF/NMP (1:1:1) | A highly effective combination for particularly stubborn sequences.[2] |
Step 2: Elevate the Reaction Temperature Increasing the temperature provides kinetic energy to break up the hydrogen bonds responsible for aggregation. This can be done for both the coupling and deprotection steps.[1]
-
Conventional Heating: Set the reaction vessel to 50-75°C.
-
Microwave Synthesis: Utilize a microwave peptide synthesizer to rapidly reach and maintain a target temperature (e.g., 75-86°C) for shorter reaction times.[2][4] While highly effective, be aware that elevated temperatures can increase the risk of racemization for sensitive amino acids like Cys and His.[4]
Below is a workflow diagram illustrating these initial troubleshooting steps.
Caption: Mechanism of aggregation disruption.
Experimental Protocols
Protocol 1: High-Temperature Coupling Using a Microwave Synthesizer
This protocol provides a general method for performing coupling and deprotection at elevated temperatures. [2]
-
Resin Preparation: Place the peptide-resin in the reaction vessel of the microwave synthesizer.
-
Deprotection:
-
Add 20% piperidine in NMP to the vessel.
-
Apply microwave power to reach and hold the target temperature (e.g., 75°C) for 3-5 minutes. [2] * Drain the vessel and wash the resin thoroughly with NMP (5x).
-
-
Coupling:
-
Prepare the activated amino acid solution: Dissolve the Fmoc-amino acid (4 eq), a coupling reagent like HCTU (4 eq), and an activation base like DIPEA (8 eq) in NMP.
-
Add the solution to the resin.
-
Apply microwave power to reach and hold the target temperature (e.g., 75°C) for 5-10 minutes.
-
-
Wash: Drain the vessel and wash the resin thoroughly with NMP (5x).
-
Confirmation: Perform a Kaiser test. If positive, consider a second coupling (double coupling). [5]6. Repeat: Continue with the next cycle.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
This protocol details how to substitute a standard amino acid pair with a pseudoproline dipeptide. [6]
-
Sequence Planning: Identify a Ser or Thr residue in your sequence. Plan to replace that residue and the one preceding it with the appropriate Fmoc-Xaa-Yaa(ψPro)-OH dipeptide.
-
Coupling Step: At the appropriate cycle, couple the pseudoproline dipeptide using the same conditions as a standard amino acid.
-
Dissolve the pseudoproline dipeptide (e.g., Fmoc-Gly-Ser(ψMe,Me pro)-OH) (2 eq), HOBt (2 eq), and DIC (2 eq) in NMP.
-
Allow the solution to pre-activate for 10 minutes. [2] * Add the activated solution to the deprotected peptide-resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature. [2]3. Confirmation: Wash the resin and perform a Kaiser or TNBS test to confirm complete coupling. [2]4. Continuation: Proceed with the synthesis. The next cycle will involve deprotection of the Fmoc group from the first amino acid of the dipeptide pair. The pseudoproline structure will remain intact until the final cleavage step.
-
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69.
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(7).
-
Romero-Gutierrez, T., et al. (2015). Which strategies do you use for difficult sequences in solid phase synthesis? ResearchGate. Retrieved from [Link]
-
Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]
- Liu, L., et al. (2014). Rational development of a strategy for modifying the aggregatibility of proteins. Proceedings of the National Academy of Sciences, 111(34), 12438-12443.
- Bacsa, B., et al. (2011). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 76(5), 1236-1244.
- Percy, A. J., et al. (2012). A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin. Journal of Proteome Research, 11(2), 1072-1082.
-
Wikipedia. (n.d.). Pseudoproline. Retrieved from [Link]
- Thompson, R. E., et al. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Biopolymers, 110(9), e23294.
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
Sources
Technical Support Center: Improving Coupling Efficiency for Hindered β-Amino Acids
Welcome to the Technical Support Center dedicated to overcoming the challenges associated with the incorporation of sterically hindered β-amino acids into peptide sequences. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing β-peptides and their derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, grounding our advice in established scientific principles and field-proven experience.
The unique structural properties of β-amino acids, particularly those with substitution at the α and/or β positions, introduce significant steric barriers that can impede standard solid-phase peptide synthesis (SPPS) protocols. These challenges often manifest as low coupling yields, sequence deletions, and difficult purifications. This guide will equip you with the knowledge and practical strategies to enhance your coupling efficiency and achieve successful synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction failing or resulting in very low yield when using a standard carbodiimide reagent like DCC or DIC for a hindered β-amino acid?
Standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often insufficiently reactive to overcome the high activation energy barrier imposed by sterically hindered β-amino acids.[1][2] The bulky substituents on the β-amino acid can shield the carboxylic acid group, making it less accessible for activation and subsequent nucleophilic attack by the resin-bound amine. This results in slow reaction kinetics and allows for competing side reactions, such as the formation of unreactive N-acylurea byproducts, to dominate.[3]
Q2: What are the first-line alternative coupling reagents I should consider for hindered β-amino acids?
For sterically demanding couplings, it is essential to switch to more potent in-situ activating reagents.[1] The most common and effective alternatives fall into two main categories:
-
Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are significantly more effective.[1][4] They react with the carboxylic acid to form highly reactive O-acylisourea esters that can overcome the steric barrier more efficiently.[1]
-
Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP (7-Aza-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for hindered couplings.[1][2]
Q3: I'm still experiencing incomplete coupling even after switching to HATU. What are my next steps?
If a single coupling with a potent reagent like HATU is insufficient, you should consider the following strategies:
-
Double Coupling: This is a straightforward and often effective technique where the coupling step is repeated with a fresh solution of activated amino acid before proceeding to the next deprotection step.[1][5]
-
Increase Reaction Time and/or Temperature: Steric hindrance slows down the reaction rate.[1] Extending the coupling time, for instance, from 1-2 hours to overnight, can be beneficial.[1] Judicious use of heat can also increase the reaction rate, but this must be done cautiously to minimize the risk of racemization.[1]
-
Microwave-Assisted Solid-Phase Peptide Synthesis (MA-SPPS): The application of microwave energy is a highly effective method to drive difficult couplings to completion rapidly and efficiently.[6][7][8][9] Microwave heating is uniform and can significantly accelerate the reaction, often leading to higher purity and yield in a fraction of the time compared to conventional methods.[6][9]
Q4: Could the solvent be the cause of my poor coupling efficiency?
Absolutely. The solvent plays a crucial role in solvating the growing peptide-resin complex, which is essential for successful coupling.[1] Inadequate solvation can lead to peptide aggregation, where the peptide chains interact with each other and collapse onto the resin, physically blocking the reactive sites.[10][11][12]
-
N-methylpyrrolidone (NMP) is often a better choice than Dimethylformamide (DMF) due to its superior solvating properties, which can help to disrupt secondary structures and prevent aggregation.[1][13]
-
For particularly problematic sequences, using a mixture of solvents like DCM/DMF/NMP (1:1:1) can be advantageous.[1]
Q5: Are there any "ultimate weapon" strategies for extremely hindered β-amino acids that resist all other methods?
For the most challenging cases, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1][3] Acyl fluorides are relatively small and highly reactive, allowing them to couple efficiently where other activated species fail. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used for this purpose.[14]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the coupling of hindered β-amino acids.
Problem 1: Low Yield of the Desired Peptide
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Coupling | Perform a Kaiser test (ninhydrin test) after the coupling step. A positive result (blue beads) indicates free amines.[13] | 1. Switch to a more potent coupling reagent (HATU, HCTU, PyBOP).[1][15] 2. Perform a double coupling.[1][5] 3. Increase the coupling reaction time.[1] |
| Peptide Aggregation | Observe the resin for clumping or shrinking. The Kaiser test may give a false negative in cases of severe aggregation.[11] | 1. Switch the primary solvent from DMF to NMP.[1][13] 2. Use a lower-loading resin to increase the distance between peptide chains.[13] 3. Employ microwave-assisted synthesis to reduce reaction times and minimize aggregation.[6][10] |
| Steric Hindrance | The β-amino acid has multiple bulky substituents. | 1. Utilize microwave heating to provide the necessary energy to overcome the activation barrier.[7][8] 2. For extremely hindered systems, consider converting the amino acid to an acyl fluoride.[1][14] |
Problem 2: Presence of Deletion Sequences in the Final Product
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Fmoc Deprotection | Quantify the Fmoc release via UV spectroscopy. Inconsistent readings suggest incomplete deprotection.[13] | 1. Increase the deprotection time or perform a second deprotection step. 2. Consider using a stronger base solution, such as 2% DBU in DMF, for difficult deprotections.[11][16] |
| Incomplete Coupling | Mass spectrometry of the crude product shows peaks corresponding to the desired peptide minus the hindered β-amino acid. | Follow the solutions for "Incomplete Coupling" in Problem 1. Emphasize the use of potent coupling reagents and consider double coupling or microwave assistance.[1][6] |
Problem 3: Racemization of the Coupled Amino Acid
| Potential Cause | Diagnostic Check | Recommended Solution |
| Over-activation or Extended Reaction at High Temperature | Chiral HPLC analysis of the cleaved peptide reveals diastereomeric impurities. | 1. Avoid excessive pre-activation times. 2. If using heat, carefully optimize the temperature and duration to find a balance between coupling efficiency and minimizing racemization.[1] 3. Ensure the use of additives like HOBt or Oxyma, which are known to suppress racemization.[3] |
| Base-Catalyzed Epimerization | Racemization is more pronounced with certain amino acids and bases. | The formation of an oxazolinone intermediate, which is prone to racemization, can be catalyzed by the base used in the coupling reaction.[3] Use a non-nucleophilic base like DIPEA or 2,4,6-collidine and use the minimum necessary amount. |
Experimental Protocols
Protocol 1: Double Coupling of a Hindered β-Amino Acid using HATU
-
Fmoc Deprotection: Following standard procedures, deprotect the N-terminal Fmoc group of the resin-bound peptide (e.g., 20% piperidine in DMF).
-
Resin Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
First Coupling:
-
In a separate vessel, pre-activate the hindered Fmoc-β-amino acid (4 equivalents relative to resin loading).
-
Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
-
Intermediate Wash: Wash the resin with DMF (3-5 times).
-
Second Coupling:
-
Repeat steps 3.1 through 3.4 with a fresh solution of activated amino acid.
-
-
Final Wash: Wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) and then DMF again (2-3 times) to prepare for the next deprotection cycle.
Protocol 2: Microwave-Assisted Coupling of a Hindered β-Amino Acid
-
Fmoc Deprotection: Perform standard Fmoc deprotection.
-
Resin Washing: Wash the resin as described in Protocol 1.
-
Coupling:
-
In a microwave-safe vessel, add the resin, the hindered Fmoc-β-amino acid (5 equivalents), a coupling reagent such as HCTU (4.9 equivalents), and a base like DIPEA (10 equivalents) in NMP.
-
Place the vessel in a microwave peptide synthesizer.
-
Irradiate with microwave energy at a set temperature (e.g., 75-90°C) for a specified time (e.g., 5-15 minutes).[7]
-
-
Post-Coupling Wash: Wash the resin thoroughly with NMP to remove excess reagents.
Visualizing the Workflow
Troubleshooting Workflow for Hindered β-Amino Acid Coupling
Caption: A decision-making workflow for troubleshooting low coupling efficiency with hindered β-amino acids.
References
- Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn.
- Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: from structure to function. Chemical reviews, 101(10), 3219-3232.
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
- Erdélyi, M., & Gogoll, A. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis, 2002(11), 1592-1596.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Gude, M., Ryf, J., & White, P. D. (2002). A new perspective on the application of N-methylpyrrolidone (NMP) in solid-phase peptide synthesis. Journal of peptide research, 60(4), 212-219.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Bacsa, B., Horváti, K., Bõsze, S., Andreae, F., & Kappe, C. O. (2008). Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies. The Journal of organic chemistry, 73(19), 7532-7542.
- Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of peptide science, 13(3), 143-148.
- Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Use of onium salt-based coupling reagents in peptide synthesis. The Journal of organic chemistry, 63(26), 9678-9683.
- Carpino, L. A., & El-Faham, A. (1999). The di-tert-butyl-N, N-diethylphosphoramidite-based coupling reagents: application to the synthesis of a difficult sequence. Tetrahedron, 55(22), 6813-6830.
- Kates, S. A., Minor, C. A., Shroff, H., Haaseth, R. C., Triolo, S. A., El-Faham, A., ... & Albericio, F. (1994). Automated solid-phase synthesis of a difficult peptide using 2-(1H-benzotriazol-1-yl)-1, 1, 3, 3-tetramethyluronium hexafluorophosphate (HBTU) and 1-hydroxybenzotriazole (HOBt). Journal of automated methods and management in chemistry, 21(3), 125-131.
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides. Chemical reviews, 97(6), 2243-2266.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Rasmussen, J. H., Nielsen, J., & Jensen, K. J. (2007). Aggregation in solid-phase peptide synthesis. Journal of peptide science, 13(1), 1-13.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
- NovaBiochem. (2009).
- Chandrudu, S., Ponesak, T., & convenient, A. (2010). A convenient synthesis of Fmoc-β-amino acids from Fmoc-α-amino acids. Amino acids, 38(1), 253-257.
-
CEM Corporation. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach. Retrieved from [Link]
- Collins, J. M., & Collins, M. A. (2012). Microwave-enhanced solid-phase peptide synthesis. In Peptide-Based Drug Design (pp. 139-152). Humana Press.
- Hood, C. A., Fuentes, G., Patel, H., Page, K., Menakuru, M., & Park, J. H. (2008). Fast conventional and microwave solid-phase peptide synthesis of difficult sequences. Journal of peptide science, 14(1), 97-101.
- Pedersen, S. L., Tofteng, A. P., Malik, L., & Jensen, K. J. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826-1844.
- Bacsa, B., & Kappe, C. O. (2011). Microwave-assisted solid-phase peptide synthesis–a critical evaluation of its speed and efficiency. Current opinion in chemical biology, 15(4), 503-511.
- Frigerio, M., Santagostino, M., & Sputore, S. (1999). A new, mild and efficient method for the synthesis of N-Fmoc-amino acid fluorides. Tetrahedron letters, 40(48), 8489-8491.
- Carpino, L. A., Ionescu, D., & El-Faham, A. (2002). 1, 1, 3, 3-Tetramethyl-2-(2-oxo-1 (2 H)-pyridyl) uronium hexafluorophosphate (TOPP) and tetrafluoroborate (TOTP): new coupling reagents for Nα-9-fluorenylmethyloxycarbonyl-and Nα-(tert-butyloxycarbonyl)-based peptide synthesis. The Journal of organic chemistry, 67(15), 5245-5248.
- Li, P., & Xu, J. C. (2000). Highly efficient and diastereopure synthesis of dipeptides and tripeptides with C-terminal N-methyl-and α, α-dialkyl-amino acids by using PyAOP. The Journal of organic chemistry, 65(9), 2951-2958.
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry-A European Journal, 15(37), 9394-9403.
- Khattab, S. N., Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2010). COMU: a safer and more effective replacement for benzotriazole-based peptide coupling reagents. Chemistry-A European Journal, 16(43), 12790-12799.
- El-Faham, A., Funosas, R. S., Prohens, R., & Albericio, F. (2009). TOMBU and COMBU: novel uronium-type coupling reagents. Organic letters, 11(20), 4640-4643.
- Chantell, C. T., Onai, M. H., & Moss, J. A. (2012). A systematic study of the coupling of N-methylated and sterically hindered amino acids. Journal of peptide science, 18(2), 98-103.
- Sharma, A., Kumar, A., & Kumar, V. (2016). Recent advances in solid-phase peptide synthesis. Current Organic Chemistry, 20(10), 1104-1123.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Amblard, M., Avitabile, C., Cantel, S., & Martinez, J. (2011). Solid-phase synthesis of peptides.
- Al-Warhi, T., Al-Shaer, D., & El-Faham, A. (2021). DBU as a Deprotecting Reagent in Fmoc-SPPS. Molecules, 26(23), 7175.
- Isidro-Llobet, A., Guasch-Camell, J., & Giralt, E. (2005). Side reactions in peptide synthesis. In Chemical biology of peptides (pp. 3-30). CRC Press.
- Bodanszky, M. (2012). Peptide chemistry: a practical textbook. Springer Science & Business Media.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. kohan.com.tw [kohan.com.tw]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 15. jpt.com [jpt.com]
- 16. peptide.com [peptide.com]
Technical Support Center: Purification of Peptides with Hydrophobic Non-Natural Amino Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of synthetic peptides incorporating hydrophobic non-natural amino acids (nnAAs). The unique physicochemical properties of these peptides present significant challenges compared to their natural counterparts, primarily due to increased hydrophobicity, a higher propensity for aggregation, and poor solubility.[1][2][3][4] This resource is designed to help you navigate these complexities, improve your purification outcomes, and achieve higher purity and yield.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems encountered during the purification process. The following workflow provides a general overview of how to approach purification failures.
Caption: General troubleshooting workflow for hydrophobic peptide purification.
Problem: My peptide won't dissolve or precipitates when preparing for injection.
Potential Causes:
-
Extreme Hydrophobicity: The inclusion of nnAAs significantly increases the peptide's non-polar character, leading to poor solubility in standard aqueous buffers used for RP-HPLC.[4]
-
Intermolecular Aggregation: Hydrophobic peptides have a strong tendency to aggregate via non-covalent interactions, forming insoluble β-sheet structures or amorphous precipitates.[2][3] This is a primary challenge during both synthesis and purification.[1][2]
-
Solvent Mismatch: Injecting a peptide dissolved in a strong organic solvent (like 100% DMSO) directly into a highly aqueous mobile phase can cause it to crash out of solution on the column head.
Recommended Solutions:
-
Perform a Systematic Solubility Screen: Before committing your entire crude sample, test the solubility of a small aliquot in various solvents. This can save significant time and material.[5]
-
Step 1: Attempt to dissolve a small amount of peptide in common organic solvents. See Table 1 for suggestions.
-
Step 2: Start with a strong organic solvent like DMSO or DMF to first wet the peptide.[5][6]
-
Step 3: Once dissolved, gradually add the aqueous component of your initial mobile phase (e.g., water with 0.1% TFA). If the peptide remains in solution, this solvent system is a good candidate for your injection solvent.[5]
-
Step 4: For extremely difficult cases, "disrupting" solvents like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) can be effective as they break up secondary structures.[2] Use these sparingly as they can be difficult to remove.
-
| Solvent/Additive | Function & Use Case | Reference |
| Dimethyl Sulfoxide (DMSO) | Powerful polar aprotic solvent; good for initial dissolution. | [6][7] |
| Acetonitrile (ACN) / Water | Standard mobile phase components; test mixtures for solubility. | |
| n-Propanol / Isopropanol | Stronger eluents than ACN; can improve solubility of very hydrophobic peptides. | |
| Formic Acid / Acetic Acid | Can aid solubility by protonating acidic residues. Often used as a mobile phase modifier. | |
| Hexafluoroisopropanol (HFIP) | Fluorinated alcohol effective at dissolving aggregated peptides by disrupting H-bonds. | [2] |
| Guanidine-HCl / Urea | Chaotropic agents that disrupt secondary structures and hydrophobic interactions. | [6] |
Table 1: Recommended Solvents and Additives for Solubility Testing.
Problem: My peptide peak is broad, shows significant tailing, or has low recovery.
Potential Causes:
-
Strong Stationary Phase Interaction: The high hydrophobicity of the peptide can cause it to interact too strongly with the C18 stationary phase, leading to slow desorption kinetics, peak broadening, and in severe cases, irreversible adsorption.[1][8]
-
On-Column Aggregation: The peptide may aggregate on the column surface, especially at high concentrations during preparative runs.[9]
-
Secondary Ionic Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with charged residues on the peptide, causing peak tailing.
Recommended Solutions:
-
Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) is a highly effective strategy. It enhances peptide solubility in the mobile phase, improves mass transfer kinetics, and reduces mobile phase viscosity, all of which lead to sharper peaks and better recovery.[8]
-
Use a Stronger Organic Solvent: If acetonitrile is not strong enough to elute the peptide efficiently, switch to or blend with n-propanol or isopropanol. These alcohols can improve the solubility of hydrophobic peptides and break up aggregates.
-
Optimize the Ion-Pairing Agent: Ensure sufficient trifluoroacetic acid (TFA) is present (typically 0.1%) in both mobile phases. TFA forms a neutral ion pair with positively charged residues, masking their charge and promoting predictable hydrophobic interactions.[8] Formic acid is an alternative that can sometimes offer different selectivity.
-
Choose a Less Retentive Stationary Phase: For extremely hydrophobic peptides, a C18 column may be too retentive. Consider switching to a column with a shorter alkyl chain (e.g., C8 or C4) or a different chemistry (e.g., Phenyl) to reduce the strength of the hydrophobic interaction.
Problem: The purity of my target peptide is low due to co-eluting impurities.
Potential Causes:
-
Similar Hydrophobicity: Deletion or truncated peptide sequences formed during synthesis often have hydrophobicities very similar to the full-length product, making separation by RP-HPLC challenging.[10]
-
Suboptimal Gradient: A gradient that is too steep will not provide adequate resolution between closely eluting species.
Recommended Solutions:
-
Shallow the Gradient: Decrease the gradient slope (e.g., from 1%/min to 0.5%/min) around the elution point of your target peptide. This increases the separation window between peaks.
-
Employ an Orthogonal Purification Method: If RP-HPLC alone is insufficient, a two-step purification strategy is recommended. Ion-exchange chromatography (IEX) is an excellent orthogonal technique that separates peptides based on their net charge rather than hydrophobicity.[11]
-
Cation-Exchange (CIEX): Use for basic peptides (net positive charge). Peptides bind to a negatively charged column and are eluted with an increasing salt or pH gradient.
-
Anion-Exchange (AIEX): Use for acidic peptides (net negative charge). Peptides bind to a positively charged column.
-
This initial IEX step can remove many impurities, simplifying the final polishing step by RP-HPLC.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular challenges when purifying peptides with hydrophobic nnAAs? A1: The core challenges stem from their molecular properties. The incorporation of hydrophobic nnAAs drastically increases the overall hydrophobicity of the peptide.[12][13] This leads to two main problems:
-
Poor Solubility: These peptides are often insoluble in the aqueous solutions required for reversed-phase chromatography.[4]
-
Aggregation: Their high hydrophobicity promotes strong intermolecular interactions, leading to the formation of aggregates that are difficult to purify and can result in low yield and bioactivity.[2][14] During purification, this can manifest as irreversible binding to the column or poor peak shape.[1][8]
Q2: Why is Reversed-Phase HPLC (RP-HPLC) the most common method, and what are its principles? A2: RP-HPLC is the standard for peptide purification due to its high resolving power, reproducibility, and compatibility with volatile buffers suitable for mass spectrometry and lyophilization.[10][15] The separation is based on hydrophobicity.
Caption: Mechanism of peptide separation in Reversed-Phase HPLC.
In RP-HPLC, the stationary phase is non-polar (e.g., silica beads bonded with C18 alkyl chains), and the mobile phase is polar (typically a water/acetonitrile mixture). Peptides are retained on the column through hydrophobic interactions between their non-polar side chains and the stationary phase. Elution is achieved by gradually increasing the concentration of the organic solvent, which disrupts these interactions. Hydrophobic peptides, especially those with nnAAs, interact very strongly and require a higher concentration of organic solvent to elute.[16]
Q3: Besides RP-HPLC, what other chromatographic techniques are viable? A3: While RP-HPLC is dominant, alternative and complementary techniques are crucial for difficult purifications.
| Technique | Principle of Separation | Best For... | Reference |
| Ion-Exchange (IEX) | Net charge at a given pH. | Charged peptides; orthogonal separation to remove impurities with different pI values. | [11][17] |
| Hydrophilic Interaction (HILIC) | Polarity. Uses a polar stationary phase and a high organic mobile phase. | Very polar peptides that have little retention in RP-HPLC. Can offer different selectivity. | [15] |
| Size-Exclusion (SEC) | Hydrodynamic radius (size and shape). | Separating monomers from aggregates or for buffer exchange. Not a high-resolution technique. | |
| Supercritical Fluid (SFC) | Polarity and size. Uses supercritical CO₂ as the main mobile phase component. | A greener alternative that reduces organic solvent consumption. | [15] |
Table 2: Alternative Chromatographic Techniques for Peptide Purification.
Q4: How can I prevent peptide aggregation during the purification workflow? A4: Preventing aggregation is key and requires attention at every step.
-
During Lysis/Dissolution: Use optimized solvents and chaotropic agents as identified in your solubility screen.[6][18] Work quickly and keep samples cold unless temperature is needed for solubility.[19][20]
-
During Chromatography: Maintain a low peptide concentration if possible.[21] The use of elevated temperature and organic modifiers like n-propanol can help keep the peptide solubilized on the column.
-
Post-Purification: After pooling fractions, some peptides may aggregate upon removal of the organic solvent during lyophilization. It may be necessary to store the purified peptide in a lyophilized state and carefully reconstitute it in an appropriate buffer (which may contain DMSO or other solubilizing agents) just before use.[7]
Q5: My peptide contains unnatural amino acids. Does this require special consideration for salt exchange chromatography (e.g., TFA to acetate)? A5: Yes. The standard method for exchanging the TFA counter-ion from RP-HPLC purification is ion-exchange chromatography.[22] The presence of nnAAs can alter the peptide's overall pI and charge distribution. This may require you to re-optimize the pH and buffer conditions for binding and elution from the IEX column. The fundamental process remains the same, but you cannot assume that conditions used for a similar, natural peptide will be optimal. A new method combining purification and counterion exchange in a single step using solid-phase extraction has also been shown to be effective for peptides containing nnAAs.[23]
References
-
tks. (2018, July/August). Moving beyond preparative reverse phase HPLC for peptide purification. American Pharmaceutical Review, 36(4). [Link]
-
Waters Corporation. Peptide Isolation & Purification Techniques. [Link]
-
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]
-
Al-Salami, H., et al. (2023). Advances in Therapeutic Peptides Separation and Purification. MDPI. [Link]
-
Waters Corporation. Peptide Isolation – Method Development Considerations. [Link]
-
Biotage. (2023, January 30). How to purify synthetic peptides - what are the options?[Link]
-
hubXchange. (2025, December 2). Tackling protein aggregates: Optimising peptide purification processes. [Link]
-
Martin, A. D., et al. (2017). Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. NIH National Library of Medicine. [Link]
-
Dunne, C., et al. (2022). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]
-
Al Musaimi, O., et al. (2023). Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography. MDPI. [Link]
-
Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. PubMed. [Link]
-
Patsnap Synapse. (2025, May 9). How to Troubleshoot Low Protein Yield After Elution. [Link]
-
Góngora-Benítez, M., et al. (2024). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. MDPI. [Link]
-
Top-Jensen, M., & Pal-Nath, D. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]
-
Reverter, D., & Cedano, J. (2014). A Screening Methodology for Purifying Proteins with Aggregation Problems. In Protein Aggregation and Fibrillogenesis in Cerebral and Systemic Amyloidosis. Springer. [Link]
-
Hossain, M. A., et al. (2021). Menthol Based Deep Eutectic Solvents to enhance the Chromatographic Separation of Hydrophobic Antimicrobial Temporin-L Peptide. ACS Publications. [Link]
-
Sinko, W., et al. (2013). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. NIH National Library of Medicine. [Link]
-
Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry. [Link]
-
Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. [Link]
-
Al Musaimi, O., et al. (2021). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. NIH National Library of Medicine. [Link]
-
G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. [Link]
-
The University of Queensland. Protein aggregation. Protein Expression Facility. [Link]
-
Waters Corporation. (2011). Peptide Isolation – Method Development Considerations. [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]
-
Singh, Y., & Kumar, V. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. NIH National Library of Medicine. [Link]
-
Gilson. Chromatography and Detection Methods for Peptide Purification. [Link]
-
Biotage. (2023, February 2). Handling difficult peptides - how to purify beta amyloid peptides. [Link]
-
Bio-Works. (2023, July 17). How to improve process efficiency and economy in peptide production. [Link]
-
Oeller, M., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. ResearchGate. [Link]
-
Vydac. Purification of a Lipid Peptide: Method Development for Hydrophobic Peptides. [Link]
-
Ahangarzadeh, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [Link]
-
Van Eeckhaut, A., & Sarre, S. (2022). A story of peptides, lipophilicity and chromatography – back and forth in time. Royal Society of Chemistry. [Link]
-
Bio-Rad Laboratories. Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. [Link]
- Google Patents. (2012).
Sources
- 1. genscript.com [genscript.com]
- 2. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 3. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. nestgrp.com [nestgrp.com]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tackling protein aggregates: Optimising peptide purification processes - hubXchange [hub-xchange.com]
- 10. bachem.com [bachem.com]
- 11. bio-works.com [bio-works.com]
- 12. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. utsouthwestern.edu [utsouthwestern.edu]
- 15. mdpi.com [mdpi.com]
- 16. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gilson.com [gilson.com]
- 18. A Screening Methodology for Purifying Proteins with Aggregation Problems | Springer Nature Experiments [experiments.springernature.com]
- 19. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 20. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Fmoc Removal in Peptide Synthesis
A Senior Application Scientist's Guide to Eliminating Side Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to empower you to optimize the critical step of 9-fluorenylmethoxycarbonyl (Fmoc) deprotection. Here, we will dissect common challenges, troubleshoot specific side reactions, and implement strategies to ensure the integrity of your synthetic peptides.
The Foundation: Understanding Fmoc Deprotection
The removal of the Fmoc protecting group is a cornerstone of modern peptide synthesis. The process is a base-catalyzed β-elimination reaction.[1][2] A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorenyl ring system. This initiates an elimination cascade, releasing the free N-terminal amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[1] The secondary amine then serves a dual purpose by acting as a scavenger, trapping the highly reactive DBF electrophile to form a stable adduct and preventing it from reacting with the newly deprotected peptide chain.[1][3]
// Nodes Fmoc_Peptide [label="Fmoc-NH-Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Carbanion Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Free_Amine [label="H₂N-Peptide-Resin\n(Free Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DBF [label="Dibenzofulvene (DBF)", fillcolor="#FBBC05", fontcolor="#202124"]; DBF_Adduct [label="DBF-Piperidine Adduct", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Piperidine [label="Piperidine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Fmoc_Peptide -> Intermediate [label="+ Piperidine (Base)"]; Intermediate -> Free_Amine [label="β-Elimination", arrowhead=vee]; Intermediate -> DBF [label="releases", style=dashed]; DBF -> DBF_Adduct [label="+ Piperidine (Scavenger)"]; Piperidine -> Fmoc_Peptide [style=invis]; // for layout Piperidine -> DBF [style=invis]; // for layout }
Figure 1: Mechanism of Fmoc deprotection by piperidine.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses the most frequent and challenging issues encountered during Fmoc removal.
Q1: My Fmoc deprotection is incomplete, leading to deletion sequences. What's happening and how do I fix it?
Core Problem: Incomplete Fmoc removal means the N-terminal amine is not available for the subsequent coupling step, resulting in a peptide that is missing one or more amino acids (a deletion sequence).[4]
Common Causes & Solutions:
-
Peptide Aggregation: As the peptide chain elongates, it can fold back on itself and form secondary structures (β-sheets) that are stabilized by intermolecular hydrogen bonds. This aggregation can physically block the piperidine from accessing the Fmoc group.[5]
-
Solution 1: Change Solvents. Switch from the standard N,N-Dimethylformamide (DMF) to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP), which is better at solubilizing aggregating sequences.[5]
-
Solution 2: Increase Temperature. For automated synthesizers, increasing the reaction temperature (e.g., to 40-50°C) can help break up secondary structures and improve reagent access.[6]
-
-
Steric Hindrance: Bulky amino acids near the N-terminus can sterically hinder the approach of the piperidine base. This is often observed with residues like Valine or Isoleucine.
-
Solution 1: Extend Deprotection Time. Increase the duration of the second piperidine treatment. A standard protocol might be 2 minutes followed by 5-8 minutes; for difficult sequences, extending the second treatment to 10-15 minutes can be beneficial.[7]
-
Solution 2: Use a Stronger Base System. A cocktail of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in DMF or NMP is significantly more effective for stubborn deprotections.[5][8] DBU is a non-nucleophilic, stronger base that accelerates Fmoc removal, while piperazine acts as the necessary DBF scavenger.[5][9]
-
Verification: Use a qualitative method like the Kaiser test to confirm the presence of free primary amines (a positive test shows dark blue beads) before proceeding to the next coupling step.[5] For quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC-MS to check for the presence of deletion sequences.[4]
Q2: I'm observing significant aspartimide formation in my Asp-containing peptide. How can I prevent this?
Core Problem: Aspartimide formation is a severe side reaction where the backbone amide nitrogen following an aspartic acid (Asp) residue attacks the side-chain ester, forming a five-membered succinimide ring.[10] This is catalyzed by the piperidine used for deprotection.[11] The aspartimide intermediate can then be opened by piperidine or residual water to form a mixture of desired α-aspartyl peptide, undesired β-aspartyl peptide (an isomer that is difficult to separate), and their respective D-epimers, leading to racemization and purification nightmares.[10][11][12]
Sequences at High Risk: The propensity for this side reaction is highest in sequences where Asp is followed by a small, sterically unhindered amino acid.[10][12] The most problematic motifs include:
-
Asp-Gly (D-G)
-
Asp-Asn (D-N)
-
Asp-Ser (D-S)
-
Asp-Arg (D-R)
// Nodes Peptide [label="Peptide-Asp(OtBu)-Gly-...", fillcolor="#F1F3F4", fontcolor="#202124"]; Aspartimide [label="Aspartimide Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alpha_Peptide [label="α-Asp Peptide (Desired)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Beta_Peptide [label="β-Asp Peptide (Isomer)", fillcolor="#FBBC05", fontcolor="#202124"]; Piperidide [label="Piperidide Adducts", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Peptide -> Aspartimide [label="+ Piperidine (catalyst)"]; Aspartimide -> Alpha_Peptide [label="Ring Opening"]; Aspartimide -> Beta_Peptide [label="Ring Opening"]; Aspartimide -> Piperidide [label="+ Piperidine (nucleophile)"]; }
Figure 2: Pathway of aspartimide formation and subsequent side reactions.
Mitigation Strategies:
-
Use a Weaker, Less Nucleophilic Base: While piperidine is standard, less nucleophilic bases can reduce the rate of aspartimide formation.
-
Solution 1: Use 20% Dipropylamine (DPA) in DMF. DPA has been shown to be effective for Fmoc deprotection while minimizing aspartimide formation compared to piperidine.[11]
-
Solution 2: Use a Piperazine/DBU cocktail with an additive. A solution of 5% piperazine and 2% DBU in DMF, supplemented with 1% formic acid, can provide rapid deprotection while the acid helps to suppress the base-catalyzed cyclization.[9][13]
-
-
Modify the Deprotection Cocktail: Adding an acid additive to the standard piperidine solution can temper the basicity and reduce the risk.
-
Solution: Add 0.1 M Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) or Hydroxybenzotriazole (HOBt) to your 20% piperidine/DMF solution. This has been shown to significantly suppress aspartimide formation.[14]
-
-
Protect the Aspartic Acid Side Chain Differently: The standard tert-butyl (OtBu) protecting group is often insufficient for high-risk sequences.
-
Solution: Use Fmoc-Asp(OBno)-OH. The 3-benzyloxy-4-nitrobenzyl ester protecting group provides enhanced steric hindrance that effectively prevents the intramolecular cyclization, reducing aspartimide formation to almost undetectable levels in many cases.
-
Solution: Use Fmoc-Asp(OMpe)-OH. The 3-methylpent-3-yl ester offers more steric bulk than OtBu and can reduce aspartimide formation.
-
Q3: My peptide is being cleaved from the resin after the second or third amino acid. What is causing this premature cleavage?
Core Problem: The peptide chain is being truncated by intramolecular cyclization of the N-terminal dipeptide, which cleaves the dipeptide from the resin and caps the growing chain. This side reaction is known as diketopiperazine (DKP) formation.[15][16]
Mechanism and High-Risk Sequences: DKP formation occurs when the newly deprotected N-terminal amine of the second amino acid attacks the C-terminal ester linkage to the resin, forming a stable six-membered ring.[15][17] This is particularly problematic in sequences containing Proline or Glycine in either of the first two positions. Proline's unique cyclic structure pre-disposes the peptide backbone to the cis-amide bond conformation required for this cyclization.[15][18]
Mitigation Strategies:
-
Protect the N-terminus of the Second Amino Acid Differently:
-
Solution 1: Use a dipeptide with a different protecting group. Instead of coupling the second amino acid as an Fmoc-protected monomer, couple a dipeptide where the N-terminal amino acid is protected with a group that is not removed under the same conditions (e.g., Boc-Pro-Gly-OH). This bypasses the vulnerable dipeptidyl-resin stage.
-
Solution 2: Use Fmoc-Dmb-Gly-OH or a similar backbone-protected dipeptide. Incorporating a protecting group on the backbone nitrogen can prevent the cyclization reaction.
-
-
Modify the Coupling and Deprotection Protocol for the Third Amino Acid:
-
Solution: Couple the third amino acid immediately after deprotection. Do not allow the deprotected dipeptidyl-resin to sit for extended periods. The free amine is the nucleophile for DKP formation, so minimizing its exposure time before it is acylated is critical.
-
Solution: Use a specialized resin. For sequences known to be highly susceptible to DKP formation, starting the synthesis on a 2-chlorotrityl chloride (2-CTC) resin is recommended. The steric bulk of the 2-CTC linker significantly inhibits the intramolecular cyclization.[14]
-
Q4: I'm observing unexpected modifications on my Cysteine or Histidine residues. What is the cause?
Core Problem: While less common than aspartimide or DKP formation, side-chain modifications of sensitive residues can occur during the repeated base treatments of Fmoc deprotection.
Cysteine (Cys) Issues:
-
β-Elimination: For peptides with a C-terminal Cys(Trt), the base can catalyze the elimination of the protected sulfhydryl group, forming dehydroalanine. Piperidine can then add to this intermediate, resulting in a 3-(1-piperidinyl)alanine modification (a mass shift of +51 Da).[14]
-
Solution: Using a more sterically hindered protecting group like Mmt (4-methoxytrityl) or Thp (tetrahydropyran) on the Cys residue can minimize this side reaction. Additionally, using a buffered deprotection solution (e.g., with 0.5 M OxymaPure) has been shown to reduce epimerization and side reactions at the C-terminal Cys.[19]
-
Histidine (His) Issues:
-
Racemization: Histidine is prone to racemization (conversion from L- to D-form) during coupling, but the choice of deprotection reagent can also play a role in the overall chiral purity.
-
Solution: Ensure complete and rapid deprotection to avoid extended exposure to basic conditions. Using a DBU/piperazine cocktail can be advantageous due to its speed.[9] When coupling the next amino acid onto a deprotected His, using an additive like OxymaPure with your carbodiimide activator can help suppress racemization.[20]
-
Best Practices & Optimization Strategies
Proactive measures are always superior to reactive troubleshooting. The following strategies will help you prevent side reactions before they occur.
Reagent Selection and Preparation
-
Use High-Purity Reagents: Ensure your DMF is low in water and amine content. Use fresh, high-quality piperidine. Reagents from reputable suppliers like CEM Corporation are recommended for their high quality, which can significantly impact peptide purity and yield.[20][21]
-
Prepare Solutions Freshly: Deprotection solutions should be prepared fresh daily. Piperidine can degrade over time, and older solutions may be less effective.
Comparative Analysis of Deprotection Reagents
The choice of deprotection reagent is a trade-off between speed, efficiency, and the potential for side reactions.
| Reagent/Cocktail | Concentration | Advantages | Disadvantages | Best For |
| Piperidine | 20% in DMF/NMP | Well-established, effective for most sequences. | Can promote aspartimide and DKP formation.[11][15] | Routine synthesis of non-problematic sequences. |
| 4-Methylpiperidine | 20% in DMF/NMP | Similar efficiency to piperidine; not a controlled substance in some regions.[3] | Similar propensity for side reactions as piperidine. | A direct, less-regulated replacement for piperidine. |
| Piperazine | 10% w/v in DMF/EtOH | Less basic than piperidine, can reduce aspartimide formation.[3] | Slower deprotection kinetics, especially for hindered residues.[3] | Sequences prone to base-labile side reactions. |
| DBU / Piperazine | 2% DBU, 5% Piperazine in DMF/NMP | Very fast and efficient deprotection (<1 min).[9][13] Reduces DKP formation.[8] | Can still promote aspartimide formation without additives.[9] | Aggregation-prone and sterically hindered sequences. |
| Dipropylamine (DPA) | 20% in DMF | Shown to be effective in minimizing aspartimide formation.[11] | May have slower kinetics than piperidine. | Asp-Gly or other sequences highly prone to aspartimide formation. |
Key Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
This protocol is suitable for most routine peptide syntheses.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
First Deprotection: Drain the swelling solvent and add a solution of 20% (v/v) piperidine in DMF (approx. 10 mL per gram of resin).[7]
-
Agitate the mixture at room temperature for 2-3 minutes.
-
Drain the deprotection solution.
-
Second Deprotection: Add a second portion of the 20% piperidine in DMF solution.
-
Agitate the mixture at room temperature for 5-10 minutes.[7]
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.
-
Confirmation: Perform a Kaiser test to confirm the complete removal of the Fmoc group (beads should be dark blue).[5]
Protocol 2: Suppressing Aspartimide Formation with DBU/Piperazine/Formic Acid
This protocol is recommended for sequences known to be prone to aspartimide formation (e.g., Asp-Gly).
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for 30 minutes.
-
Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU, 5% (w/v) piperazine, and 1% (v/v) formic acid in DMF or NMP.[9][13]
-
Deprotection: Drain the swelling solvent and add the prepared deprotection solution to the resin.
-
Agitate the mixture at room temperature for 2-3 minutes.
-
Drain the solution.
-
Second Deprotection: Add a fresh portion of the deprotection solution and agitate for another 3-5 minutes.
-
Washing: Drain and wash the resin thoroughly with DMF or NMP (at least 7 times) to ensure all reagents are removed.
-
Confirmation: Perform a Kaiser test to confirm complete deprotection.
References
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). Google Scholar.
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2025). ChemBioChem. [Link]
-
Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances. [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). ACS Omega. [Link]
-
The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. (2019). Journal of Peptide Science. [Link]
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2025). ChemBioChem. [Link]
-
Deprotecting Fmoc Group Mechanism. (2022). YouTube. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (2018). Molecules. [Link]
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Radboud Repository. [Link]
-
Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis. (2024). Organic Letters. [Link]
-
Side reactions in the SPPS of Cys-containing peptides. (2013). Journal of Peptide Science. [Link]
-
N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. [Link]
-
Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... (n.d.). ResearchGate. [Link]
-
Diketopiperazine-mediated peptide formation in aqueous solution. (1990). Origins of Life and Evolution of the Biosphere. [Link]
-
DKP formation mechanism. (n.d.). ResearchGate. [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). ACS Omega. [Link]
-
Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021). ACS Sustainable Chemistry & Engineering. [Link]
-
Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments. [Link]
-
Optimization of Removal Conditions for the Fmoc PG Was Performed Using Acidic Hydrogenolysis. (n.d.). ResearchGate. [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. [Link]
-
Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. (2015). SciSpace. [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). ACS Omega. [Link]
-
Side reactions in the SPPS of Cys-containing peptides. (2013). ResearchGate. [Link]
-
Analysis of Fmoc removal reaction kinetics through RP-HPLC. (n.d.). ResearchGate. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
CEM SPPS Reagents Brochure. (n.d.). CEM Corporation. [Link]
-
CEM SPPS Reagents Brochure. (n.d.). Amazon AWS. [Link]
-
Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. (2022). Organic Process Research & Development. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. (2012). Journal of Peptide Science. [Link]
-
Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023). Biotage. [Link]
-
Peptide Global Deprotection/Scavenger-Induced Side Reactions. (n.d.). ResearchGate. [Link]
-
Side reactions in the SPPS of Cys-containing peptides. (2013). Academia.edu. [Link]
-
Peptide Applications Guide. (n.d.). CEM Corporation. [Link]
-
Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). (2013). Methods in Molecular Biology. [Link]
-
Peptide Synthesis. (n.d.). CEM Corporation. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis (2015) | Krittika Ralhan | 57 Citations [scispace.com]
- 14. peptide.com [peptide.com]
- 15. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Diketopiperazine-mediated peptide formation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 19. digital.csic.es [digital.csic.es]
- 20. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 21. isil.co.il [isil.co.il]
Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS)
Welcome to our dedicated technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to low peptide yields. As your virtual Senior Application Scientist, I will guide you through a logical troubleshooting process, explaining the underlying chemistry and providing field-proven protocols to get your synthesis back on track.
Section 1: Initial Diagnosis - Where Did My Yield Go?
Before diving into complex sequence-specific issues, it's crucial to perform a systematic initial diagnosis. Low yield is a cumulative problem; even small inefficiencies at each step can lead to a dramatic decrease in the final product. For example, a 97% yield at each deprotection and coupling step over a 70-amino acid peptide synthesis results in a final theoretical yield of only 1.4%.[1]
Q1: What are the primary causes of low yield in SPPS?
Low peptide yield in SPPS can stem from several key stages of the process. The most common culprits include:
-
Incomplete Deprotection: The failure to completely remove the N-terminal protecting group (commonly Fmoc) prevents the subsequent amino acid from being added, leading to truncated sequences.[2][3]
-
Poor Coupling Efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin results in deletion sequences (missing one or more amino acids).[1][2] This is frequently an issue with sterically hindered amino acids or "difficult" sequences.[4]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) on the resin.[5] This aggregation, driven by intermolecular hydrogen bonding, can physically block reactive sites, preventing access for both deprotection and coupling reagents.[6] This is a primary cause of failure when synthesizing long or hydrophobic peptides.[2]
-
Resin and Linker Instability: The choice of resin and linker is critical.[7][8] Problems such as suboptimal resin loading, poor swelling in solvents, or instability of the linker under reaction conditions can significantly reduce yield.[2][9] For instance, highly acid-sensitive linkers like chlorotrityl can be prematurely cleaved by the mild acidity of some coupling reagents.[9]
-
Issues During Cleavage and Purification: The final yield can be compromised by incomplete cleavage from the resin, degradation of the peptide by harsh cleavage cocktails, or loss of product during precipitation and purification steps.[10][11][12]
Q2: How can I effectively monitor my synthesis to identify the problematic step?
Proactive monitoring is essential to pinpoint where yield loss is occurring. Several qualitative and quantitative methods can be employed throughout the synthesis.
-
Colorimetric Tests: Simple, qualitative tests performed on a few resin beads can provide immediate feedback on reaction completeness.
-
Kaiser Test (for primary amines): A positive result (blue bead color) after a coupling step indicates the presence of unreacted free amines, signifying an incomplete coupling reaction.[2][13]
-
TNBS Test: An alternative to the Kaiser test, also for detecting free amines. It is important to note that in cases of severe aggregation, these tests can sometimes give false negatives as the aggregated chains can block access to the free amines.
-
-
On-line Monitoring: Modern automated synthesizers can monitor the synthesis in real-time. For instance, UV monitoring of the Fmoc cleavage solution can help detect incomplete deprotection, which may be indicated by a flattened and broadened deprotection profile.[14] Refractive index measurement is another emerging process analytical tool for real-time monitoring.[15]
-
"Cleave and Analyze" Approach: For peptides longer than 20 amino acids, it is highly recommended to perform small test cleavages at intermediate points in the synthesis. A small sample of the peptide-resin is cleaved, and the resulting peptide is analyzed by mass spectrometry.
-
Mass Spectrometry (MS) Analysis of Crude Product: After the final cleavage, analyzing the crude peptide by MS is the most direct method to diagnose the nature of impurities.[1][2] The presence of sequences with molecular weights lower than the target peptide points towards truncation or deletion events.
-
High-Performance Liquid Chromatography (HPLC) Analysis of Crude Product: HPLC of the crude product provides a profile of your sample's purity.[1][2] A complex profile with numerous peaks suggests that side reactions or incomplete steps have occurred throughout the synthesis.[12]
Below is a logical workflow for diagnosing low yield issues.
Caption: A workflow diagram for diagnosing the root cause of low yield in SPPS.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting advice for specific issues identified during your initial diagnosis.
Issue 1: Incomplete Fmoc-Deprotection
Symptoms:
-
Low yield of the final product.
-
Mass spectrometry analysis shows significant amounts of truncated peptide sequences.
-
Positive colorimetric test (e.g., Kaiser test) after the deprotection step.
Causality: The Fmoc group is removed by a base, typically piperidine. If this reaction is incomplete, the N-terminus remains blocked, and the next amino acid cannot be coupled. This leads to a buildup of shorter, terminated peptide chains. Aggregation can also be a cause, as it can prevent the deprotection reagent from reaching the Fmoc group.
Solutions & Protocols:
-
Increase Deprotection Time and Repetitions:
-
Standard Protocol: 20% piperidine in DMF, 1 x 5-10 minutes.
-
Troubleshooting Protocol: Increase the deprotection time to 1 x 15-20 minutes or perform two deprotection steps (e.g., 2 x 10 minutes).
-
-
Use a Stronger Base: For stubborn Fmoc removal, especially in aggregation-prone sequences, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective.[16]
-
Improve Solvation: If aggregation is suspected to be hindering deprotection, changing the solvent system can help.
Issue 2: Inefficient Coupling
Symptoms:
-
Low yield of the final product.
-
Mass spectrometry shows deletion sequences (e.g., M-113 for a missed Leucine).
-
Positive Kaiser test after the coupling step.
Causality: The formation of the amide bond between the incoming amino acid and the N-terminus of the peptide-resin is a bimolecular reaction. Its efficiency depends on reagent concentration, reaction time, and the steric hindrance of the amino acids involved.[4] Inefficient coupling is often exacerbated by peptide aggregation, which makes the N-terminus inaccessible.[19]
Solutions & Protocols:
-
Double Coupling: This is the simplest approach for difficult couplings. After the initial coupling reaction and subsequent washes, simply repeat the coupling step with a fresh solution of activated amino acid.[4][14]
-
Change Coupling Reagents: Not all coupling reagents are equal in efficiency. If a standard carbodiimide like DIC is failing, switching to a more potent phosphonium or aminium salt-based reagent can improve yields.
| Reagent Class | Examples | Potency | Notes |
| Carbodiimides | DIC, EDC | Standard | Often used with additives like HOBt or Oxyma. |
| Aminium/Uronium | HBTU, HATU, HCTU | High | Fast reaction rates; good for hindered amino acids. |
| Phosphonium | PyBOP, PyAOP | High | Less prone to racemization than some uronium reagents. |
-
Increase Reagent Concentration and Time: Increasing the equivalents of amino acid and coupling reagent (from 3-5 eq. to 5-10 eq.) can drive the reaction to completion.[20] Extending the coupling time from 1-2 hours to 4 hours or even overnight can also be beneficial.
-
Elevated Temperatures: Performing the coupling at a higher temperature (e.g., 50-75°C), often facilitated by a microwave peptide synthesizer, can significantly increase reaction rates and help overcome aggregation.[6][17]
Issue 3: Peptide Aggregation ("Difficult Sequences")
Symptoms:
-
Shrinking of the resin during synthesis.
-
Gradual decrease in coupling and deprotection efficiency as the peptide elongates.
-
Inconsistent or unreliable results from colorimetric tests.
-
The peptide sequence is rich in hydrophobic residues (Val, Ile, Leu, Ala) or those that can form H-bonds (Gln, Ser, Thr).[6]
Causality: The growing peptide chain, still attached to the resin, can self-associate through intermolecular hydrogen bonds to form stable secondary structures, most notably β-sheets.[6] This process effectively causes the peptide to precipitate onto itself, rendering the reactive N-terminus inaccessible to reagents.[21]
Caption: Mechanism of on-resin peptide aggregation leading to inaccessible reaction sites.
Solutions & Protocols:
-
Structure-Disrupting Amino Acid Derivatives: These are incorporated into the peptide backbone to disrupt the hydrogen bonding patterns that lead to aggregation.
-
Pseudoproline Dipeptides: These are dipeptides containing a Ser or Thr residue that has been cyclized into an oxazolidine ring.[5] This modification introduces a "kink" in the peptide backbone, disrupting secondary structure formation.[17] The native Ser or Thr residue is regenerated during the final TFA cleavage. It is recommended to insert a pseudoproline dipeptide every 5-6 residues for optimal results.
-
Backbone Protection (Hmb/Dmb groups): Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the amide nitrogen of an amino acid physically blocks hydrogen bond formation.[17] These groups are also removed during final cleavage.
-
-
Special Solvents and Additives:
-
Resin Choice: Using a lower loading resin (0.1-0.3 mmol/g) increases the distance between growing peptide chains, reducing the likelihood of inter-chain aggregation.[8] PEG-based resins, which have better swelling properties in polar solvents, can also improve synthesis of difficult sequences.[7][20]
Issue 4: Problems with Cleavage and Purification
Symptoms:
-
After cleavage and precipitation, little to no peptide pellet is formed.[11]
-
Mass spectrometry of the crude product shows the target mass, but the final isolated yield is low.
-
The crude peptide is difficult to dissolve or purify.[22]
Causality: Incomplete cleavage leaves the peptide on the resin.[10] During precipitation with cold ether, some peptides may remain soluble or form very fine suspensions that are difficult to pellet.[11] Losses can also occur during multiple purification steps.[23]
Solutions & Protocols:
-
Optimize Cleavage Cocktail and Time:
-
Ensure the cleavage cocktail is freshly prepared. Old TFA or scavengers can be less effective.[11]
-
For standard peptides, a 2-3 hour cleavage is sufficient.[10] For peptides with hindered residues (e.g., multiple Arg(Pbf)), extend the cleavage time to 4 hours or re-cleave the resin with fresh cocktail.[11]
-
Standard Cocktail (Reagent R): 90% TFA, 5% thioanisole, 3% ethanedithiol, 2% anisole.
-
Common Alternative (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT.
-
-
Improve Precipitation and Isolation:
-
Protocol: After cleavage, filter the resin and reduce the TFA volume under a stream of nitrogen to about 1-2 mL.[11] Then, add this concentrated solution to a large volume (e.g., 30-40 mL) of ice-cold diethyl ether.[22]
-
If no precipitate forms immediately, store the ether suspension at -20°C for several hours to encourage precipitation.[11]
-
Centrifuge at a high speed (e.g., >3000 rpm) for at least 5 minutes to ensure a firm pellet is formed.[22] Wash the pellet multiple times with cold ether to remove scavengers.[22]
-
-
Enhance Purification Yield:
-
Solubility: If the crude peptide is insoluble in the initial HPLC solvent (e.g., 0.1% TFA in water), try dissolving it in a small amount of a stronger solvent like 6M guanidine hydrochloride before injection.[22]
-
Chromatography: Use a shallower gradient during HPLC purification to achieve better separation from closely eluting impurities, which can improve the purity of pooled fractions.[22]
-
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Michels, T., Dölling, R., Haberkorn, U., & Mier, W. (2019). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters. Retrieved from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTEC. Retrieved from [Link]
-
Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. (2019). Organic Process Research & Development. Retrieved from [Link]
-
SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. (1995). PubMed. Retrieved from [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies. Retrieved from [Link]
-
SPPS Resins Impact the PNA-Syntheses' Improvement. (n.d.). International Journal of Medical Sciences. Retrieved from [Link]
-
Difficult peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic. Retrieved from [Link]
-
Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies. Retrieved from [Link]
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? (2014). ResearchGate. Retrieved from [Link]
-
Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved from [Link]
-
Low yield despite good HPLC purity with SPPS using chlorotrityl linker. (2025). Reddit. Retrieved from [Link]
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. (n.d.). Peptide Synthesis. Retrieved from [Link]
-
Monitoring Peptide Synthesis. (n.d.). S4Science. Retrieved from [Link]
-
Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Solid-state NMR: Evidence of Excessive Misfolding for Alzheimer's β. (n.d.). PMC - NIH. Retrieved from [Link]
-
Which strategies do you use for difficult sequences in solid phase synthesis? (2015). ResearchGate. Retrieved from [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. Retrieved from [Link]
-
Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. (n.d.). PMC - NIH. Retrieved from [Link]
-
Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. (2019). Chemical Communications. Retrieved from [Link]
-
SPPS Reagents Explained: A Complete Guide. (2025). CEM Corporation. Retrieved from [Link]
Sources
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. biotage.com [biotage.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]
- 8. bachem.com [bachem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. s4science.at [s4science.at]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer’s β - PMC [pmc.ncbi.nlm.nih.gov]
- 22. peptide.com [peptide.com]
- 23. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of the Cyanophenyl Group during TFA Cleavage
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the stability of the cyanophenyl group, particularly within the context of 4-cyanophenylalanine (Phe(4-CN)) residues, during trifluoroacetic acid (TFA)-mediated cleavage from a solid-phase support. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve potential side reactions, ensuring the integrity of your synthetic peptides.
Introduction: The Utility and Challenge of the Cyanophenyl Group
The incorporation of non-canonical amino acids like 4-cyanophenylalanine into peptides is a powerful strategy for modulating biological activity, enhancing proteolytic stability, and introducing unique spectroscopic probes. The cyano group is generally considered a stable entity; however, under the harsh acidic conditions of TFA cleavage, its stability can be compromised, leading to undesired side products. This guide will delve into the chemistry of this process and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Is the cyanophenyl group completely stable during standard TFA cleavage?
While the cyanophenyl group is relatively robust, it is not entirely inert to the strong acidic conditions of TFA cleavage. The primary concern is the potential for acid-catalyzed hydrolysis of the nitrile (-C≡N) group.[1][2] This reaction can lead to the formation of an amide intermediate, which can be further hydrolyzed to a carboxylic acid under prolonged exposure to the acidic cleavage cocktail.
Q2: What are the potential side products if the cyanophenyl group is not stable?
If the cyano group undergoes hydrolysis, you can expect to see two main side products in your crude peptide mixture, identifiable by mass spectrometry:
-
Amide Derivative: The peptide where the 4-cyano group has been converted to a 4-carboxamido group (-CONH₂). This corresponds to a mass increase of +18 Da (addition of H₂O).
-
Carboxylic Acid Derivative: The peptide where the 4-cyano group has been fully hydrolyzed to a 4-carboxy group (-COOH). This results in a mass increase of +36 Da (addition of 2 H₂O and loss of NH₃ from the original cyano nitrogen).
Q3: What factors can increase the likelihood of cyanophenyl group hydrolysis during TFA cleavage?
Several factors can promote the unwanted hydrolysis of the cyanophenyl group:
-
Prolonged Cleavage Time: Extending the duration of TFA exposure significantly increases the risk of hydrolysis.
-
Elevated Temperatures: Performing the cleavage at temperatures above room temperature will accelerate the rate of hydrolysis.
-
Water Content in the Cleavage Cocktail: While water is a necessary scavenger for certain protecting groups (e.g., t-butyl), excessive amounts can drive the hydrolysis of the nitrile. Standard cleavage cocktails like TFA/TIS/H₂O (95:2.5:2.5) contain a controlled amount of water.[3]
-
Presence of Stronger Acids: While not standard practice for routine cleavage, the addition of stronger acids like sulfuric acid (H₂SO₄) to TFA is known to facilitate nitrile hydration to amides.[1][4]
Q4: How can I detect these side products in my sample?
The most effective method for detecting these side products is Liquid Chromatography-Mass Spectrometry (LC-MS) . You should look for peaks in your chromatogram with the expected mass-to-charge ratios corresponding to the native peptide, the +18 Da amide adduct, and the +36 Da carboxylic acid adduct. High-resolution mass spectrometry can aid in confirming the elemental composition of these species.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues related to the stability of the cyanophenyl group during your experiments.
Issue 1: Unexpected peaks at +18 Da and/or +36 Da are observed in the LC-MS of the crude peptide.
-
Root Cause Analysis: This is the classic sign of cyanophenyl group hydrolysis. The relative abundance of the +18 Da and +36 Da peaks can give an indication of the extent of the side reaction.
-
Troubleshooting Workflow:
-
Corrective Actions & Preventative Measures:
-
Minimize Cleavage Time: For peptides containing Phe(4-CN), aim for the shortest effective cleavage time. A typical duration is 2-3 hours at room temperature. It is advisable to perform a time-course experiment (e.g., analyzing aliquots at 1, 2, and 3 hours) to determine the optimal cleavage time for your specific peptide.
-
Control Temperature: Always perform the cleavage at room temperature unless a specific protocol for a difficult sequence dictates otherwise. Avoid any external heat sources.
-
Use a Standard Cleavage Cocktail: A well-established and effective cocktail for most sequences, including those with Phe(4-CN), is Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a simpler mixture of TFA/TIS/H₂O (95:2.5:2.5) . The water content in these mixtures is generally low enough to minimize nitrile hydrolysis under standard conditions.
-
Ensure Anhydrous Conditions Prior to Cleavage: Thoroughly dry the peptide-resin before adding the cleavage cocktail. Residual water can contribute to hydrolysis.
-
Issue 2: The yield of the desired peptide is lower than expected, with a complex mixture of byproducts.
-
Root Cause Analysis: While hydrolysis of the cyanophenyl group may be a contributing factor, a complex byproduct profile suggests other potential issues, such as incomplete deprotection of other side chains or side reactions involving other sensitive amino acids (e.g., Trp, Met, Cys).
-
Experimental Protocol: Test Cleavage
To isolate the issue, perform a small-scale test cleavage on a sample of your peptide-resin.
-
Resin Preparation: Dry approximately 5-10 mg of the peptide-resin under high vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare 1 mL of fresh cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a microcentrifuge tube. Vortex briefly and allow to react at room temperature for 2 hours.
-
Peptide Precipitation: After 2 hours, precipitate the peptide by adding the TFA solution to 10 mL of cold diethyl ether.
-
Isolation and Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Re-dissolve in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by LC-MS.
This controlled experiment will help you determine if the issue is reproducible and allows you to test different cleavage conditions on a small scale.
-
Mechanistic Insight: Acid-Catalyzed Hydrolysis of the Cyanophenyl Group
Understanding the mechanism of this side reaction is key to preventing it.
The reaction is initiated by the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water present in the cleavage cocktail.[5] Subsequent tautomerization leads to the formation of the stable amide. Further hydrolysis of the amide to the carboxylic acid is a slower process but can occur with extended reaction times.
Summary of Best Practices for Peptides Containing Cyanophenyl Groups
| Parameter | Standard Protocol | Recommendation for Cyanophenyl Peptides | Rationale |
| Cleavage Duration | 2-4 hours | 1.5-2.5 hours | Minimizes exposure to acidic conditions, reducing the extent of hydrolysis. |
| Temperature | Room Temperature | Strictly Room Temperature | Higher temperatures accelerate the rate of hydrolysis. |
| Cleavage Cocktail | TFA/Scavengers (e.g., 95% TFA) | Standard cocktails (e.g., TFA/TIS/H₂O 95:2.5:2.5) are generally suitable. Avoid custom cocktails with high water content. | Controls the amount of water available for the hydrolysis side reaction. |
| Post-Cleavage | Work-up as usual | Prompt work-up and removal of TFA | Reduces the overall time the peptide is in a strong acidic environment. |
By adhering to these guidelines and understanding the potential for this side reaction, researchers can confidently work with cyanophenyl-containing peptides and ensure the synthesis of high-purity products.
References
-
Moorthy, J. N., & Singhal, N. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 70(5), 1926-1929. [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]
-
ResearchGate. (n.d.). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. [Link]
-
Housing Innovations. (2025). Unlock the Secrets of Acid-Catalyzed Nitrile Hydrolysis: A Game-Changing Chemical Breakdown. [Link]
-
ResearchGate. (2025). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H 2 SO 4. [Link]
-
MDPI. (2023). Step-by-Step Replacement of Cyano Groups by Tricyanovinyls—The Influence on the Acidity. [Link]
-
PubMed. (n.d.). Protecting Groups in Peptide Synthesis. [Link]
-
Allen. (n.d.). Hydrolysis of benzonitrile gives. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The acid-catalysed hydrolysis of benzonitrile. [Link]
-
Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. [Link]
-
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. [Link]
-
YouTube. (2016). Base Hydrolysis of Benzonitrile. [Link]
- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]
Sources
Technical Support Center: Preventing Racemization of Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid
Understanding the Challenge: The Unique Sensitivity of Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with maintaining the stereochemical integrity of This compound during peptide synthesis.
The enantiomeric purity of synthetic peptides is a critical quality attribute, directly impacting their therapeutic efficacy and safety.[1] Racemization, the unintended conversion of a chiral amino acid into its mirror image (epimer), is a persistent side reaction in peptide synthesis that can compromise the final product.[2]
This compound presents a unique challenge due to two key structural features:
-
β-Amino Acid Structure: Unlike α-amino acids, the carboxyl group and amino group are separated by two carbon atoms. This alters the geometry and electronics of the molecule.
-
Electron-Withdrawing Group: The 4-cyano-phenyl group is strongly electron-withdrawing. This increases the acidity of the proton on the chiral center (the α-proton, which is beta to the carbonyl group), making it more susceptible to abstraction by a base—a key step in racemization.
This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you minimize racemization and ensure the stereochemical purity of your valuable peptides.
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered during the activation and coupling of this compound.
Q1: I'm observing significant epimerization (>5%) of my target peptide. What is the most likely cause?
A1: Significant epimerization during the coupling of this specific amino acid is most often linked to the activation step. The primary mechanism is base-catalyzed racemization, which can proceed via two main pathways: direct enolization or oxazolone formation.[3] Given the electron-withdrawing nature of the 4-cyano-phenyl group, the direct abstraction of the α-proton (direct enolization) by a base is a highly probable cause.[4] The choice of coupling reagent, base, and reaction temperature are the most critical factors to investigate.[5]
Q2: Which coupling reagents are best for minimizing racemization with this sensitive amino acid?
A2: The choice of coupling reagent is critical. Reagents are broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.[6][7]
-
Aminium/Uronium Salts (e.g., HATU, HBTU, COMU): These are generally the preferred choice. They form active esters rapidly, which can reduce the time the activated amino acid is exposed to basic conditions, thereby lowering the risk of racemization.[8][9] COMU, in particular, has shown excellent performance in suppressing epimerization, even with sensitive residues.[10]
-
Carbodiimides (e.g., DIC, DCC): While cost-effective, these reagents can lead to significant racemization if used alone because the O-acylisourea intermediate is highly reactive and long-lived.[6][11] However, their performance is dramatically improved by the use of additives.
-
Additives (HOBt, HOAt, Oxyma): These are essential when using carbodiimides.[12] They act as racemization suppressants by rapidly converting the O-acylisourea intermediate into a more stable active ester, which is less prone to racemization.[11][13] For sensitive amino acids, the combination of DIC with an additive like Oxyma or HOAt is often a very effective, low-racemization strategy.[11][14]
Q3: How does the choice of base impact racemization?
A3: The base is a critical factor, as it directly facilitates the proton abstraction that leads to racemization.[5][15]
-
Basicity: Highly basic amines like N,N-diisopropylethylamine (DIPEA) (pKa ~10.1) are more likely to cause racemization than weaker bases.[5][11]
-
Steric Hindrance: Sterically hindered bases are preferred. Bases like 2,4,6-collidine (TMP) (pKa ~7.43) or N-methylmorpholine (NMM) (pKa ~7.38) are less likely to abstract the sensitive α-proton due to their bulkiness, and their lower basicity is also beneficial.[5][16] When significant racemization is observed with DIPEA, switching to collidine or NMM is a primary troubleshooting step.
Q4: Can reaction temperature and time be optimized to reduce racemization?
A4: Absolutely. Temperature and time are critical kinetic parameters.
-
Temperature: Lowering the reaction temperature is highly recommended.[11] Performing the activation and coupling steps at 0°C or even lower can significantly slow down the rate of proton abstraction and subsequent racemization.[16]
-
Pre-activation Time: Minimize the pre-activation time. The activated amino acid is the species at risk of racemization. The longer it exists before coupling, the higher the chance of epimerization. A short pre-activation time (e.g., 1-5 minutes) before adding the amine component is advisable.
Q5: How can I accurately measure the level of racemization in my final product?
A5: Accurate quantification is essential for process optimization. Several analytical methods can be used:
-
Chiral Chromatography (HPLC/UPLC): This is a primary method for separating and quantifying enantiomers or diastereomers.[17][18]
-
Capillary Electrophoresis (CE): CE offers very high resolution and sensitivity for separating stereoisomers and can detect impurities as low as 0.05%.[17][19]
-
GC-MS after Hydrolysis and Derivatization: This is a highly sensitive method. The peptide is hydrolyzed, and the constituent amino acids are derivatized with a chiral reagent before analysis by gas chromatography-mass spectrometry (GC-MS).[20][21] It's important to use deuterated acid for hydrolysis to correct for any racemization that occurs during the hydrolysis step itself.[18][21]
Recommended Protocols & Data
Protocol 1: Low-Racemization Activation using COMU/Collidine
This protocol is recommended for maximizing stereochemical integrity.
-
Reagent Preparation:
-
Dissolve this compound (1.5 eq) and COMU (1.45 eq) in DMF.
-
In a separate vial, prepare a solution of 2,4,6-collidine (3 eq) in DMF.
-
-
Activation:
-
Cool the amino acid/COMU solution to 0°C in an ice bath.
-
Add the collidine solution to the amino acid/COMU mixture and vortex for 1-2 minutes. Do not exceed 5 minutes of pre-activation.
-
-
Coupling:
-
Immediately add the activated amino acid solution to the resin-bound peptide (pre-swollen and deprotected).
-
Allow the coupling reaction to proceed for 2 hours at room temperature, or for 4-6 hours at 0°C for maximum suppression.
-
-
Wash:
-
Wash the resin thoroughly with DMF, followed by DCM, and proceed to the next synthesis step.
-
Protocol 2: Cost-Effective Low-Racemization Activation using DIC/Oxyma
This protocol offers a balance of performance and cost-effectiveness.
-
Reagent Preparation:
-
Dissolve this compound (1.5 eq) and Oxyma Pure (1.5 eq) in DMF.
-
-
Activation:
-
Cool the solution to 0°C.
-
Add DIC (1.5 eq) to the solution and vortex for 1-2 minutes.
-
-
Coupling:
-
Immediately add the activated amino acid solution to the resin-bound peptide.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
-
Wash:
-
Wash the resin thoroughly with DMF, followed by DCM.
-
Comparative Data: Impact of Reagents on Racemization
The following table summarizes expected racemization levels for a model peptide containing a sensitive residue under different coupling conditions. This data is illustrative and based on trends reported in the literature.[13][22][23]
| Coupling Reagent | Base (eq.) | Additive | Temperature | Expected Racemization (%) |
| HBTU | DIPEA (2.0) | None | Room Temp | 8 - 15% |
| HATU | DIPEA (2.0) | None | Room Temp | 5 - 10% |
| DIC | None | HOBt | Room Temp | 3 - 6% |
| DIC | None | Oxyma | 0°C | < 2% |
| COMU | Collidine (2.0) | None | 0°C | < 1% |
Mechanism Deep Dive & Visualizations
Understanding the underlying chemical mechanisms is key to effective troubleshooting.
Racemization Mechanism
The primary pathway for racemization begins with the activation of the carboxyl group, making the α-proton acidic. A base then abstracts this proton, forming a planar, achiral enolate intermediate. Subsequent reaction with the amine can occur from either face of this planar intermediate, leading to a mixture of R and S enantiomers.
Caption: Mechanism of base-catalyzed racemization via an enolate intermediate.
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and solving racemization issues with this compound.
Caption: Decision tree for troubleshooting racemization in peptide synthesis.
References
-
Butt, A., et al. (2022). Enantiomeric purity of synthetic therapeutic peptides: A review. Journal of Pharmaceutical and Biomedical Analysis, 219, 114937. [Link]
-
Gore, S. S., et al. (2023). Enantiomeric purity of synthetic therapeutic peptides: A review. Request PDF. [Link]
-
Piatkowski, A. M., et al. (2023). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Chemistry. [Link]
-
Gore, S. S., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1219, 123638. [Link]
-
AAPPTEC (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Resources. [Link]
-
Goodman, M., et al. (2002). 7.4 Racemization Assays. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. [Link]
-
Gore, S. S., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1219, 123638. [Link]
-
AAPPTEC (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTEC Resources. [Link]
-
AAPPTEC (n.d.). Coupling Reagents. AAPPTEC Resources. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
-
Eeltink, S., et al. (2003). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 1013(1-2), 199-206. [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
-
Subirós-Funosas, R., et al. (2013). Epimerisation in Peptide Synthesis. International Journal of Molecular Sciences, 14(7), 13935-13954. [Link]
-
Brückner, H., & Westhauser, T. (2003). Validation of determination of optical purity of peptides. Amino Acids, 24(4), 437-444. [Link]
-
Otaka, A., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14, 5352. [Link]
-
Otaka, A., et al. (2023). Effect of coupling reagent on α-C racemization of His, Cys, and Ser during coupling [Figure]. ResearchGate. [Link]
-
ProPeptide (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. ProPeptide Resources. [Link]
-
O'Reilly, M. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
Malkov, S. N., et al. (2007). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Organic Letters, 9(25), 5239-5242. [Link]
-
AAPPTEC (n.d.). Coupling Reagents [PDF]. ResearchGate. [Link]
-
Rai, N., et al. (2024). Mechanisms of base-catalyzed racemization during activation step [Figure]. ResearchGate. [Link]
-
CEM Corporation (2025). SPPS Reagents Explained: A Complete Guide. YouTube. [Link]
-
Gyros Protein Technologies (n.d.). SPPS Tips For Success [PDF]. Mesa Labs. [Link]
-
MySkinRecipes (n.d.). Fmoc-(S)-3-Amino-3-(4-methoxy-phenyl)-propionic acid. Product Page. [Link]
-
PubChemLite (n.d.). Fmoc-(r)-3-amino-3-(2-fluoro-phenyl)propionic acid. Database Entry. [Link]
-
ChemCD (n.d.). fmoc-(s)-3-amino-3-(3-cyano-phenyl)-propionic acid. Product Page. [Link]
Sources
- 1. Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jpt.com [jpt.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 19. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biosynth.com [biosynth.com]
- 21. cat-online.com [cat-online.com]
- 22. researchgate.net [researchgate.net]
- 23. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Mass Spectrometry of Peptides with Cyano Groups
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyano-containing peptides in mass spectrometry. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you with the expertise to anticipate, diagnose, and solve common challenges in your analytical workflow.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of peptides containing cyano groups.
Q1: What are the most common adducts I should expect to see with my cyano-peptide, and why do they form?
A1: In electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, you will most commonly observe protonated molecules, [M+H]⁺. However, the presence of alkali metal ions, even in trace amounts, can lead to the formation of sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.[1][2] These adducts form because alkali metal ions can effectively compete with protons to associate with the peptide molecule.[2] The cyano group itself, with its electron-withdrawing nature, can influence the overall basicity of the peptide and potentially affect adduct formation propensities, though this is highly dependent on the entire peptide sequence and structure.
Other less common but possible adducts include ammonium [M+NH₄]⁺, especially if ammonium salts are used in buffers, and adducts from solvents or additives like trifluoroacetic acid (TFA), which can form [M+TFA+H]⁺. In some cases, adducts with masses corresponding to +98 u have been identified as sulfuric or phosphoric acid contamination.[3][4]
Q2: Does the cyano group influence the fragmentation pattern of my peptide in MS/MS analysis?
A2: Yes, the cyano group can influence peptide fragmentation. While the fundamental principles of peptide fragmentation (e.g., formation of b- and y-ions) still apply, the presence of a cyano group can introduce unique fragmentation pathways.[5] For instance, depending on its location, the cyano group can affect the lability of nearby peptide bonds. Additionally, characteristic neutral losses involving the cyano group may be observed. For example, in some small molecules, the loss of HCN (27 Da) is a known fragmentation pathway. While less common for peptides, it's a possibility to consider during spectral interpretation. The specific fragmentation behavior will be highly dependent on the overall amino acid sequence and the collision energy used.[6]
Q3: My signal intensity is low for my cyano-peptide. What are the potential causes and solutions?
A3: Low signal intensity for cyano-peptides can stem from several factors:
-
Poor Ionization Efficiency: The overall charge state and hydrophobicity of a peptide significantly impact its ionization efficiency.[7] While a cyano group can increase polarity, the overall amino acid composition is a dominant factor.
-
Ion Suppression: The presence of salts, detergents, or other contaminants in your sample can suppress the ionization of your target peptide.[8]
-
Adduct Formation: The formation of multiple adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺) splits the ion current among several species, reducing the intensity of any single peak.[2][9]
-
Sample Loss: Peptides can adsorb to non-passivated surfaces of vials and pipette tips, leading to sample loss before analysis.[8]
Solutions:
-
Optimize Sample Purity: Thoroughly desalt and purify your peptide sample using techniques like solid-phase extraction (SPE) or reversed-phase HPLC.[10][11]
-
Enhance Ionization: Consider derivatization strategies to introduce a fixed positive charge, which can significantly improve ionization efficiency.[7][12][13]
-
Minimize Adducts: Use high-purity solvents and plasticware to reduce alkali metal contamination.[14][15] Adding a small amount of a volatile acid like formic acid to your mobile phase can promote protonation over metal adduction.[14][16]
-
Prevent Sample Loss: Use low-binding tubes and pipette tips for sample preparation and handling.[8]
II. Troubleshooting Guides
This section provides structured approaches to resolving specific issues you may encounter during your experiments.
Troubleshooting Scenario 1: Excessive Sodium and Potassium Adducts
Issue: My mass spectrum is dominated by [M+Na]⁺ and [M+K]⁺ peaks, making it difficult to identify the protonated molecular ion and fragment ions.
Causality: Sodium and potassium ions are ubiquitous in laboratory environments. They can leach from glassware, be present as impurities in solvents and reagents, or be introduced during sample handling.[2][14][15] These ions readily form adducts with peptides, especially in ESI-MS, which can suppress the desired protonated signal and complicate spectral interpretation.[2]
Troubleshooting Workflow
Caption: Troubleshooting workflow for excessive sodium and potassium adducts.
Detailed Protocol: Sample Desalting using SPE
-
Column Conditioning:
-
Activate a C18 SPE cartridge by passing 1 mL of methanol or acetonitrile through it.
-
Equilibrate the cartridge with 2 mL of 0.1% formic acid in water.
-
-
Sample Loading:
-
Acidify your peptide sample with formic acid to a final concentration of 0.1%.
-
Load the sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of 0.1% formic acid in water to remove salts and other hydrophilic impurities.
-
-
Elution:
-
Elute the peptide with 1 mL of 50-80% acetonitrile in 0.1% formic acid.
-
-
Drying and Reconstitution:
-
Dry the eluted sample in a vacuum concentrator.
-
Reconstitute in an appropriate solvent for MS analysis (e.g., 5% acetonitrile, 0.1% formic acid).[11]
-
Troubleshooting Scenario 2: Ambiguous MS/MS Fragmentation
Issue: I am unable to confidently assign the fragment ions in my MS/MS spectrum to a peptide sequence containing a cyano group.
Causality: The presence of a cyano group can lead to non-canonical fragmentation pathways that are not always predicted by standard sequencing software. Additionally, factors like high collision energy can lead to extensive fragmentation, further complicating the spectrum.
Logical Decision Tree for MS/MS Interpretation
Caption: Decision tree for interpreting ambiguous MS/MS spectra of cyano-peptides.
Data Interpretation Table: Common Fragment Ions
| Ion Type | Description | How to Identify |
| b-ions | N-terminal fragments | Calculate expected masses from the N-terminus. |
| y-ions | C-terminal fragments | Calculate expected masses from the C-terminus. |
| Immonium Ions | Single amino acid residue fragments | Characteristic low m/z ions (e.g., Gly: 30.0, Pro: 70.1, Val: 72.1).[5] |
| Neutral Loss | Loss of small molecules (H₂O, NH₃) | Peaks corresponding to [b-18], [y-18], [b-17], [y-17]. |
| Cyano-related Loss | Potential loss of HCN | Look for peaks at [M-27] or fragment ions minus 27 Da. |
III. Concluding Remarks
The analysis of peptides containing cyano groups by mass spectrometry presents unique challenges and opportunities. A thorough understanding of adduct formation, ionization efficiency, and fragmentation behavior is crucial for obtaining high-quality, interpretable data. By systematically addressing potential sources of contamination, optimizing sample preparation, and employing logical troubleshooting strategies, researchers can overcome these challenges and successfully characterize their molecules of interest.
References
-
Bio-Synthesis. (2007, October 22). Can you explain the M+Na and M+K mass peaks in MALDI spectra. [Link]
-
Grant, K. L., & Russell, D. H. (2004). Removal of sodium and potassium adducts using a matrix additive during matrix-associated laser desorption/ionization time-of-flight mass spectrometric analysis of peptides. Rapid Communications in Mass Spectrometry, 18(23), 2953–2959. [Link]
-
Koster, S., & Duursma, M. C. (2006). Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS. Spectroscopy Online. [Link]
-
Gkelis, S., et al. (2020). Fragmentation mass spectra dataset of linear cyanopeptides - microginins. Data in Brief, 31, 105825. [Link]
-
Miles, C. O., et al. (2021). Diagnostic Fragmentation Filtering for Cyanopeptolin Detection. Environmental Toxicology and Chemistry, 40(4), 1087–1097. [Link]
-
Nguyen, J. M., Liu, X., & Lauber, M. A. (n.d.). Low Adduct Peptide LC-MS Obtained with IonHance DFA and Certified LDPE Containers. Waters Corporation. [Link]
-
ResearchGate. (2016). From where the sodium and potassium adduct peaks comes in mass spectra generated from LCMS?[Link]
-
Loo, J. A., et al. (1990). Origin and removal of adducts (molecular mass = 98 u) attached to peptide and protein ions in electrospray ionization mass spectra. Journal of the American Society for Mass Spectrometry, 1(5), 382–388. [Link]
-
Gkelis, S., et al. (2020). Fragmentation mass spectra dataset of linear cyanopeptides - microginins. Data in Brief, 31, 105825. [Link]
-
Loo, J. A., et al. (1990). Origin and removal of adducts (molecular mass = 98 u) attached to peptide and protein ions in electrospray ionization mass spectra. Journal of the American Society for Mass Spectrometry, 1(5), 382-388. [Link]
-
University of Delaware. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. [Link]
-
Tchekhovskoi, D. V., & Mirokhin, Y. A. (2014). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of the American Society for Mass Spectrometry, 25(9), 1599–1611. [Link]
-
ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
-
Anderson, V. E., & Tallman, K. A. (2010). PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY. Biological Magnetic Resonance, 28, 137–164. [Link]
-
PhenoSwitch Bioscience. (2016, July 20). How to optimize your sample preparation technique for mass spectrometry. [Link]
-
Protocols.io. (2023, May 15). Desalting of Peptides to Prepare for Mass Spectrometry Analysis. [Link]
-
ResearchGate. (n.d.). Assignment of cyanopeptide fragmentations. [Link]
-
Sielaff, M., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 1(5), e149. [Link]
-
Korfmacher, W. A. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Separation Science. [Link]
-
Korfmacher, W. A. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 2. Separation Science. [Link]
-
Roth, K. D., et al. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Mass Spectrometry Reviews, 17(4), 255–274. [Link]
-
Keller, B. O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71–81. [Link]
-
Cociorva, D., et al. (2006). Enhancing electrospray ionization efficiency of peptides by derivatization. Journal of the American Society for Mass Spectrometry, 17(2), 169–176. [Link]
-
Nakashima, K., et al. (2023). Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent. Molecules, 28(13), 5126. [Link]
-
Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198–207. [Link]
-
Logue, B. A., et al. (2013). Simultaneous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) analysis of cyanide and thiocyanate from plasma. Analytical and Bioanalytical Chemistry, 405(2-3), 1039–1047. [Link]
-
Dibeler, V. H., Reese, R. M., & Franklin, J. L. (1961). Mass Spectrometric Study of Cyanogen and Cyanoacetylenes. Journal of the American Chemical Society, 83(8), 1813–1818. [Link]
-
Calvano, C. D., et al. (2020). Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Molecules, 25(24), 6006. [Link]
-
ResearchGate. (2025). Derivatization of the amino acids glycine and valine causes peptide formation—relevance for the analysis of prebiotic oligomerization. [Link]
-
Strelow, J. M., et al. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
MDPI. (n.d.). Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. [Link]
-
Matrix Science. (n.d.). Mascot help: Peptide fragmentation. [Link]
-
Malfatti, M. A., et al. (2005). Characterization of a peptide adduct formed by N-acetoxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a reactive intermediate of PhIP. Chemico-Biological Interactions, 151(1), 57–67. [Link]
-
YouTube. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. [Link]
-
ResearchGate. (n.d.). Influence of the amino acid composition on the ionization efficiencies of small peptides. [Link]
-
ResearchGate. (n.d.). The contribution of specific amino acid side chains to signal intensities of peptides in matrix-assisted laser desorption/ionization mass spectrometry. [Link]
-
Calvano, C. D., et al. (2020). Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Molecules, 25(24), 6006. [Link]
Sources
- 1. Can you explain the M+Na and M+K mass peaks in MALDI spectra [biosyn.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Origin and removal of adducts (molecular mass = 98 u) attached to peptide and protein ions in electrospray ionization mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mascot help: Peptide fragmentation [matrixscience.com]
- 6. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. insights.allumiqs.com [insights.allumiqs.com]
- 9. Removal of sodium and potassium adducts using a matrix additive during matrix-associated laser desorption/ionization time-of-flight mass spectrometric analysis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Desalting of Peptides to Prepare for Mass Spectrometry Analysis [protocols.io]
- 12. Charge derivatization of peptides for analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. learning.sepscience.com [learning.sepscience.com]
- 16. Dealing with Metal Adduct Ions in Electrospray: Part 2 | Separation Science [sepscience.com]
Technical Support Center: Synthesis of Peptides Containing Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to the technical support center for managing challenging peptide sequences incorporating Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this unique building block to create constrained or structurally novel peptides. As a non-natural, chiral β-amino acid, it offers exciting possibilities for drug design but can also introduce specific challenges during solid-phase peptide synthesis (SPPS). This document provides in-depth, field-proven insights and protocols in a direct question-and-answer format to help you navigate and overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a building block used in Fmoc-based solid-phase peptide synthesis (SPPS). It is classified as a β-amino acid, meaning the amino group is attached to the third carbon atom (the β-carbon) from the carboxyl group, rather than the second (α-carbon) as in natural amino acids.
Its primary applications stem from its unique structure:
-
Conformational Constraint: The β-amino acid backbone introduces a "kink" or specific turn, forcing the peptide into a more defined three-dimensional structure. This is highly valuable in drug discovery for creating peptides with improved stability, receptor affinity, and proteolytic resistance.[1][2]
-
Novel Scaffolds: The cyanophenyl moiety provides a rigid, aromatic side chain that can participate in specific molecular interactions with biological targets.[3][4] The cyano group, being an electron-withdrawing group, can modulate the electronic properties of the peptide.[4]
-
Mimicking Natural Turns: Peptides containing β-amino acids can mimic natural β-turns, which are crucial for protein folding and protein-protein interactions.
Q2: What makes a peptide sequence containing this residue "difficult" to synthesize?
Difficult sequences are those prone to synthetic failures due to issues like incomplete reactions or aggregation.[5][6] The inclusion of this compound can exacerbate these issues for several reasons:
-
Steric Hindrance: The bulky cyanophenyl group can sterically hinder the approach of the incoming activated amino acid, slowing down coupling reactions.
-
Altered Reactivity: β-amino acids are generally less reactive in coupling reactions than their α-amino acid counterparts.
-
Peptide Aggregation: The rigid and hydrophobic nature of the residue can promote the formation of stable secondary structures, like β-sheets, within the growing peptide chains on the solid support.[5] This on-resin aggregation can physically block reactive sites, preventing both Fmoc deprotection and coupling reagents from reaching the N-terminus of the peptide. This is a primary cause of synthesis failure.[7][8]
Troubleshooting Guide: Common Synthesis Problems & Solutions
This section addresses the most common problems encountered during the synthesis of peptides containing this compound.
Problem 1: Incomplete or Failed Coupling Reaction
-
Symptom: A strong positive result (deep blue color) from a qualitative test for primary amines, such as the Kaiser test, after the coupling step is complete.[9] This indicates that the N-terminal amine of the growing peptide chain is still free and did not react with the incoming amino acid.
-
Causality: This is often the most frequent issue. It can be caused by steric hindrance from the β-amino acid itself or, more commonly, by on-resin peptide aggregation that physically prevents the activated amino acid from reaching the reaction site.[7] Inefficient activation of the incoming amino acid can also be a factor.
Your approach should be systematic. Start with simpler solutions before moving to more complex ones. The following flowchart outlines a decision-making process for troubleshooting a failed coupling.
Caption: Troubleshooting flowchart for a failed coupling reaction.
-
After the initial coupling reaction time has elapsed, take a small sample of resin beads for a Kaiser test.
-
If the test is positive, filter the reaction vessel to remove the spent coupling solution.
-
Wash the resin thoroughly with DMF (3 x 1 min).
-
Prepare a fresh solution of the activated Fmoc-amino acid using the same protocol as the initial coupling.
-
Add the fresh solution to the resin and allow the reaction to proceed for the same duration as the initial coupling, or longer (e.g., 1-2 hours).
-
Filter, wash, and perform a second Kaiser test to confirm completion.
If double coupling fails, the activation method may not be potent enough. Carbodiimide-based activators like DIC can be insufficient for hindered couplings. Switch to a more powerful uronium or phosphonium salt-based reagent.
| Coupling Reagent | Class | Key Characteristics & Best Use Case |
| HBTU/TBTU | Uronium Salt | A robust, general-purpose reagent. Good first choice for upgrading from DIC/HOBt.[10] |
| HATU | Uronium Salt | More reactive than HBTU due to the presence of HOAt. Excellent for hindered couplings, including N-methyl amino acids and β-amino acids.[11] |
| PyBOP | Phosphonium Salt | Very effective for hindered couplings and can help minimize racemization. Does not affect amino groups, making it suitable for cyclization.[7][10] |
| PyBrOP | Phosphonium Salt | An even more reactive phosphonium salt, often reserved for extremely difficult couplings where other reagents have failed.[7] |
Table 1: Comparison of common coupling reagents for difficult sequences.
Problem 2: Incomplete Fmoc Group Deprotection
-
Symptom: A negative or very weak positive (yellow/faint blue) Kaiser test result after the Fmoc deprotection step. A successful deprotection should yield a strong blue color, indicating an abundance of free primary amines.[9]
-
Causality: This signifies that the piperidine base was unable to efficiently remove the Fmoc protecting group. The most common cause is severe peptide aggregation, which hides the N-terminus within a collapsed resin matrix, making it inaccessible to the deprotection reagent.[8] In rare cases, the deprotection reagent itself may be degraded.
Caption: Conceptual diagram of solvated vs. aggregated peptide chains on resin.
-
Extend Deprotection Time: The simplest first step is to increase the reaction time. Instead of the standard 2 x 10 minutes, try 2 x 20 minutes or even 2 x 30 minutes.
-
Use a Stronger Base: For very stubborn Fmoc groups, piperidine may not be sufficient. A common alternative is to add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a stronger, non-nucleophilic base.[9]
-
Prepare a fresh deprotection solution consisting of 2% DBU and 20% Piperidine in DMF (v/v/v).
-
Treat the resin with this solution for 2 x 10 minutes.
-
Wash thoroughly with DMF to remove all traces of the bases.
-
Perform a Kaiser test to confirm complete deprotection before proceeding to the coupling step.
Problem 3: General Synthesis Failure due to On-Resin Aggregation
-
Symptom: The resin beads may appear clumped or fail to swell properly in the solvent. You may observe a sudden and dramatic slowdown in both deprotection and coupling kinetics across several cycles, not just at a single residue.[7]
-
Causality: This is the root cause of many "difficult sequence" problems. Inter-chain hydrogen bonding causes the peptide-resin matrix to collapse, effectively making the peptide "insoluble" on the support and inaccessible to reagents.[5][8] Hydrophobic sequences containing residues like the one are particularly prone to this.
These methods are often best used proactively when you anticipate a difficult sequence, rather than reactively after failure has occurred.
| Strategy | Mechanism | Implementation Notes |
| Chaotropic Salts | Disrupts hydrogen bonding networks. | Add 0.4 M LiCl to the DMF used for coupling and washing steps.[8] |
| Elevated Temperature | Increases peptide chain mobility, breaking up aggregates. | Perform coupling and deprotection steps at a higher temperature (e.g., 40-60°C). Requires compatible equipment.[9] |
| "Magic Mixture" Solvents | A solvent system designed to improve solvation and disrupt secondary structures. | Use a mixture of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylenecarbonate for acylation.[7] |
| Backbone Protection (Hmb/Dmb) | Incorporating a temporary protecting group on the backbone nitrogen disrupts the regular pattern of amide bonds, preventing H-bond formation. | Insert an Fmoc-AA(Dmb/Hmb)-OH derivative every 6-8 residues. These groups are removed during the final TFA cleavage.[7][8] |
| Pseudoproline Dipeptides | Introduces a "kink" that disrupts β-sheet formation. | Where a Ser or Thr residue is present in the sequence, incorporate it as part of a pseudoproline dipeptide.[7] |
Table 2: Proactive and reactive strategies to overcome on-resin peptide aggregation.
Advanced Protocol: On-Resin Head-to-Tail Cyclization
Incorporating this compound is often a strategy for creating conformationally constrained cyclic peptides. Performing the cyclization on-resin can improve yields by avoiding the intermolecular side reactions common in solution-phase cyclizations.[12]
Q3: I want to perform an on-resin cyclization. What is a general workflow?
This workflow assumes the linear peptide has been synthesized on a resin that allows for side-chain anchoring and subsequent cleavage of the C-terminal carboxyl group for cyclization.
Caption: General workflow for on-resin head-to-tail peptide cyclization.
Key Considerations for On-Resin Cyclization:
-
Linker Choice: The linker attaching the peptide to the resin must be stable during linear synthesis but allow for selective cleavage of either the N- or C-terminus protecting groups without cleaving the peptide from the support.
-
Coupling Reagents: High-efficiency, low-racemization coupling reagents like PyBOP or HATU are critical for the intramolecular cyclization step.[10][12]
-
Reaction Conditions: The cyclization is typically performed under dilute conditions (achieved by low resin loading) to favor the intramolecular reaction over intermolecular dimerization.
References
- BenchChem Technical Support Team. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. Benchchem.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- García-Martín, F., & Albericio, F. (2018). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Accounts of Chemical Research, 51(10), 2652–2661.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- ChemPep Inc. Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Creative Peptides. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Bachem AG. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Wöhr, T., & Mutter, M. (2006). On-resin peptide cyclization.
- Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
- Wöhr, T., & Mutter, M. (2011). On-resin peptide cyclization.
- BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis (SPPS). Benchchem.
- NINGBO INNO PHARMCHEM CO.,LTD. Solid-Phase Peptide Synthesis: The Crucial Role of Fmoc Amino Acid Precursors. Ningbo Inno Pharmchem Co.,Ltd.
- D'Souza, C., & El-Sagheer, A. H. (2018). On-resin peptide macrocyclization using thiol–ene click chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fmoc-Protected Amino Acids in Synthesizing Bioactive Peptides. Ningbo Inno Pharmchem Co.,Ltd.
- Zhang, Y., et al. (2024). Automated High-purity On-resin Cyclization Strategy for Rapid Synthesis of Homodetic Cyclopeptides. ChemRxiv.
- Biotage.
- Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4–27.
- AltaBioscience. Fmoc Amino Acids for SPPS. AltaBioscience.
- Gyros Protein Technologies. SPPS Tips For Success. Mesa Labs.
- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.
- Joo, S. H. (2012). Cyclic peptides as therapeutic agents and biochemical tools. Biomolecules & therapeutics, 20(1), 19–26.
- Galanis, A. S., Albericio, F., & Grotli, M. (2010). Greening up peptide synthesis. Future Medicinal Chemistry, 2(4), 547-559.
- Albericio, F., & Subirós-Funosas, R. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital.CSIC.
Sources
- 1. scispace.com [scispace.com]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. academic.oup.com [academic.oup.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bachem.com [bachem.com]
- 11. chempep.com [chempep.com]
- 12. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to the Characterization of Peptides Containing Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics and research, the incorporation of unnatural amino acids (UAAs) is a powerful strategy to enhance biological activity, improve stability, and explore novel structure-activity relationships.[1][2][3][4][5] This guide provides a comprehensive technical overview and characterization of peptides containing Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid, a unique UAA that offers distinct advantages in peptide design. We will delve into the synthesis, purification, and structural analysis of a model peptide containing this UAA, and compare its properties to peptides incorporating other common modifications.
The Significance of this compound in Peptide Synthesis
This compound is a derivative of phenylalanine distinguished by a cyano (-CN) group at the para position of the phenyl ring. This seemingly subtle modification introduces significant changes to the amino acid's physicochemical properties, which can be leveraged in peptide design. The electron-withdrawing nature of the cyano group can influence the local electronic environment within the peptide, potentially affecting interactions with biological targets.[6] Furthermore, the unique steric and electronic properties of the cyano-phenyl group can enhance resistance to enzymatic degradation, a critical factor in improving the pharmacokinetic profile of peptide drugs.[6]
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is standard for solid-phase peptide synthesis (SPPS), allowing for controlled, stepwise assembly of the peptide chain. Its removal under mild basic conditions ensures the stability of acid-labile side-chain protecting groups, a cornerstone of orthogonal peptide synthesis strategies.
Experimental Workflow: From Synthesis to Characterization
The following sections detail the experimental protocols for the synthesis and characterization of a model peptide containing this compound.
Peptide Synthesis Workflow
The synthesis of a model peptide, Ac-Tyr-(R)-3-Amino-3-(4-cyano-phenyl)-Ala-Gly-NH₂, is performed using an automated solid-phase peptide synthesizer. The workflow is illustrated in the diagram below.
Figure 1: Solid-Phase Peptide Synthesis (SPPS) Workflow for the model peptide.
Experimental Protocol: Peptide Synthesis
-
Resin Preparation: Start with Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially. For each cycle, the amino acid is activated with a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA.
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus with acetic anhydride.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and lyophilize to obtain a dry powder.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC) Purification
The crude peptide is purified using reverse-phase HPLC (RP-HPLC).[7][8][9][10][11]
Experimental Protocol: HPLC Purification
-
Column: C18 column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is typically effective for purifying peptides of this size.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity. Pool fractions with >95% purity and lyophilize.
Mass Spectrometry (MS) Characterization
The molecular weight of the purified peptide is confirmed by mass spectrometry.[12][13][14][15]
Experimental Protocol: Mass Spectrometry
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Sample Preparation: Dissolve a small amount of the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).
-
Analysis: Acquire the mass spectrum and compare the observed molecular weight with the calculated theoretical mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is employed to confirm the structure and investigate the conformation of the peptide in solution.[16][17][18][19][20]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Experiments: Acquire 1D ¹H and 2D correlation spectra such as COSY and TOCSY to assign proton resonances. NOESY spectra can provide information on through-space proton-proton proximities, which is crucial for determining the three-dimensional structure.
Comparative Analysis
To illustrate the impact of incorporating this compound, we present a comparative analysis with two other modified peptides: one containing the natural amino acid Phenylalanine in place of the UAA, and another with a different UAA, p-Nitrophenylalanine. The following data is based on typical experimental outcomes and the known properties of these amino acids.
Synthesis and Purification Comparison
| Parameter | Peptide with (R)-3-Amino-3-(4-cyano-phenyl)-propionic acid | Peptide with Phenylalanine | Peptide with p-Nitrophenylalanine |
| Crude Purity (by HPLC) | ~75% | ~85% | ~70% |
| Final Yield (after purification) | ~25% | ~35% | ~20% |
| HPLC Retention Time (min) | 18.5 | 17.2 | 19.1 |
Note: The slightly lower yield and purity for the UAA-containing peptides can be attributed to potentially slower coupling kinetics and increased steric hindrance during synthesis.
Structural and Biophysical Comparison
| Property | Peptide with (R)-3-Amino-3-(4-cyano-phenyl)-propionic acid | Peptide with Phenylalanine | Peptide with p-Nitrophenylalanine |
| Molecular Weight (Observed) | Matches theoretical | Matches theoretical | Matches theoretical |
| Secondary Structure (CD) | Predominantly random coil | Predominantly random coil | Predominantly random coil |
| Enzymatic Stability (vs. Trypsin) | High | Low | Moderate |
| Hydrophobicity (predicted) | Increased | Standard | Increased |
Note: The increased enzymatic stability of the peptide containing the cyano-modified amino acid is a key advantage. The cyano and nitro groups increase the hydrophobicity compared to the standard phenylalanine.
In-Depth Discussion of Characterization Data
HPLC Analysis
The HPLC chromatogram of the crude peptide containing this compound will typically show a major product peak with several smaller impurity peaks, representing deletion sequences or incompletely deprotected species. The increased retention time compared to the phenylalanine-containing peptide is due to the increased hydrophobicity imparted by the cyano group.
Mass Spectrometry Analysis
The ESI-MS spectrum should show a clear signal corresponding to the [M+H]⁺ ion of the target peptide. The high resolution of modern mass spectrometers allows for the confirmation of the elemental composition.
NMR Analysis
The ¹H NMR spectrum will display characteristic signals for the aromatic protons of the tyrosine and the cyano-phenylalanine residues. The unique chemical shifts of the protons adjacent to the cyano group can be used as a probe to study the local environment of this UAA within the peptide.[21][22][23][24][25] 2D NMR experiments are essential for the complete assignment of all proton resonances and for elucidating the solution conformation.
Conclusion
The incorporation of this compound into peptides offers a valuable tool for modulating their properties. While the synthesis may require optimization to maximize yield, the resulting peptides can exhibit enhanced stability and unique interaction profiles. The characterization workflow detailed in this guide, employing a combination of HPLC, mass spectrometry, and NMR, provides a robust framework for validating the synthesis and exploring the structural and functional consequences of this modification. This comprehensive approach is essential for advancing the development of novel peptide-based therapeutics and research tools.
References
-
PubMed.
-
Creative Proteomics.
-
Agilent Technologies.
-
PMC - NIH.
-
Mtoz Biolabs.
-
Baitai Paike Biotechnology.
-
Agilent Technologies.
-
ACS Publications.
-
Ignited Minds Journals.
-
Woods Hole Oceanographic Institution.
-
NMIMS Pharmacy.
-
Waters Corporation.
-
ETH Zurich.
-
Journal of the American Chemical Society.
-
ResearchGate.
-
Bachem.
-
NINGBO INNO PHARMCHEM CO.,LTD.
-
Organic & Biomolecular Chemistry (RSC Publishing).
-
RSC Publishing.
-
PubMed.
-
ResearchGate.
-
PMC - NIH.
-
PubMed.
-
PMC.
-
ResearchGate.
-
PMC - NIH.
-
ResearchGate.
-
Merck Millipore.
-
Semantic Scholar.
-
PMC.
-
PubMed.
-
PubMed.
-
PubMed.
-
NIH.
Sources
- 1. Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00828J [pubs.rsc.org]
- 2. The synthesis of peptides and proteins containing non-natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique [ignited.in]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Can mass spectrometry detect types of protein modifications? | Baitai Paike Biotechnology [en.biotech-pack.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. msf.ucsf.edu [msf.ucsf.edu]
- 16. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 18. NMR Peptide Structure Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 19. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 20. chem.uzh.ch [chem.uzh.ch]
- 21. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. (PDF) Using 4-Cyanophenylalanine to Probe the Degree of [research.amanote.com]
- 23. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Sensing pH via p-cyanophenylalanine fluorescence: Application to determine peptide pKa and membrane penetration kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purity Analysis of Peptides Containing Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic Acid
Introduction: The Analytical Imperative for Complex Synthetic Peptides
In the landscape of modern drug development, synthetic peptides containing non-standard or modified amino acids are of paramount importance. These modifications can enhance therapeutic properties such as stability, potency, and target selectivity. Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid is one such building block, introducing unique structural and chemical characteristics to a peptide sequence. Its rigid, aromatic cyanophenyl group can significantly influence the peptide's chromatographic behavior. Consequently, establishing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for purity analysis is not merely a quality control checkpoint; it is a critical component of ensuring product safety, efficacy, and reproducibility.[1][2][3][4]
This guide provides a comparative analysis of three distinct Reversed-Phase HPLC (RP-HPLC) methodologies for assessing the purity of peptides incorporating this specific amino acid. We will delve into the causality behind experimental choices, present illustrative comparative data, and provide a detailed, field-proven protocol. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and optimize the most suitable analytical strategy for their specific needs.
Comparative Analysis of HPLC Methodologies
The purity of synthetic peptides is typically determined by RP-HPLC with UV detection, where the percentage purity is calculated from the area of the main peak relative to the total area of all observed peaks.[5][6] The choice of stationary phase (column) and mobile phase additives is critical and can dramatically alter the selectivity and resolution of the separation.[7][8]
Here, we compare three methods centered on this analytical challenge:
-
Method A: The Industry Standard - A C18 column with Trifluoroacetic Acid (TFA) as a mobile phase modifier.
-
Method B: The MS-Compatible Alternative - A C18 column using Formic Acid (FA) as the modifier.
-
Method C: The Aromatic Specialist - A Phenyl-Hexyl column with TFA for alternative selectivity.
Method A: C18 Column with 0.1% Trifluoroacetic Acid (TFA)
This is the workhorse method for peptide analysis.[8][9] TFA acts as an ion-pairing agent, forming a neutral complex with positively charged residues on the peptide. This interaction minimizes undesirable secondary interactions with the silica backbone of the stationary phase, resulting in sharper, more symmetrical peaks.[10]
-
Rationale: The strong ion-pairing and acidic nature of TFA generally provide the highest chromatographic resolution and sharpest peaks for a wide range of peptides.[10][11]
-
Strengths: Excellent peak shape, high resolution, and robust, reproducible performance.
-
Limitations: TFA is an ion-suppressing agent, making this method less suitable for direct coupling with mass spectrometry (LC-MS) without compromising sensitivity.[12]
Method B: C18 Column with 0.1% Formic Acid (FA)
When LC-MS analysis is required for impurity identification, formic acid is the preferred mobile phase modifier.[12] It is volatile and less ion-suppressive than TFA.
-
Rationale: FA provides sufficient acidity to protonate the peptides while avoiding the significant signal suppression in the MS source associated with TFA.
-
Strengths: Excellent compatibility with ESI-MS.
-
Limitations: As a weaker ion-pairing agent, FA often results in broader peaks and lower chromatographic resolution compared to TFA.[10][12] This can compromise the ability to separate closely eluting impurities.
Method C: Phenyl-Hexyl Column with 0.1% Trifluoroacetic Acid (TFA)
The unique structure of this compound, with its prominent aromatic ring, suggests that a stationary phase capable of alternative interactions could be beneficial. Phenyl-Hexyl columns provide a different selectivity mechanism compared to standard C18 columns.[7][13]
-
Rationale: The phenyl groups on the stationary phase can engage in π-π stacking interactions with the aromatic cyanophenyl ring of the analyte and related impurities.[13][14] This can resolve impurities that co-elute on a C18 phase. The hexyl linker provides mixed-mode characteristics, adding a degree of hydrophobic retention.[13]
-
Strengths: Offers alternative selectivity, particularly for aromatic compounds, potentially resolving critical peak pairs that are inseparable on C18 columns.[15]
-
Limitations: May exhibit lower overall retention for non-aromatic peptides compared to a C18 column of equivalent carbon load.
Data Presentation: Comparative Performance
The following table summarizes the expected performance of each method based on established chromatographic principles. The data is illustrative for a hypothetical peptide containing this compound and a closely eluting aromatic impurity.
| Parameter | Method A (C18/TFA) | Method B (C18/FA) | Method C (Phenyl-Hexyl/TFA) |
| Resolution (Main Peak vs. Aromatic Impurity) | 1.4 (Inadequate Separation) | 1.1 (Poor Separation) | 2.2 (Baseline Separation) |
| Peak Asymmetry (Main Peak) | 1.1 | 1.4 | 1.2 |
| Analysis Time | ~25 min | ~25 min | ~25 min |
| MS Compatibility | Poor | Excellent | Poor |
| Recommendation | Standard QC, if resolution is adequate | Impurity Identification by LC-MS | Optimal for Purity when Aromatic Impurities are Present |
Workflow & Method Selection Logic
The selection of an appropriate HPLC method is a logical process driven by the analytical objective.
Caption: General experimental workflow for HPLC purity analysis.
The choice between the methods can be visualized as a decision tree based on the specific analytical requirements.
Caption: Decision tree for selecting the optimal HPLC method.
Detailed Experimental Protocol: Method C (Recommended)
Based on the unique structure of the analyte, Method C is recommended for achieving the best resolution of potentially challenging process-related or degradation impurities.
1. Instrumentation and Materials:
-
HPLC System: A system capable of binary gradient elution with a UV/PDA detector.[8]
-
Column: Phenyl-Hexyl, 2.6 µm particle size, 100 Å pore size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile (ACN).[8]
-
Sample Diluent: Mobile Phase A.
-
Sample Concentration: 0.5 mg/mL.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Causality: Elevated temperature reduces mobile phase viscosity, lowering backpressure and often improving peak shape and efficiency.[16]
-
-
Injection Volume: 5 µL
-
Detection Wavelengths:
-
Primary: 265 nm . Causality: This wavelength corresponds to a UV absorbance maximum for the Fmoc protecting group, providing high sensitivity for the parent molecule and any Fmoc-containing impurities.[17][18]
-
Secondary: 220 nm . Causality: The peptide bond absorbs strongly around 210-220 nm, making this wavelength suitable for general detection of all peptide-related impurities, even those that may have lost the Fmoc group.[5]
-
-
Gradient Program:
| Time (min) | % Mobile Phase B (ACN) |
| 0.0 | 20 |
| 20.0 | 60 |
| 22.0 | 95 |
| 25.0 | 95 |
| 25.1 | 20 |
| 30.0 | 20 |
3. System Suitability:
-
Before sample analysis, perform five replicate injections of the sample.
-
Acceptance Criteria: The relative standard deviation (RSD) for the main peak area should be ≤ 2.0%. The peak asymmetry (tailing factor) should be between 0.9 and 1.5. These criteria ensure the system is performing consistently.
4. Data Analysis:
-
Integrate all peaks with a signal-to-noise ratio > 3.
-
Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
According to European Pharmacopoeia guidelines, impurities should be reported above a threshold of 0.10%.[6]
Trustworthiness: Troubleshooting & Self-Validation
A protocol's trustworthiness is defined by its robustness and the ability to troubleshoot common issues.
| Problem | Potential Cause | Troubleshooting Action |
| Peak Tailing [19] | Secondary interactions with active sites; column contamination. | Ensure mobile phase pH is low (~2 with TFA). Flush column with strong solvents. If persists, replace the column. |
| Poor Resolution | Method not optimized; column aging. | Decrease gradient slope (e.g., 1% B/min). Try an orthogonal column chemistry (e.g., C18). Replace column.[16] |
| Drifting Retention Times | Inadequate column equilibration; temperature fluctuations; mobile phase composition drift. | Ensure equilibration time is sufficient (at least 5-10 column volumes). Use a column oven. Prepare fresh mobile phase daily. |
| High Backpressure [16] | Column frit blockage; sample precipitation. | Filter all samples and mobile phases. Back-flush the column (if permitted by manufacturer). Replace in-line filters. |
Conclusion
While a standard C18 column with TFA provides a reliable starting point for peptide purity analysis, it may not be sufficient for complex molecules like those containing this compound. The unique aromatic nature of this amino acid necessitates a methodical approach to column selection. A Phenyl-Hexyl stationary phase offers powerful alternative selectivity through π-π interactions, often providing the baseline resolution required to accurately quantify critical aromatic impurities. For impurity identification, switching the mobile phase modifier to formic acid is essential for MS compatibility, though a compromise in chromatographic performance should be expected. By understanding the causal relationships between column chemistry, mobile phase modifiers, and analyte structure, researchers can develop and validate robust, accurate, and reliable HPLC purity methods that ensure the quality and safety of novel peptide therapeutics.
References
- Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.
- Phenyl-Hexyl Columns.
- TFA alternatives, peptide purification.
- Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns.
- HPLC Determination of Amino Acids in Musts and Port Wine Using OPA/FMOC Deriv
- Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.
- Expert Guide to Troubleshooting Common HPLC Issues. AELAB.
- Common HPLC Problems & How to Deal With Them. Phenomenex.
- What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?.
- A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. Sigma-Aldrich.
- Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent.
- Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent.
- HPLC Analysis Methods for Peptide Characteriz
- Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. NIH.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Principle of Peptide Purity Analysis Using HPLC. Mtoz Biolabs.
- Reference Standards to Support Quality of Synthetic Peptide Therapeutics. US Pharmacopeia (USP).
- Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consider
- Rapid and efficient high-performance liquid chromatography-ultraviolet determination of total amino acids in protein isolates by ultrasound-assisted acid hydrolysis. PubMed Central.
- Quality Control of Amino Acids & Peptides: A Guide. Bachem.
- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr
- Peptide Purification and Product Analysis. AltaBioscience.
- Peptide Impurities and Emerging Solutions. USP.
Sources
- 1. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 2. usp.org [usp.org]
- 3. polypeptide.com [polypeptide.com]
- 4. usp.org [usp.org]
- 5. bachem.com [bachem.com]
- 6. almacgroup.com [almacgroup.com]
- 7. halocolumns.com [halocolumns.com]
- 8. biovera.com.au [biovera.com.au]
- 9. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 10. waters.com [waters.com]
- 11. TFA alternatives, peptide purification - Chromatography Forum [chromforum.org]
- 12. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. separationmethods.com [separationmethods.com]
- 14. support.waters.com [support.waters.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. aelabgroup.com [aelabgroup.com]
- 17. agilent.com [agilent.com]
- 18. Rapid and efficient high-performance liquid chromatography-ultraviolet determination of total amino acids in protein isolates by ultrasound-assisted acid hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. phenomenex.com [phenomenex.com]
A Comparative Guide to the Mass Spectrometry Analysis of Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and peptide chemistry, the precise characterization of non-canonical amino acids is paramount. Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid, a chiral building block, presents unique analytical challenges and opportunities. This guide provides an in-depth comparison of mass spectrometry techniques for its analysis, supported by established principles and experimental insights, to empower researchers in making informed methodological decisions.
Introduction to this compound and its Analytical Significance
This compound is a protected β-amino acid derivative. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile amine protecting group widely used in solid-phase peptide synthesis due to its stability towards acids.[1] The presence of a cyano-phenyl moiety introduces specific electronic and structural features that can influence peptide conformation and bioactivity. Accurate mass determination and structural elucidation are critical for quality control during synthesis and for understanding the behavior of peptides incorporating this amino acid.
The molecular formula for this compound is C₂₅H₂₀N₂O₄, with a molecular weight of 412.44 g/mol . This guide will focus on the two most prevalent ionization techniques for its analysis: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Comparative Analysis of Ionization Techniques
The choice of ionization technique is a critical determinant of analytical success. Both ESI and MALDI are "soft" ionization methods suitable for thermally labile molecules, but they possess distinct advantages and disadvantages for the analysis of this compound.[2][3]
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Ions are formed from a solution by creating a fine spray of charged droplets. | Analyte is co-crystallized with a matrix, and ions are generated by laser ablation. |
| Coupling with LC | Seamlessly couples with High-Performance Liquid Chromatography (HPLC) for LC-MS analysis. | LC-MALDI is possible but more complex and less common. |
| Ionization State | Typically produces singly or multiply charged ions. For this molecule, [M+H]⁺ and [M-H]⁻ are expected. | Predominantly generates singly charged ions ([M+H]⁺, [M+Na]⁺, [M+K]⁺). |
| Sample Throughput | Higher for LC-MS runs due to chromatographic separation time. | Can be very high for direct analysis of multiple samples on a target plate.[4] |
| Matrix Interference | Minimal, as the analyte is ionized directly from solution. | Potential for matrix-related peaks in the low mass range, which can interfere with small molecule analysis.[2][5] |
| Sensitivity | Generally very high, especially when coupled with tandem mass spectrometry. | Also highly sensitive, but can be affected by matrix suppression effects. |
| Best Suited For | Quantitative and qualitative analysis, especially for complex mixtures requiring separation. | Rapid screening, analysis of pure compounds, and imaging mass spectrometry. |
For routine analysis and quantification of this compound, particularly in a mixture or as part of a larger peptide, LC-ESI-MS is the recommended technique due to its high sensitivity, reproducibility, and the ability to separate the analyte from impurities.[2][6] MALDI-TOF MS serves as a valuable alternative for rapid confirmation of molecular weight for purified samples.
Predicted Fragmentation Pattern
Understanding the fragmentation pattern is key to structural confirmation via tandem mass spectrometry (MS/MS). The fragmentation of this compound is expected to be dominated by the lability of the Fmoc group and cleavages within the amino acid backbone.[7]
A prominent fragmentation pathway involves the loss of the Fmoc group. The resulting dibenzofulvene can also be observed. Subsequent fragmentation of the unprotected amino acid will yield characteristic ions.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Key Predicted Fragments:
| m/z (Predicted) | Identity | Notes |
| 413.15 | [M+H]⁺ | Protonated molecular ion. |
| 191.08 | [M+H - Fmoc]⁺ | Loss of the Fmoc group (as dibenzofulvene and CO₂). |
| 179.08 | Fmoc⁺ | Characteristic ion of the fluorenylmethoxycarbonyl group. |
| 173.07 | [M+H - Fmoc - H₂O]⁺ | Subsequent loss of water from the unprotected amino acid. |
| 164.07 | [M+H - Fmoc - HCN]⁺ | Loss of hydrogen cyanide from the cyano-phenyl group. |
| 146.09 | [M+H - Fmoc - COOH]⁺ | Loss of the carboxylic acid group. |
Experimental Protocols
To ensure reproducible and accurate results, the following detailed protocols for LC-ESI-MS/MS and MALDI-TOF MS are provided.
LC-ESI-MS/MS Analysis
This protocol is optimized for the quantitative analysis of this compound.
Workflow Diagram:
Caption: Workflow for LC-ESI-MS/MS analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Scan Mode:
-
MS1: Full scan from m/z 100 to 600.
-
MS2: Product ion scan of the precursor ion at m/z 413.15.
-
-
Collision Energy: Ramped from 10 to 40 eV to observe a range of fragments.
-
MALDI-TOF MS Analysis
This protocol is suitable for rapid molecular weight confirmation of the purified compound.
Workflow Diagram:
Caption: Workflow for MALDI-TOF MS analysis.
Step-by-Step Methodology:
-
Matrix and Sample Preparation:
-
Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in a 1:1 (v/v) mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Prepare a 1 mg/mL solution of this compound in 1:1 (v/v) acetonitrile/water.
-
Mix the sample and matrix solutions in a 1:1 volume ratio.
-
-
Target Plate Spotting:
-
Spot 1 µL of the sample-matrix mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature, allowing for co-crystallization of the analyte and matrix.
-
-
Mass Spectrometry (MS) Parameters:
-
Instrument: MALDI-TOF Mass Spectrometer.
-
Ionization Mode: Positive.
-
Mode: Reflectron for high resolution.
-
Laser: Nitrogen laser (337 nm).
-
Laser Intensity: Optimized to achieve good signal-to-noise without excessive fragmentation.
-
Mass Range: m/z 100-1000.
-
Calibration: Use a standard peptide mixture for external calibration.
-
Conclusion
The mass spectrometric analysis of this compound is readily achievable with high accuracy and sensitivity using modern instrumentation. For comprehensive analysis, including separation from potential impurities and quantitative measurements, LC-ESI-MS/MS is the superior choice . For rapid molecular weight confirmation of purified samples, MALDI-TOF MS offers a high-throughput alternative . A thorough understanding of the predicted fragmentation patterns is essential for confident structural elucidation. The protocols provided in this guide offer a robust starting point for researchers to develop and validate their own analytical methods for this and similar non-canonical amino acids.
References
-
ResearchGate. (2013). MALDI or ESI which is suitable for small molecules?[Link]
-
Spectroscopy Online. (2016). A Convenient Alternative to MALDI and ESI. [Link]
-
National Institutes of Health. (2017). Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. [Link]
-
PubMed. (2007). Comparison of MALDI to ESI on a triple quadrupole platform for pharmacokinetic analyses. [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
YouTube. (2023). Fragmentation in Mass Spectrometry. [Link]
Sources
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 4. Comparison of MALDI to ESI on a triple quadrupole platform for pharmacokinetic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to NMR Spectroscopy of Peptides with 4-Cyanophenylalanine
For researchers, scientists, and drug development professionals venturing into the nuanced world of peptide therapeutics, understanding the three-dimensional structure and dynamic behavior of these molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating these solution-state properties. However, the inherent complexity and signal overlap in the NMR spectra of peptides often necessitate the use of site-specific probes. This guide provides an in-depth comparison of 4-cyanophenylalanine (4-CN-Phe) as an NMR probe against other alternatives, supported by experimental data and detailed protocols to empower your research.
The Challenge: Resolving Peptide Complexity with NMR
Standard proton (¹H) NMR of peptides, while informative, is often plagued by spectral overlap, especially in larger or unstructured peptides. This makes unambiguous resonance assignment and the extraction of precise structural restraints, such as those from the Nuclear Overhauser Effect (NOE), a significant challenge. To overcome this, researchers often turn to the incorporation of unnatural amino acids (UAAs) with unique spectroscopic properties that can serve as clean, localized reporters of their environment.
4-Cyanophenylalanine: A Versatile Probe for Peptide NMR
4-Cyanophenylalanine, a non-coded amino acid, has emerged as a highly effective and versatile probe in peptide and protein studies. Its utility extends beyond its well-documented applications in infrared (IR) and fluorescence spectroscopy to the realm of NMR. The key to its power lies in the unique properties of the para-cyano group on the phenyl ring.
The Physicochemical Advantages of the Cyano Group
The nitrile (-C≡N) functionality of 4-CN-Phe offers several distinct advantages for NMR spectroscopy:
-
Minimal Steric Perturbation: The cyano group is relatively small and linear, minimizing structural perturbations upon substitution for native aromatic residues like phenylalanine or tyrosine.
-
Unique Electronic Environment: The strong electron-withdrawing nature of the nitrile group alters the electronic environment of the aromatic ring, leading to distinct chemical shifts for the ring protons that can be easily identified in a crowded ¹H NMR spectrum.
-
Sensitivity to the Local Milieu: The nitrile group's vibrational frequency is sensitive to its local environment, a property extensively used in IR spectroscopy.[1] This sensitivity also translates to subtle but measurable changes in the NMR chemical shifts of the cyano carbon and nitrogen, as well as the neighboring aromatic protons, providing information on solvent exposure, hydrogen bonding, and ligand binding.
-
Isotopic Labeling Potential: The cyano group can be readily synthesized with ¹³C and ¹⁵N isotopes, opening the door to powerful heteronuclear NMR experiments.[2][3] This allows for the use of spectrally isolated signals in ¹³C and ¹⁵N NMR, completely bypassing the issue of proton spectral overlap.
A Comparative Analysis: 4-CN-Phe vs. Other UAA NMR Probes
The choice of an NMR probe is dictated by the specific research question, the peptide system, and the available instrumentation. Here, we compare ¹³C/¹⁵N-labeled 4-CN-Phe to other commonly used UAA NMR probes.
Head-to-Head: 4-CN-Phe versus 4-Fluorophenylalanine (4-F-Phe)
4-Fluorophenylalanine is arguably one of the most popular UAAs for NMR studies due to the favorable properties of the ¹⁹F nucleus. However, 4-CN-Phe offers a compelling alternative with its own set of strengths.
| Feature | 4-Cyanophenylalanine (¹³C/¹⁵N labeled) | 4-Fluorophenylalanine (¹⁹F) |
| Nucleus | ¹³C, ¹⁵N | ¹⁹F |
| Natural Abundance | Low (requires isotopic labeling) | 100% |
| NMR Sensitivity | Moderate (¹³C) to Low (¹⁵N) | High (83% of ¹H) |
| Chemical Shift Range | Large (¹³C: ~200 ppm, ¹⁵N: ~900 ppm) | Very Large (~400 ppm) |
| Spectral Background | Very low (due to low natural abundance) | Essentially zero in biological systems |
| Primary Application | Heteronuclear correlation experiments (HSQC, HMBC) for precise chemical shift assignment and structural restraints. | Direct ¹⁹F NMR for monitoring conformational changes, ligand binding, and dynamics. |
| Key Advantage | Provides direct information on the carbon and nitrogen of the cyano group, which are highly sensitive to the local electronic environment. | High sensitivity and a clean spectral window make it ideal for detecting subtle changes and for in-cell NMR. |
| Key Disadvantage | Lower intrinsic sensitivity requiring longer acquisition times or higher concentrations. Cost of isotopic labeling. | The ¹⁹F chemical shift can be influenced by long-range electrostatic effects, sometimes making interpretation complex. |
In essence: Choose 4-F-Phe for its high sensitivity and clean spectral window, especially for detecting subtle conformational changes or for in-cell NMR applications.[4][5] Opt for ¹³C/¹⁵N-labeled 4-CN-Phe when you require the specificity of heteronuclear correlation experiments to probe the local electronic environment of the cyano group directly and to leverage the vast chemical shift dispersion of ¹³C and ¹⁵N.
Broader Comparison: 4-CN-Phe vs. Other Substituted Phenylalanines
Other substituted phenylalanines can also serve as NMR probes, each with its own characteristics.
| UAA Probe | Key Feature & Rationale for Use in NMR |
| p-Methoxyphenylalanine | The methoxy group is an electron-donating group, providing a contrasting electronic perturbation to the electron-withdrawing cyano group. The methyl protons of the methoxy group provide a sharp singlet in the ¹H NMR spectrum that can be a useful reporter. |
| p-Nitrophenylalanine | The nitro group is a very strong electron-withdrawing group, leading to significant downfield shifts of the aromatic protons.[6] This can be advantageous for moving signals out of crowded spectral regions. However, the nitro group is larger and more polar than the cyano group, increasing the likelihood of structural perturbations. |
The primary advantage of 4-CN-Phe over these alternatives lies in the unique ability to introduce stable ¹³C and ¹⁵N isotopes at a chemically interesting and environmentally sensitive position, the nitrile group, which is not possible with methoxy or nitro substitutions.
Experimental Guide: From Synthesis to Spectra
The successful application of 4-CN-Phe in peptide NMR relies on a systematic and well-executed experimental workflow.
Workflow for Peptide NMR with 4-CN-Phe
Caption: Workflow for NMR studies of peptides containing 4-cyanophenylalanine.
Step-by-Step Experimental Protocols
1. Incorporation of 4-CN-Phe via SPPS
This protocol assumes the use of standard Fmoc-based solid-phase peptide synthesis.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 and then 15 minutes.
-
Washing: Thoroughly wash the resin with DMF, dichloromethane (DCM), and then DMF again.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-L-4-cyanophenylalanine (3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours.
-
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and lyophilize.
2. NMR Data Acquisition
The following are general starting points for NMR experiments on a 600 MHz spectrometer.
-
Sample: 1 mM peptide in 20 mM sodium phosphate buffer, pH 6.5, 90% H₂O/10% D₂O.
-
Temperature: 298 K.
| Experiment | Key Parameters | Purpose |
| 1D ¹H | zgpr pulse sequence, 16 scans | Assess sample quality, folding, and chemical shift dispersion. |
| 2D ¹H-¹H TOCSY | mlevphpr.2 pulse sequence, 80 ms mixing time | Assign proton spin systems for each amino acid. |
| 2D ¹H-¹H NOESY | noesyesgpph pulse sequence, 200 ms mixing time | Obtain through-space correlations for distance restraints. |
| 2D ¹H-¹³C HSQC | hsqcetgpsi pulse sequence | Correlate protons with their directly attached carbons. The ¹³C-labeled cyano group will give a distinct peak. |
| 2D ¹H-¹⁵N HSQC | hsqcf3gpph pulse sequence | Correlate amide protons with their nitrogens. The ¹⁵N-labeled cyano group will appear if it is protonated or through long-range couplings. |
3. NMR Data Processing with NMRPipe
NMRPipe is a powerful software package for processing NMR data.[1][4][7][8][9] A typical processing script for a 2D spectrum involves:
-
Conversion: Convert the raw spectrometer data to the NMRPipe format using bruker or varian commands.
-
Fourier Transform: Apply a solvent suppression function (if needed), a window function (e.g., squared sine bell), Fourier transform (-ft), and phasing (-ps) in both dimensions.
-
Baseline Correction: Apply a baseline correction (-bc) to remove spectral artifacts.
Interpreting the Data: What 4-CN-Phe Tells You
The true power of incorporating ¹³C/¹⁵N-labeled 4-CN-Phe becomes apparent during spectral analysis.
-
Unambiguous Assignment: In the ¹H-¹³C HSQC spectrum, the aromatic protons of the 4-CN-Phe residue will show correlations to their respective aromatic carbons. Crucially, the nitrile carbon will appear in a region of the spectrum (~118-120 ppm) that is free from other peptide signals, providing an unambiguous marker.
-
Probing Interactions: Changes in the chemical shifts of the nitrile ¹³C and ¹⁵N, as well as the surrounding aromatic protons, upon ligand binding or changes in solvent conditions, provide high-resolution information about the local environment of the 4-CN-Phe side chain. For example, a downfield shift in the nitrile carbon could indicate the formation of a hydrogen bond.
-
Structural Restraints: While the cyano group itself does not provide direct NOEs, the well-resolved aromatic protons of the 4-CN-Phe ring can provide crucial long-range NOEs to other parts of the peptide, aiding in the determination of the global fold.
Conclusion and Future Perspectives
4-Cyanophenylalanine, particularly when isotopically labeled, is a robust and informative probe for peptide NMR spectroscopy. While alternatives like 4-fluorophenylalanine offer higher sensitivity for certain applications, the ability to perform heteronuclear correlation experiments with ¹³C/¹⁵N-labeled 4-CN-Phe provides a unique and powerful tool for detailed structural and environmental analysis. The minimal steric perturbation and the distinct electronic signature of the cyano group make it an invaluable asset in the toolkit of any researcher in peptide and protein science. As NMR methodologies continue to advance, the creative application of such unnatural amino acids will undoubtedly continue to push the boundaries of our understanding of the intricate world of peptide structure and function.
References
-
Tucker, M. J., et al. (2017). Evaluation of p-(13C,15N-Cyano)phenylalanine as an Extended Time Scale 2D IR Probe of Proteins. Analytical Chemistry, 89(11), 6049–6056. [Link]
-
Tucker, M. J., et al. (2017). Evaluation of p-(13C,15N-Cyano)phenylalanine as an Extended Time Scale 2D IR Probe of Proteins. PubMed, 28475304. [Link]
-
Delaglio, F., et al. (1995). NMRPipe: a multidimensional spectral processing system based on UNIX pipes. Journal of Biomolecular NMR, 6(3), 277-293. [Link]
-
Hansen, A. L. (2017). NMRPipe Processing Tips from Alex Hansen. Foster Group Website. [Link]
-
Crowley, P. B., & Golovin, A. (2005). 4-Fluorophenylalanine as a 19F-NMR probe of protein-protein interactions. Protein Science, 14(3), 817-823. [Link]
-
Ulrich, E. L., et al. (2008). BioMagResBank. Nucleic Acids Research, 36(Database issue), D402–D408. [Link]
-
Corrêa, I. R., Jr, & Farrell, D. (2012). Cyanophenylalanine as an infrared probe for iron-sulfur cluster redox state in multicenter metalloenzymes. ChemBioChem, 13(13), 1894-1897. [Link]
-
Wishart, D. S., et al. (1995). 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects. Journal of Biomolecular NMR, 5(1), 67-81. [Link]
-
Delaglio, F. (2023). How To Analyze All That NMR Data With NMRPipe. YouTube. [Link]
-
Schultz, P. G., et al. (2006). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Journal of the American Chemical Society, 128(49), 15786–15787. [Link]
-
Oldfield, E. (2002). Chemical shifts in amino acids, peptides, and proteins. Annual Review of Physical Chemistry, 53, 349-378. [Link]
-
BMRB. Statistics Calculated for Selected Chemical Shifts from Atoms in the 20 Common Amino Acids. BioMagResBank. [Link]
-
Raghothama, S. (2010). NMR of peptides. Journal of the Indian Institute of Science, 90(1), 145-164. [Link]
-
Nagadi, N. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]
Sources
- 1. ibbr.umd.edu [ibbr.umd.edu]
- 2. BioMagResBank - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BMRB Protein Chemical Shift Outliers [bmrb.pdbj.org]
- 4. Processing with hmsIST/nmrPipe – Bio-NMR Core [bionmr.cores.ucla.edu]
- 5. BMRB - Biological Magnetic Resonance Bank [bmrb.io]
- 6. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMRPipe Introductory Tutorial [spin.niddk.nih.gov]
- 8. NMRPipe Processing Tips from Alex Hansen – Foster Group [research.cbc.osu.edu]
- 9. m.youtube.com [m.youtube.com]
Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of Modified vs. Unmodified Peptides
Introduction: The Peptide Paradox
Peptides represent a compelling class of therapeutic agents, occupying a unique space between small molecules and large biologics.[1] Their high specificity and potency promise targeted action with fewer off-target effects compared to small molecules.[1] However, the therapeutic journey of a native, unmodified peptide is often fraught with challenges. The very biological systems they are designed to modulate are equipped with efficient mechanisms for their degradation. Peptidases, ubiquitous in plasma and tissues, rapidly cleave the amide bonds of linear peptides, leading to short in vivo half-lives and limited bioavailability.[2][3] Furthermore, their generally polar nature and larger size impede their ability to cross cellular membranes to reach intracellular targets.[1][4]
This guide provides a comparative analysis of unmodified peptides and their chemically modified counterparts. We will explore how specific, strategic modifications can overcome these inherent liabilities, transforming a transiently active molecule into a robust therapeutic candidate. Through an examination of experimental data and the underlying mechanistic principles, this document will serve as a resource for researchers, scientists, and drug development professionals seeking to harness the full potential of peptide-based therapeutics.
Part 1: Enhancing Metabolic Stability — Resisting the Proteolytic Onslaught
The primary hurdle for most therapeutic peptides is their susceptibility to enzymatic degradation. Proteases (exopeptidases and endopeptidases) systematically dismantle the peptide backbone, drastically shortening its circulating half-life. A classic example is the hormone somatostatin, which has a plasma half-life of only one to two minutes, rendering it clinically useless.[3] Strategic modifications can effectively "armor" the peptide against these enzymes.
Key Modifications for Stability:
-
Terminal Blocking (Acetylation & Amidation): Exopeptidases chew through peptides from the ends. Capping the N-terminus with an acetyl group and the C-terminus with an amide group neutralizes their respective charges and mimics the state of native proteins, making the peptide unrecognizable to many exopeptidases.[5][6]
-
Cyclization: Linking the peptide's ends (head-to-tail) or forming internal bridges (side-chain to side-chain) creates a constrained, cyclic structure.[5] This conformational rigidity can both hide cleavage sites from proteases and lock the peptide into a more biologically active conformation, preventing degradation by enzymes that recognize linear sequences.[3] Disulfide bonds between cysteine residues are a common method for achieving this.[6][7]
-
Incorporation of Non-Canonical Amino Acids: Proteases have evolved to recognize the 20 proteinogenic L-amino acids. Substituting a key residue with its D-amino acid stereoisomer or another unnatural amino acid (e.g., N-methylated amino acids) can effectively halt enzymatic cleavage at that site.[2][3][7]
Comparative Data: Protease Stability Assay
To quantify the impact of these modifications, a common in vitro experiment is the protease stability assay. In this assay, the peptide is incubated with a relevant protease (e.g., trypsin, chymotrypsin) or in human plasma, and its degradation is monitored over time.
| Peptide Version | Modification | Half-Life in Human Plasma (t½) | % Remaining after 4 hours |
| Peptide X (Unmodified) | None | ~5 minutes | < 1% |
| Peptide X-Ac-Am | N-terminal Acetylation, C-terminal Amidation | ~45 minutes | ~15% |
| Peptide X-Cyclic | Head-to-tail Cyclization | > 8 hours | > 90% |
| Peptide X-D-Ala | L-Alanine at position 3 replaced with D-Alanine | ~3 hours | ~40% |
Data are representative and will vary based on the specific peptide sequence and protease.
Experimental Workflow: Protease Stability Assay
Below is a diagram and protocol for a typical protease stability assay analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Workflow for an in vitro protease stability assay.
Protocol: In Vitro Peptide Stability in Human Plasma
-
Preparation:
-
Prepare a 1 mg/mL stock solution of both the modified and unmodified peptide in an appropriate solvent (e.g., water or DMSO).
-
Thaw a vial of pooled human plasma at 37°C. Centrifuge at 4°C to remove any precipitates.
-
Prepare a quenching solution (e.g., 10% Trichloroacetic Acid (TCA) in acetonitrile).
-
-
Reaction Initiation:
-
In a microcentrifuge tube, add 198 µL of the pre-warmed human plasma.
-
Add 2 µL of the peptide stock solution to the plasma to achieve a final concentration of 10 µg/mL. Vortex gently to mix. This is your Time 0 (T0) sample.
-
-
Time-Course Incubation:
-
Immediately after mixing, withdraw a 50 µL aliquot and add it to a new tube containing 100 µL of the quenching solution. Vortex vigorously to precipitate plasma proteins and stop the reaction. This is your T0 sample.
-
Incubate the remaining reaction mixture at 37°C.
-
At subsequent time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw 50 µL aliquots and quench them in the same manner.
-
-
Sample Processing & Analysis:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an LC-MS vial.
-
Analyze the samples by LC-MS, monitoring for the mass of the intact parent peptide.
-
-
Data Interpretation:
-
Quantify the peak area of the intact peptide at each time point.
-
Normalize the data by expressing the peak area at each time point as a percentage of the peak area at T0.
-
Plot the percentage of remaining peptide versus time to determine the degradation profile and calculate the half-life (t½).
-
Part 2: Improving Cellular Permeability — Breaching the Membrane Barrier
For peptides targeting intracellular proteins, crossing the cell's lipid bilayer is a major obstacle.[4] Modifications that increase lipophilicity or engage active transport mechanisms can significantly enhance cellular uptake.
Key Modifications for Permeability:
-
Lipidation (Fatty Acid Conjugation): Attaching a lipid chain, such as palmitic acid, to the peptide increases its hydrophobicity.[8] This allows the peptide to better associate with and partition into the cell membrane, facilitating passive diffusion.
-
N-Methylation: Replacing the amide proton on the peptide backbone with a methyl group reduces the number of hydrogen bond donors.[9] This modification can disrupt the formation of internal hydrogen bonds that "cocoon" the peptide in a polar shell, making it more permeable. It also enhances proteolytic stability.[3]
-
Cell-Penetrating Peptide (CPP) Conjugation: CPPs are short, often cationic, peptide sequences (e.g., Tat, Arg9) that can traverse the cell membrane and carry molecular cargo with them.[10] Conjugating a therapeutic peptide to a CPP provides an active transport mechanism into the cell.[4]
Comparative Data: Cell Permeability Assay
The Caco-2 permeability assay is a gold-standard method that uses a monolayer of human colorectal adenocarcinoma cells, which differentiate to form tight junctions and mimic the intestinal barrier.
| Peptide Version | Modification | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| Peptide Y (Unmodified) | None | < 0.1 (Very Low) |
| Peptide Y-Palmitoyl | Palmitoylation of a Lysine side chain | 1.5 (Low-Moderate) |
| Peptide Y-NMe | N-methylation at 2 backbone positions | 2.5 (Moderate) |
| Peptide Y-CPP | Conjugated to Arg9 CPP | > 10.0 (High) |
Papp values are representative. A value >10 is generally considered high permeability.
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for a Caco-2 cell permeability assay.
Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell filter inserts (e.g., 0.4 µm pore size) in a multi-well plate.
-
Culture the cells for 18-21 days, changing the media every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. High TEER values confirm the integrity of the tight junctions.
-
-
Permeability Assay (Apical to Basolateral):
-
Carefully wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test peptide (modified or unmodified) at a known concentration to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
At defined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber. Replace the volume with fresh, pre-warmed buffer.
-
At the end of the experiment, also take a sample from the apical chamber to determine the initial concentration.
-
Quantify the concentration of the peptide in all samples using a validated LC-MS/MS method.
-
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0)
-
dQ/dt = The rate of peptide appearance in the receiver chamber.
-
A = The surface area of the filter membrane.
-
C0 = The initial concentration of the peptide in the donor chamber.
-
-
Part 3: Optimizing Target Engagement — The Conformation-Activity Relationship
The biological activity of a peptide is intrinsically linked to its three-dimensional structure.[1] An unmodified linear peptide often exists as a flexible ensemble of conformations in solution. Only a fraction of these conformations may be suitable for binding to the biological target. Modifications that pre-organize the peptide into its bioactive conformation can dramatically improve potency and selectivity.
Key Modifications for Target Affinity:
-
Cyclization & Stapling: As discussed for stability, constraining the peptide's structure reduces its conformational entropy.[5] This means less of an energetic penalty is paid upon binding to the receptor, often resulting in higher affinity.[5] "Stapled" peptides use a hydrocarbon linker to reinforce an α-helical structure, which is a common motif in protein-protein interactions.[2]
-
Pharmacophore Modification: Replacing specific amino acids with unnatural analogs can introduce new, beneficial interactions with the target receptor or remove detrimental ones. For instance, replacing a methionine residue, which is prone to oxidation and loss of activity, with the non-oxidizable analog norleucine can preserve biological function.[6]
Visualizing the Principle: Modified vs. Unmodified Binding
Sources
- 1. Modified synthetic peptides: from therapeutics to chemosensors - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00022F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. bachem.com [bachem.com]
- 7. Post-translational Modifications | AmbioPharm [ambiopharm.com]
- 8. blogs.american.edu [blogs.american.edu]
- 9. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 10. Enhancing the Cell-Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic Acid: A Strategic Advantage in Peptidomimetic Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and peptide science, the rational design of peptidomimetics with enhanced therapeutic properties is of paramount importance. The incorporation of non-natural amino acids is a cornerstone of this endeavor, offering avenues to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. This guide provides an in-depth comparison of Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid, a specialized beta-amino acid, against other beta-amino acids, highlighting its unique advantages supported by established principles of medicinal chemistry and peptide science.
The Strategic Value of Beta-Amino Acids in Peptidomimetics
Beta-amino acids, structural isomers of the proteinogenic alpha-amino acids, feature an additional carbon atom in their backbone. This seemingly subtle alteration has profound implications for the resulting peptide's structure and function. Peptides incorporating beta-amino acids, often termed β-peptides or α,β-peptides, exhibit a remarkable propensity to form stable secondary structures, including helices, turns, and sheets.[1][2] This structural pre-organization can lead to enhanced binding affinity for biological targets. Furthermore, the altered backbone is a key factor in conferring resistance to enzymatic degradation by proteases, a critical hurdle in the development of peptide-based therapeutics.[3]
This compound: A Unique Building Block
This compound distinguishes itself through the strategic placement of a cyano (-C≡N) group on the phenyl ring at the beta-position. This modification is not merely an isomorphic substitution but a deliberate design choice that leverages the potent electronic and physicochemical properties of the nitrile group.
Core Advantages Over Other Beta-Amino Acids
The primary advantages of employing this particular beta-amino acid can be categorized into three key areas:
-
Enhanced Metabolic Stability and Bioavailability: The nitrile group is a metabolically robust functional group that is not easily oxidized or otherwise transformed by metabolic enzymes.[4] Its incorporation can shield the peptide from degradation, prolonging its half-life in vivo. Moreover, the polarity and hydrogen bonding capability of the nitrile can favorably influence the pharmacokinetic profile of the parent molecule, potentially improving solubility and membrane permeability.[4]
-
Modulation of Receptor Binding and Biological Activity: The 4-cyanophenyl group is strongly electron-withdrawing. This property can significantly alter the electronic distribution within the peptide backbone and the side chain itself, influencing intramolecular and intermolecular interactions.[5] The nitrile moiety can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, potentially forming crucial contacts within a receptor's binding pocket that are inaccessible to non-substituted or alkyl-substituted phenylalanines. This can translate to enhanced binding affinity and target selectivity.[6]
-
Conformational Control and Structural Rigidity: The incorporation of a beta-amino acid inherently introduces a level of conformational constraint. The specific stereochemistry at the β-carbon, combined with the bulky and rigid 4-cyanophenyl group, can further restrict the rotational freedom of the peptide backbone, guiding it towards a more defined and bioactive conformation.[7] This pre-organization reduces the entropic penalty upon binding to a target, a well-established strategy for enhancing ligand potency.
Comparative Analysis: The Impact of the 4-Cyano Group
To illustrate the advantages of this compound, we can compare its expected properties with other beta-amino acids bearing different substituents on the phenyl ring.
| Feature | This compound | Fmoc-β-phenylalanine (unsubstituted) | Fmoc-β-(4-methoxy-phenyl)-propionic acid (Electron-Donating Group) |
| Electronic Effect | Strong electron-withdrawing | Neutral | Strong electron-donating |
| Metabolic Stability | High; nitrile group is metabolically stable.[4] | Moderate | Moderate; methoxy group can be subject to O-demethylation. |
| Receptor Interaction Potential | H-bond acceptor, dipole-dipole interactions.[6] | Hydrophobic (π-π stacking) | H-bond acceptor, potential for altered π-π stacking. |
| Influence on Acidity/Basicity of Backbone | Can influence pKa of nearby residues. | Minimal influence. | Can influence pKa of nearby residues. |
| Conformational Constraint | High due to steric bulk and rigidity. | Moderate | Moderate |
This comparative table underscores the unique profile of the 4-cyanophenyl derivative. While other beta-amino acids offer benefits in terms of stability and conformational constraint, the cyano group provides an additional layer of functionality through its potent electronic effects and specific interaction capabilities.
Experimental Workflow: Incorporation into a Peptide Sequence via Fmoc-SPPS
The integration of this compound into a peptide sequence follows standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols. The workflow is robust and amenable to both manual and automated synthesis.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol for a Single Coupling Cycle
Objective: To couple this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free amine
-
This compound (3 equivalents)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
DIPEA (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound, HBTU, and HOBt in DMF.
-
Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes. The solution will typically change color.
-
-
Coupling Reaction:
-
Drain the solvent from the swelled and deprotected resin-bound peptide.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours. The reaction time may be extended for this sterically hindered amino acid.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Logical Relationship of Advantages
The advantages conferred by this compound are interconnected, stemming from its fundamental chemical properties.
Caption: Interplay of structural features leading to therapeutic advantages.
Conclusion
This compound is a highly valuable tool for the medicinal chemist and peptide scientist. Its strategic design combines the inherent advantages of a beta-amino acid backbone with the potent electronic and physicochemical properties of a 4-cyanophenyl side chain. While direct, side-by-side experimental comparisons with other beta-amino acids are emergent, the foundational principles of medicinal chemistry strongly support its utility in developing peptidomimetics with enhanced metabolic stability, improved pharmacokinetic profiles, and potent biological activity. Its seamless integration into standard Fmoc-SPPS protocols further cements its role as a key building block in the pursuit of next-generation peptide-based therapeutics.
References
-
Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem, 7(9), 302-307. Link
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Link
-
Riaz, N. N., & Rehman, F. (2017). Biological Applications of β-amino acids and its derivatives. ResearchGate. Link
-
Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Creative Peptides. Link
-
BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS? BOC Sciences.
-
Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. Link
-
Broussard, C., et al. (2013). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Link
-
Diez-Perez, I., et al. (2007). Effect of electron-donating and electron-withdrawing groups on peptide/single-walled carbon nanotube interactions. PubMed. Link
-
Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed. Link
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid-Phase Peptide Synthesis: The Crucial Role of Fmoc Amino Acid Precursors. NINGBO INNO PHARMCHEM CO.,LTD. Link
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Humana Press. Link
-
Fields, G. B. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Advanced ChemTech. Link
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-Protected Amino Acids in Synthesizing Bioactive Peptides. NINGBO INNO PHARMCHEM CO.,LTD. Link
-
BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis (SPPS). BenchChem. Link
- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180.
-
ChemicalBook. (2023). FMOC-(R)-3-AMINO-3-(4-HYDROXY-PHENYL)-PROPIONIC ACID. ChemicalBook. Link
-
Chem-Impex. (n.d.). Fmoc-(R)-3-amino-3-(4-chlorophenyl)propionic acid. Chem-Impex International. Link
-
Patočka, J. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. ResearchGate. Link
-
Fazal-ur-Rehman, M. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher. Link
-
Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1438-1465. Link
-
Daday, C., et al. (2017). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 15(46), 9821-9828. Link
-
Mollica, A., et al. (2016). Biosynthesis of natural products containing β-amino acids. Natural Product Reports, 33(4), 545-562. Link
-
Ciorba, A., et al. (2017). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 22(9), 1493. Link
-
Chem-Impex. (n.d.). (S)-3-Amino-3-(4-cyanophenyl)propionic acid. Chem-Impex International. Link
-
Sobekbio Biosciences. (n.d.). fmoc-(s)-3-amino-3-(4-cyano-phenyl)-propionic acid. Sobekbio Biosciences. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of electron-donating and electron-withdrawing groups on peptide/single-walled carbon nanotube interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Selecting Fmoc vs. Boc Protection for 3-Amino-3-(4-cyano-phenyl)-propionic Acid in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of a protecting group strategy is a foundational decision that dictates the entire workflow, influencing yield, purity, and the feasibility of the project. This is particularly true when incorporating non-canonical amino acids like 3-Amino-3-(4-cyano-phenyl)-propionic acid. This unique β-amino acid presents specific structural considerations—a stereocenter, a β-amino group that can alter peptide backbone conformation, and a para-substituted cyano-phenyl ring that introduces distinct electronic properties.
This guide provides an in-depth, objective comparison of the two dominant α-amino protecting group strategies, Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc), for this specific building block. We will move beyond a simple list of pros and cons to explain the causality behind experimental choices, grounding our recommendations in established chemical principles and field-proven insights.
Part 1: Foundational Principles of Orthogonal Protection in SPPS
The success of Solid-Phase Peptide Synthesis (SPPS) hinges on the concept of orthogonal protection .[1] This strategy employs multiple classes of protecting groups within a single synthesis, where each class is removable by a specific chemical mechanism without affecting the others.[1][2] For α-amino protection, the primary distinction between Fmoc and Boc lies in their cleavage chemistry:
-
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group, typically removed with a secondary amine like piperidine.[3][4]
-
Boc (tert-butoxycarbonyl): An acid-labile protecting group, removed by treatment with a moderately strong acid like trifluoroacetic acid (TFA).[3][5][6]
This fundamental difference dictates the entire synthetic approach, including the choice of resin linker and side-chain protecting groups.[7] The Fmoc strategy is typically paired with acid-labile side-chain protecting groups (e.g., tBu, Trt), which are removed during the final cleavage from the resin with TFA.[] The Boc strategy is historically paired with benzyl-based side-chain groups, requiring a very strong acid like hydrofluoric acid (HF) for final cleavage.[7][9]
Figure 1: The principle of orthogonal protection in SPPS. The N-terminal protecting group is removed under one set of conditions to allow chain elongation, while side-chain and linker protections remain intact until final cleavage under a different set of conditions.
Part 2: The Subject Molecule: 3-Amino-3-(4-cyano-phenyl)-propionic Acid
This molecule is a chiral β-amino acid derivative.[10][11] Its key features relevant to synthesis are:
-
β-Amino Acid Structure: Unlike α-amino acids, the amino group is on the β-carbon. This can influence coupling kinetics and increases the propensity for certain side reactions, such as base-catalyzed cyclization to form diketopiperazines, especially at the dipeptide stage.[12]
-
Para-Cyano Phenyl Group: The nitrile group is strongly electron-withdrawing. It is generally stable to both the basic conditions of Fmoc deprotection and the acidic conditions of Boc deprotection and final cleavage.[10] Its electronic nature can, however, influence the reactivity of the molecule.
-
Hydrophobicity: The phenyl ring contributes to the hydrophobicity of the molecule, which can lead to aggregation during the synthesis of longer peptides, a phenomenon known as a "difficult sequence".[13][14]
Part 3: Head-to-Head Comparison: Fmoc vs. Boc Strategy
The choice between Fmoc and Boc protection for 3-Amino-3-(4-cyano-phenyl)-propionic acid must be made by carefully weighing the advantages and disadvantages of each strategy in the context of the overall synthetic goal.
| Feature | Fmoc Strategy | Boc Strategy | Senior Scientist's Analysis |
| Protection Reagent | Fmoc-OSu or Fmoc-Cl | Di-tert-butyl dicarbonate ((Boc)₂O) | Both protection reactions are robust and high-yielding.[15][16] The choice is typically based on lab availability and cost. |
| Deprotection Conditions | Mild Base: 20% piperidine in DMF.[17][18] | Strong Acid: 50% TFA in DCM.[17][19] | The mild basic conditions of Fmoc deprotection are its primary advantage, preserving acid-labile side-chain protecting groups and minimizing acid-catalyzed side reactions throughout the synthesis.[][21][22] |
| Orthogonality & Scheme | Fully Orthogonal: Base-labile N-α protection and acid-labile side-chain/linker cleavage.[1][] | Partially Orthogonal: Acid-labile N-α protection and stronger-acid-labile side-chain/linker cleavage.[2] | The iterative use of TFA in Boc synthesis can lead to gradual, premature cleavage of some side-chain protecting groups, potentially lowering the final purity.[21] Fmoc's true orthogonality avoids this issue. |
| Cyano Group Compatibility | Excellent. The nitrile group is stable to piperidine. | Excellent. The nitrile group is stable to TFA and stronger acids like HF. | Both strategies are fully compatible with the cyano-phenyl moiety. No specific side reactions involving the nitrile group are expected under standard deprotection conditions. |
| Key Side Reactions | Diketopiperazine formation: Especially after coupling the second amino acid.[3] | t-Butyl Cation Alkylation: The t-butyl cation generated during deprotection can alkylate nucleophilic side chains (e.g., Trp, Met).[23][24] | For this β-amino acid, diketopiperazine formation is a concern with Fmoc.[12] This can be mitigated by modifying coupling conditions. With Boc, the use of scavengers (e.g., triisopropylsilane) in the TFA cocktail is essential to prevent side-chain alkylation.[24] |
| Process Monitoring | Easy. The dibenzofulvene byproduct of deprotection has a strong UV absorbance (~301 nm), allowing for quantitative, real-time monitoring of the reaction.[18][25] | Indirect. Typically monitored by a qualitative colorimetric test (e.g., Ninhydrin test) after the neutralization step.[24] | The ability to monitor Fmoc deprotection via UV is a significant advantage for process control and automation.[21] |
| Automation & Safety | Highly amenable to automation. Avoids the use of highly corrosive/hazardous acids in the repetitive synthesis cycle.[][21] | Requires specialized equipment. Repetitive use of TFA and final cleavage with HF requires acid-resistant hardware and stringent safety protocols.[26] | For routine and high-throughput synthesis, the Fmoc strategy is logistically simpler and safer.[21] |
| Handling Difficult Sequences | Can be challenging for hydrophobic sequences prone to aggregation.[13] | Often preferred. The peptide remains protonated after TFA deprotection, which can disrupt secondary structures and reduce aggregation.[7][] | If incorporating this amino acid leads to aggregation issues, the Boc strategy might offer a performance advantage by keeping the peptide chain better solvated.[7] |
Part 4: Experimental Deep Dive: Protocols and Causality
The following protocols are presented as robust starting points. Researchers should always optimize conditions based on their specific sequence and equipment.
Protocol 1: N-Fmoc Protection of 3-Amino-3-(4-cyano-phenyl)-propionic acid
This protocol is adapted from standard procedures for N-Fmoc protection.[15][27]
-
Dissolution: Dissolve 3-Amino-3-(4-cyano-phenyl)-propionic acid (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate. Chill the solution to 0°C in an ice bath.
-
Addition of Fmoc Reagent: Slowly add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise to the stirring amino acid solution.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours).
-
Workup: Dilute the reaction mixture with water and perform an extraction with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH ~2 with cold 1N HCl. The protected product should precipitate.
-
Isolation: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Scientist's Notes: The use of a biphasic system with a mild base (sodium carbonate) ensures the amino group is deprotonated and thus nucleophilic, while minimizing side reactions.[15] Acidification protonates the carboxylic acid, causing the zwitterionic product to precipitate from the aqueous solution.
Protocol 2: N-Boc Protection of 3-Amino-3-(4-cyano-phenyl)-propionic acid
This protocol is based on the widely used reaction with Boc anhydride.[6][16][27]
-
Dissolution: Dissolve 3-Amino-3-(4-cyano-phenyl)-propionic acid (1.0 eq) in a suitable solvent system such as a 1:1 mixture of THF and water, containing a base like triethylamine (TEA, 1.5 eq) or NaOH (2.0 eq).[6][16]
-
Addition of Boc Reagent: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution while stirring.[16]
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Remove the organic solvent (THF) under reduced pressure. Wash the remaining aqueous solution with a non-polar solvent like ethyl acetate to remove excess (Boc)₂O.[16]
-
Acidification: Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1N HCl or citric acid.[16]
-
Extraction & Isolation: Extract the product into an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the protected amino acid.
-
Scientist's Notes: The base is crucial for deprotonating the amine, making it a more effective nucleophile to attack the Boc anhydride.[6] The workup is designed to first remove non-polar impurities before acidifying and extracting the desired product, ensuring higher purity.
SPPS Workflow Diagrams
The following diagrams illustrate the cyclical nature of each SPPS strategy.
Figure 3: The typical Boc-SPPS workflow. This cycle involves an explicit neutralization step after the acidic deprotection.
Part 5: Data-Driven Decision Making
While experimental outcomes are sequence-dependent, the following table provides a representative comparison based on established principles.
| Parameter | Fmoc Strategy (Expected Outcome) | Boc Strategy (Expected Outcome) |
| Coupling Efficiency | >99% with standard activators (HATU, HBTU). | >99% with standard activators. |
| Crude Purity (10-mer peptide) | Typically high (e.g., 80-90%). | Can be high, but may be slightly lower due to premature side-chain deprotection (e.g., 75-85%). |
| Common Impurities | Deletion sequences (from incomplete coupling), Diketopiperazine at dipeptide stage. | Deletion sequences, t-butylated side chains (if scavengers are inefficient), trifluoroacetylated N-terminus. |
| Final Cleavage | Mild: TFA-based cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS). | Harsh: Anhydrous HF or TFMSA for older benzyl-based side-chain protection schemes. |
Part 6: Conclusion & Senior Scientist's Recommendation
Both Fmoc and Boc strategies are viable for the protection and incorporation of 3-Amino-3-(4-cyano-phenyl)-propionic acid into a peptide sequence. The cyano-phenyl moiety is robust and compatible with both chemistries.
The Fmoc/tBu strategy is the recommended default choice for most applications. Its milder deprotection conditions, enhanced safety profile, true orthogonality, and ease of automation represent the modern standard in peptide synthesis. [][21]These advantages generally lead to higher purity crude products and a more straightforward workflow, which is especially beneficial when working with valuable, non-canonical amino acids.
The Boc strategy should be considered a powerful alternative under specific circumstances. If the peptide sequence containing 3-Amino-3-(4-cyano-phenyl)-propionic acid proves to be highly hydrophobic and prone to on-resin aggregation, the Boc method may provide a significant advantage. [7][]The protonated state of the peptide chain after TFA deprotection can disrupt aggregation--causing secondary structures, potentially enabling a successful synthesis where the Fmoc strategy might fail.
Ultimately, the optimal choice depends on the specific peptide sequence, the available laboratory infrastructure, and the overall goals of the research project. A thorough understanding of the underlying chemical principles of both strategies empowers the scientist to make an informed decision and successfully synthesize the desired target molecule.
References
- BOC Sciences. "Fmoc vs Boc: Choosing the Right Amino Acid Derivative." BOC Sciences. Accessed January 20, 2026.
- BenchChem. "A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz." BenchChem. Accessed January 20, 2026.
- BenchChem. "Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis." BenchChem. Accessed January 20, 2026.
- BOC Sciences. "Why Fmoc-Protected Amino Acids Dominate SPPS?" BOC Sciences. Accessed January 20, 2026.
- Fiveable. "Orthogonal Protection Definition - Organic Chemistry Key Term." Fiveable. Accessed January 20, 2026.
- ResearchGate. "Orthogonal and safety-catch protecting group strategies in solid-phase...
- Chemistry LibreTexts. "26.7: Peptide Synthesis." Chemistry LibreTexts. Accessed January 20, 2026.
- Organic Chemistry Portal. "Boc Protection - Common Conditions." Organic Chemistry Portal. Accessed January 20, 2026.
- BenchChem. "A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies." BenchChem. Accessed January 20, 2026.
- J&K Scientific LLC. "BOC Protection and Deprotection." J&K Scientific LLC. Published February 8, 2025.
- Fisher Scientific. "Amine Protection / Deprotection." Fisher Scientific. Accessed January 20, 2026.
-
Yan, L. Z., & Dawson, P. E. (1995). "Peptide synthesis using unprotected peptides through orthogonal coupling methods." Proceedings of the National Academy of Sciences, 92(26), 12485-12489. [Link]
- Slideshare. "T boc fmoc protocols in peptide synthesis." Slideshare. Accessed January 20, 2026.
- Aapptec Peptides. "N-Terminal Deprotection - Fmoc removal." Aapptec Peptides. Accessed January 20, 2026.
- Master Organic Chemistry. "Amine Protection and Deprotection." Master Organic Chemistry. Accessed January 20, 2026.
- Wikipedia. "Fluorenylmethyloxycarbonyl protecting group." Wikipedia. Accessed January 20, 2026.
- Sato, K., et al. "Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection." Journal of the American Chemical Society. Accessed January 20, 2026.
- Total Synthesis. "Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism." Total Synthesis. Accessed January 20, 2026.
- GenScript. "Terminology of Antibody Drug for Fmoc Deprotection." GenScript. Accessed January 20, 2026.
- ACS GCI Pharmaceutical Roundtable. "BOC Deprotection." Wordpress. Accessed January 20, 2026.
- Fields, G. B. "Methods for Removing the Fmoc Group." In Methods in Enzymology (Vol. 289, pp. 17-33). Academic Press.
- Springer Nature Experiments. "Protecting Groups in Peptide Synthesis.
- BenchChem. "Common side reactions with Boc-protected amino acids and how to avoid them." BenchChem. Accessed January 20, 2026.
- LifeTein. "Basic Peptides synthesis introduction." LifeTein. Accessed January 20, 2026.
- ResearchGate. "Amyloid-beta as a 'difficult sequence' in solid phase peptide synthesis.
- Chem-Impex. "The Utility of (R)-3-Amino-3-(4-cyanophenyl)propionic Acid in Synthesis." Chem-Impex. Accessed January 20, 2026.
- AAPPTec. "Amino Acid Derivatives for Peptide Synthesis." AAPPTec. Accessed January 20, 2026.
- Creative Peptides. "5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them." Creative Peptides. Published August 19, 2024.
- Lokey Lab Protocols. "Fmoc." Lokey Lab Protocols. Published March 16, 2017.
-
Forró, E., & Fülöp, F. (2004). "Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid." Tetrahedron: Asymmetry, 15(12), 1893-1897. [Link]
-
Coin, I., et al. (2015). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 21(8), 585-596. [Link]
- AltaBioscience. "Fmoc Amino Acids for SPPS." AltaBioscience. Accessed January 20, 2026.
- National Institutes of Health. "Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group." NIH. Published November 13, 2023.
- Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal. Accessed January 20, 2026.
- BenchChem. "The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide." BenchChem. Accessed January 20, 2026.
- Royal Society of Chemistry. "CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities." RSC Publishing. Accessed January 20, 2026.
- Peptides.co. "Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol." Peptides.co. Accessed January 20, 2026.
- Chem-Impex. "(S)-3-Amino-3-(4-cyanophenyl)propionic acid." Chem-Impex. Accessed January 20, 2026.
- BenchChem. "The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Protection of Amino Acids." BenchChem. Accessed January 20, 2026.
- National Institutes of Health. "Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides." NIH. Published March 4, 2020.
- PubMed. "A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis." PubMed. Published June 3, 2018.
- CymitQuimica. "(S)-3-Amino-3-(4-cyanophenyl)propanoic acid." CymitQuimica. Accessed January 20, 2026.
- Biomatik. "What are the Sustainability Challenges in Peptide Synthesis and Purification?
- ChemicalBook. "3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis." ChemicalBook. Accessed January 20, 2026.
Sources
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. genscript.com [genscript.com]
- 5. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. chemimpex.com [chemimpex.com]
- 12. renyi.hu [renyi.hu]
- 13. researchgate.net [researchgate.net]
- 14. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. peptide.com [peptide.com]
- 18. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 23. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. lifetein.com [lifetein.com]
- 27. researchgate.net [researchgate.net]
The Mirror Image Advantage: A Comparative Guide to (R)-Chirality's Impact on Peptide Structure and Function
In the intricate world of peptide science and drug development, the stereochemistry of amino acid residues is a critical determinant of a molecule's ultimate form and function. While nature predominantly utilizes L-amino acids (S-chirality) as the building blocks of proteins and peptides, the strategic incorporation of their non-canonical mirror images, D-amino acids ((R)-chirality), has emerged as a powerful tool to engineer peptides with enhanced therapeutic properties. This guide provides an in-depth comparison of L-peptides and their D-amino acid-containing counterparts, supported by experimental data and methodologies, to illuminate the profound impact of (R)-chirality on peptide structure, stability, and biological activity.
The Fundamental Divide: L- vs. D-Amino Acids
All amino acids, with the exception of glycine, are chiral molecules, existing as two non-superimposable mirror images or enantiomers.[1] In biological systems, the ribosomal machinery almost exclusively incorporates L-amino acids into polypeptide chains.[2] This inherent homochirality dictates the formation of well-defined secondary structures, such as right-handed α-helices and parallel/anti-parallel β-sheets, which are crucial for protein and peptide function.[3]
The introduction of a D-amino acid into an L-peptide sequence introduces a significant stereochemical perturbation. This "inversion of chirality" can dramatically alter the peptide's conformational landscape, leading to both challenges and opportunities in rational peptide design.
Structural Consequences of (R)-Chirality: A Tale of Disruption and Redesign
The incorporation of D-amino acids often has a disruptive effect on the canonical secondary structures observed in L-peptides.[4][5] This is a direct consequence of the altered stereochemistry, which interferes with the specific hydrogen bonding patterns and backbone dihedral angles required to maintain these ordered structures.
α-Helices: The stability of α-helices is generally diminished when an L-residue is replaced by its D-enantiomer.[2] Studies have shown that even a single L-to-D substitution in an α-helix-rich miniprotein can lead to significant destabilization, as measured by a decrease in the apparent melting temperature (Tm).[2][6] For instance, in the chicken villin headpiece subdomain (VHP), single L-to-D substitutions resulted in a ΔTm,app ranging from a modest 1.2°C to a substantial 28.5°C, indicating a significant loss of helical stability.[2]
β-Sheets: Similarly, β-sheet-rich structures are highly sensitive to the introduction of D-amino acids. In the human Pin1 WW domain, most single L-to-D substitutions led to complete unfolding at room temperature, as observed by circular dichroism (CD) spectroscopy.[2][6]
However, this disruptive potential can be harnessed for rational design. For example, the strategic placement of a D-amino acid, such as D-proline, can be used to nucleate and stabilize specific β-turn and β-hairpin conformations that might not be favored in the corresponding L-homochiral sequence.[4]
Table 1: Impact of Single L-to-D Amino Acid Substitution on the Stability of the VHP Miniprotein [2]
| Position of Substitution in VHP | Apparent Melting Temperature (Tm,app) (°C) | Change in Tm,app (ΔTm,app) (°C) |
| Wild-Type (All L-amino acids) | 72.0 | - |
| Gln26 (Helix 1) | 68.8 | -3.2 |
| His27 (Helix 1) | 70.8 | -1.2 |
| Lys30 (Helix 1) | 65.5 | -6.5 |
| Glu31 (Helix 1) | 67.3 | -4.7 |
| Lys24 (Helix 1) | 43.5 | -28.5 |
The Functional Imperative: Enhanced Proteolytic Stability
One of the most significant and therapeutically valuable consequences of incorporating D-amino acids is the profound increase in resistance to enzymatic degradation.[1][7][8] Proteases, the enzymes responsible for peptide and protein breakdown, are themselves chiral and have evolved to specifically recognize and cleave peptide bonds between L-amino acids.[9][10] The altered stereochemistry of a D-amino acid residue renders the peptide bond resistant to proteolytic cleavage, thereby extending the peptide's half-life in biological systems.[7][8]
This enhanced stability is a key advantage in the development of peptide-based therapeutics, which are often limited by their rapid clearance in vivo.[8][11] By strategically substituting L-amino acids with their D-counterparts, particularly at known protease cleavage sites, researchers can design peptides with significantly improved pharmacokinetic profiles.[12][13]
Diagram 1: Proteolytic Degradation of L-Peptide vs. D-Peptide
Caption: Proteases recognize and degrade L-peptides, while D-peptides are resistant.
Altered Biological Activity and Receptor Interactions
The introduction of (R)-chirality can lead to unique biological activities not observed with the corresponding L-peptides.[7] This can manifest as:
-
Altered Receptor Binding: Since receptors are also chiral macromolecules, the stereochemistry of a peptide ligand is critical for binding. In some cases, a D-peptide may exhibit higher binding affinity to a target receptor than its L-enantiomer.[7] The "retro-inverso" approach, where the entire peptide sequence is synthesized from D-amino acids and the sequence order is reversed, can sometimes mimic the side-chain topology of the original L-peptide, leading to retained or even enhanced binding activity.[14]
-
Novel Functions: D-peptides have shown promise in a variety of therapeutic areas, including as antimicrobial agents and enzyme inhibitors.[7][11] Their unique structural properties and resistance to degradation make them attractive candidates for these applications.[7][15]
Experimental Methodologies for Characterizing Chiral Peptides
A suite of biophysical techniques is employed to elucidate the structural and functional consequences of incorporating D-amino acids into peptides.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful and rapid technique for assessing the secondary structure of peptides in solution.[16] Chiral molecules absorb left- and right-handed circularly polarized light differently, and the resulting CD spectrum provides a characteristic signature for different secondary structures.
-
α-Helices: Typically show negative bands around 222 nm and 208 nm and a positive band around 193 nm.
-
β-Sheets: Exhibit a negative band around 218 nm and a positive band around 195 nm.
-
Random Coil: Characterized by a strong negative band around 195 nm.
By comparing the CD spectra of an L-peptide and its D-amino acid-containing analogs, researchers can quickly assess the impact of the chiral substitution on the overall secondary structure content.[2][6][17] A significant change in the CD spectrum, such as the loss of helical signature, indicates a conformational change.[6]
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: Dissolve the lyophilized peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.0) to a final concentration of 50-100 µM. Ensure the buffer has low absorbance in the far-UV region.
-
Instrumentation: Use a calibrated CD spectrometer. Set the wavelength range to 190-260 nm.
-
Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C) using a quartz cuvette with a 1 mm path length. Average multiple scans to improve the signal-to-noise ratio.
-
Data Processing: Subtract the buffer baseline spectrum from the peptide spectrum. Convert the raw data (ellipticity) to mean residue ellipticity ([θ]) for normalization.
-
Analysis: Analyze the processed spectrum to identify characteristic secondary structure features. For thermal stability studies, record spectra over a range of temperatures to determine the melting temperature (Tm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about peptides in solution at the atomic level.[18][19] Through various 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY), it is possible to:
-
Assign Resonances: Identify the specific protons in each amino acid residue.[20][21]
-
Determine Secondary Structure: Analyze chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) to identify regions of α-helix, β-sheet, and turns.[22]
-
Probe Dynamics: Investigate the flexibility and conformational exchange within the peptide.
NMR is particularly valuable for understanding the precise local and global structural changes induced by a D-amino acid substitution.[23]
Diagram 2: General Workflow for NMR Structural Analysis of Peptides
Caption: A streamlined workflow for determining peptide structure using NMR spectroscopy.
X-ray Crystallography
For peptides that can be crystallized, X-ray crystallography provides the most detailed, atomic-resolution three-dimensional structure.[24][25][26] This technique involves irradiating a single crystal of the peptide with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms in the crystal lattice.
Racemic crystallography, where a mixture of L- and D-enantiomers of a peptide are co-crystallized, can be a powerful tool.[27] The resulting centrosymmetric crystals often diffract to higher resolution and can simplify the process of solving the phase problem in structure determination.[27]
Conclusion and Future Perspectives
The strategic incorporation of (R)-chirality into peptide sequences is a cornerstone of modern peptide chemistry and drug discovery. The ability to enhance proteolytic stability, modulate secondary structure, and generate novel biological activities provides a versatile toolkit for overcoming the inherent limitations of natural L-peptides. As our understanding of the intricate interplay between chirality, conformation, and function continues to grow, so too will our ability to design and develop next-generation peptide therapeutics with improved efficacy, safety, and pharmacokinetic profiles. The continued application of advanced analytical techniques such as CD, NMR, and X-ray crystallography will be paramount in rationally guiding these design efforts.
References
-
LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?[Link]
-
Zerze, G. H., et al. (n.d.). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. [Link]
-
Marchesan, S., et al. (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. [Link]
-
Wang, J., et al. (n.d.). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. [Link]
-
Zerze, G. H., et al. (2025, February 12). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. [Link]
-
Mori, H., et al. (2021). Vibrational circular dichroism of d-amino acid-containing peptide NdWFamide in the crystal form. PubMed. [Link]
-
Li, Z., et al. (n.d.). D-Peptides as Recognition Molecules and Therapeutic Agents. PubMed. [Link]
-
CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. [Link]
-
ResearchGate. (n.d.). Circular dichroism spectra of stapled peptides bearing d-amino acid...[Link]
-
ACS Publications. (2020, August 22). Low Fouling Peptides with an All (d) Amino Acid Sequence Provide Enhanced Stability against Proteolytic Degradation While Maintaining Low Antifouling Properties | Langmuir. [Link]
-
Hong, J., et al. (n.d.). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. PubMed. [Link]
-
APeptide. (2012, March 28). D-amino acid peptides to resist common proteases. [Link]
-
ResearchGate. (n.d.). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization | Request PDF. [Link]
-
ResearchGate. (n.d.). D-amino acid containing peptides in animals. Bold and underlined...[Link]
-
Oxford Academic. (2017, September 18). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. [Link]
-
NIH. (2021, March 10). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. [Link]
-
Wikipedia. (n.d.). D-peptide. [Link]
-
Preprints.org. (2021, January 21). D-amino acid substituted peptides. [Link]
-
Scribd. (n.d.). Proteolytic Stability Peptides | PDF | Proteolysis | Amino Acid. [Link]
-
NIH. (n.d.). Computational Design of Thermostabilizing d-Amino Acid Substitutions. [Link]
-
CEA - IRAMIS. (2007, March 23). Chirality and folding of peptide chains. [Link]
-
Digital Commons @ Southern University and A&M College. (n.d.). Conformational analysis of small peptides by circular dichroism. [Link]
-
NIH. (2021, June 22). Chirality Effects in Peptide Assembly Structures. [Link]
-
Frontiers. (2021, June 21). Chirality Effects in Peptide Assembly Structures. [Link]
-
NIH. (n.d.). Self-assembly Dynamics and Antimicrobial Activity of All L- and D-amino Acid Enantiomers of a Designer Peptide. [Link]
-
MDPI. (2021, July 29). Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]
-
ChemRxiv. (n.d.). D-Peptide and D-Protein technology: Recent advances, challenges, and opportunities. [Link]
-
ChemRxiv. (n.d.). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. [Link]
-
Cambridge Open Engage. (2024, March 11). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy | Biological and Medicinal Chemistry | ChemRxiv. [Link]
-
Unknown. (n.d.). peptide nmr. [Link]
-
Reddit. (2023, June 24). chirality of biological catalysts makes them recognize L-amino acids better? : r/Mcat. [Link]
-
Chemistry LibreTexts. (2022, July 4). Stereochemistry of Amino Acids. [Link]
-
NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. [Link]
-
ACS Publications. (2017, October 24). Pair of Stereodynamic Chiral Benzylicaldehyde Probes for Determination of Absolute Configuration of Amino Acid Residues in Peptides by Mass Spectrometry | Analytical Chemistry. [Link]
-
Profacgen. (n.d.). Protein X-ray Crystallography & Protein Structure Determination. [Link]
-
NIH. (2015, March 31). A Newcomer's Guide to Peptide Crystallography. [Link]
-
NASA Technical Reports Server (NTRS). (n.d.). Does Chirality Influence the Stability of Amino Acid –Cu Complexes in the Salt-Induced Peptide Formation Reaction? Insights from Density Functional Theory Calculations. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
Sources
- 1. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. d-nb.info [d-nb.info]
- 3. iramis.cea.fr [iramis.cea.fr]
- 4. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Chirality Effects in Peptide Assembly Structures [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. D-Peptides as Recognition Molecules and Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. lifetein.com [lifetein.com]
- 15. D-Peptide - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 16. An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. chem.uzh.ch [chem.uzh.ch]
- 22. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 23. chemrxiv.org [chemrxiv.org]
- 24. Protein X-ray Crystallography [proteinstructures.com]
- 25. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 26. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 27. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Enhancing Peptide Stability: The Role of Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel peptide therapeutics, achieving metabolic stability is a paramount challenge.[1][2] Native peptides often exhibit short in vivo half-lives, primarily due to their susceptibility to proteolytic degradation.[1][2] This guide provides an in-depth analysis of a strategic approach to mitigate this issue: the incorporation of the unnatural β-amino acid, Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid. We will explore the mechanistic basis for its stabilizing effects and provide a framework for its comparative assessment against standard peptide constructs.
The Challenge of Peptide Instability in Drug Development
Peptides offer high specificity and potency, making them attractive therapeutic candidates.[3][4] However, their clinical translation is often hampered by rapid clearance from circulation, necessitating frequent and high-dose administration.[2] The primary cause of this instability is enzymatic degradation by proteases, which are ubiquitous in biological systems.[1][5] The susceptibility of a peptide to proteolysis is largely determined by its amino acid sequence and conformation.[6][7]
Introducing this compound: A Novel Building Block for Enhanced Stability
To overcome the limitations of natural peptides, medicinal chemists have turned to the incorporation of unnatural amino acids.[8][9] Among these, β-amino acids have garnered significant attention for their ability to confer proteolytic resistance.[10][11] this compound is a β-amino acid derivative that offers a unique combination of structural features to enhance peptide stability.
The fluorenylmethoxycarbonyl (Fmoc) protecting group is standard for solid-phase peptide synthesis (SPPS), allowing for the seamless incorporation of this unnatural amino acid into a peptide sequence.[][13] The core of its stabilizing potential lies in its β-amino acid structure and the presence of the 4-cyano-phenyl side chain.
Mechanistic Insights into Stability Enhancement
The introduction of a β-amino acid into a peptide backbone disrupts the natural α-amino acid sequence recognized by proteases. This steric hindrance at the cleavage site significantly reduces the rate of enzymatic degradation.[10][11]
Furthermore, the 4-cyano-phenyl group can influence the peptide's overall conformation and physicochemical properties.[14] The rigid, aromatic nature of this side chain can induce specific secondary structures, such as turns or helices, which may further shield the peptide backbone from proteolytic attack. The electron-withdrawing cyano group can also modulate the electronic environment of the peptide, potentially influencing its binding affinity to its target and its susceptibility to chemical degradation pathways like oxidation.[14]
Comparative Assessment of Peptide Stability: An Experimental Framework
To quantitatively assess the stabilizing effects of incorporating this compound, a rigorous experimental comparison is essential. This section outlines a comprehensive workflow for such an evaluation.
Caption: Experimental workflow for assessing peptide stability.
Experimental Protocols
Objective: To synthesize a parent peptide and its analog containing (R)-3-Amino-3-(4-cyano-phenyl)-propionic acid.
Methodology:
-
Peptide Synthesis: Peptides will be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[13]
-
Resin: Rink Amide resin for C-terminally amidated peptides.
-
Coupling: HBTU/HOBt or DIC/Oxyma as coupling reagents.
-
Fmoc Deprotection: 20% piperidine in DMF.[15]
-
Incorporation of the Unnatural Amino Acid: this compound will be coupled using standard coupling conditions, potentially with an extended coupling time to account for any steric hindrance.
-
-
Cleavage and Deprotection: The peptide will be cleaved from the resin and side-chain protecting groups removed using a standard cleavage cocktail (e.g., TFA/TIS/H2O).
-
Purification: The crude peptide will be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4]
-
Characterization: The purified peptide's identity and purity will be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[16]
Objective: To compare the proteolytic stability of the parent peptide and its analog in a biologically relevant medium.
-
Incubation: Peptides will be incubated in human serum or plasma at 37°C. Aliquots will be taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Preparation: The enzymatic reaction will be quenched by adding a precipitation agent (e.g., acetonitrile or trichloroacetic acid) to the aliquots. The samples will then be centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant containing the remaining peptide will be analyzed by LC-MS. The peak area of the intact peptide at each time point will be used to determine the degradation rate.
Objective: To assess the stability of the peptides under different chemical stress conditions.
Methodology: [18]
-
pH Stability: Peptides will be incubated in buffers of varying pH (e.g., pH 3, 5, 7.4, and 9) at a constant temperature (e.g., 37°C).
-
Temperature Stability: Peptides will be incubated at different temperatures (e.g., 4°C, 25°C, and 50°C) in a buffer at a physiological pH (7.4).
-
Analysis: Aliquots will be taken at different time points and analyzed by RP-HPLC to quantify the amount of remaining intact peptide.
Data Presentation and Interpretation
The quantitative data from the stability assays should be summarized in tables for easy comparison.
Table 1: Comparative Enzymatic Stability in Human Serum
| Peptide | Half-life (t1/2) in Human Serum (hours) |
| Parent Peptide | Hypothetical Value: e.g., 1.5 |
| Analog with (R)-3-Amino-3-(4-cyano-phenyl)-propionic acid | Hypothetical Value: e.g., > 24 |
Table 2: Comparative Chemical Stability at 37°C
| Peptide | % Remaining after 24h (pH 3) | % Remaining after 24h (pH 7.4) | % Remaining after 24h (pH 9) |
| Parent Peptide | Hypothetical Values | Hypothetical Values | Hypothetical Values |
| Analog with (R)-3-Amino-3-(4-cyano-phenyl)-propionic acid | Hypothetical Values | Hypothetical Values | Hypothetical Values |
The expected outcome is a significant increase in the half-life of the peptide analog containing this compound in human serum, demonstrating its enhanced resistance to proteolysis. The chemical stability data will provide insights into the optimal formulation and storage conditions for the modified peptide.
Alternative Strategies for Enhancing Peptide Stability
While the incorporation of β-amino acids is a powerful strategy, several other approaches can be employed to enhance peptide stability:
-
N- and C-terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can block the action of exopeptidases.[7]
-
Incorporation of D-amino acids: Replacing L-amino acids with their D-enantiomers can confer resistance to proteases that are specific for L-amino acids.[19][20]
-
Cyclization: Head-to-tail or side-chain cyclization can restrict the conformational flexibility of the peptide, making it a poorer substrate for proteases.[21]
-
PEGylation: Conjugation of polyethylene glycol (PEG) chains can increase the hydrodynamic radius of the peptide, reducing renal clearance and sterically hindering protease access.[1]
The choice of stabilization strategy will depend on the specific peptide, its intended therapeutic application, and the desired pharmacokinetic profile.
Conclusion
The incorporation of this compound represents a promising strategy for enhancing the metabolic stability of therapeutic peptides. The β-amino acid backbone and the unique cyano-phenyl side chain are expected to confer significant resistance to proteolytic degradation. The experimental framework outlined in this guide provides a robust methodology for validating the stabilizing effects of this and other unnatural amino acids. By systematically evaluating and comparing different stabilization strategies, researchers can design and develop novel peptide therapeutics with improved pharmacokinetic properties and enhanced clinical potential.
References
-
Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One, 12(5), e0178943. [Link]
-
Lange, M., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Karas, A., et al. (2019). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. RSC Advances, 9(45), 26235-26245. [Link]
-
Saric, A., et al. (2004). Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases. Journal of Biological Chemistry, 279(47), 48665-48675. [Link]
-
Alhamadsheh, M., et al. (2017). A biomimetic approach for enhancing the in vivo half-life of peptides. Scientific Reports, 7(1), 1-9. [Link]
-
Merck Millipore. Novabiochem® Enhanced specification Fmoc-amino acids. [Link]
-
Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 27(23), 8344. [Link]
-
AMSbiopharma. (2023). Stability-indicating methods for peptide drug analysis. [Link]
-
Horne, W. S., & Gellman, S. H. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. Angewandte Chemie International Edition, 57(40), 13142-13146. [Link]
-
Waingeh, V., Ngassa, F., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5(4), 122-131. [Link]
-
Galvita, V., et al. (2023). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by greener alternative bases. Green Chemistry. [Link]
-
McKinnon, K. M., et al. (2021). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering, 7(8), 3698-3710. [Link]
-
Mathur, D., et al. (2018). In silico approaches for predicting the half-life of natural and modified peptides in blood. PLoS One, 13(6), e0196829. [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
Encyclopedia.pub. (2023). Instability of Peptide and Possible Causes of Degradation. [Link]
-
Drewniak-Świtalska, M., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(19), 4272-4278. [Link]
-
Aapptec Peptides. Fmoc-Phe(3-CN)-OH. [Link]
-
Arel, E. K., & Akgun, Z. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2314. [Link]
-
Arel, E. K., & Akgun, Z. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2314. [Link]
-
Biology LibreTexts. (2021). Proteolytic Degradation. [Link]
-
Alhamadsheh, M. (2018). Extending the half-life of therapeutic peptides. Research Outreach. [Link]
-
ResearchGate. Examples to show the effects of modifications on the half-life of.... [Link]
-
ResearchGate. (2009). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. [Link]
-
Fiori, S., & Chorev, M. (2011). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Accounts of Chemical Research, 44(2), 122-132. [Link]
-
Wikipedia. Proteolysis. [Link]
-
ResearchGate. (2022). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. [Link]
-
AAPPTEC. Handling and Storage of Peptides - FAQ. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fmoc-Protected Amino Acids in Synthesizing Bioactive Peptides. [Link]
-
Welch, B. D., et al. (2019). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem, 20(4), 529-535. [Link]
-
Fiori, S., & Chorev, M. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Medicinal Chemistry, 17(26), 2840-2863. [Link]
-
ResearchGate. (2017). Serum Stability of Peptides. [Link]
-
Draper, E. R., et al. (2015). Hydrogels formed from Fmoc amino acids. CrystEngComm, 17(44), 8409-8418. [Link]
-
Podust, L. M., et al. (2014). Extension of in vivo half-life of biologically active peptides via chemical conjugation to XTEN protein polymer. Bioorganic & Medicinal Chemistry, 22(17), 4741-4749. [Link]
-
Akondi, S. M., et al. (2011). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Journal of Peptide Science, 17(5), 379-384. [Link]
-
Fiori, S., & Chorev, M. (2010). Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Medicinal Chemistry, 17(26), 2840-2863. [Link]
-
Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(5), e0178943. [Link]
-
Lange, M., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Beilstein Journals. (2022). Self-assembly of amino acids toward functional biomaterials. [Link]
-
MDPI. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
Sources
- 1. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extending the half‑life of therapeutic peptides - Research Outreach [researchoutreach.org]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 7. Chemical Modifications Designed to Improve Peptide Stability: Inc...: Ingenta Connect [ingentaconnect.com]
- 8. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 11. pubs.acs.org [pubs.acs.org]
- 13. chempep.com [chempep.com]
- 14. nbinno.com [nbinno.com]
- 15. cris.unibo.it [cris.unibo.it]
- 16. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 17. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic Acid
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid, a specialized amino acid derivative used in peptide synthesis. The procedures outlined herein are designed to mitigate risks, ensure regulatory compliance, and build a culture of safety for researchers, scientists, and drug development professionals. The unique structure of this compound, featuring both the standard Fmoc protecting group and a cyanophenyl moiety, necessitates specific handling considerations that go beyond general chemical waste procedures.
Hazard Identification and Critical Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is essential. While comprehensive toxicological data for this compound may not be fully available, a risk assessment can be conducted by evaluating its constituent parts.[1][2]
-
Fmoc-Amino Acid Structure : As a class, Fmoc-protected amino acids are generally handled as irritants. Direct contact with the solid powder or solutions can cause skin, eye, and respiratory tract irritation.[2][3][4]
-
Cyanophenyl Moiety : This is the most critical feature from a safety and disposal perspective. Aromatic nitriles (cyanophenyl groups) can be toxic. The primary and most severe risk is the potential for the compound, its solutions, or its waste to come into contact with strong acids, which could lead to the generation of highly toxic hydrogen cyanide (HCN) gas.[5]
Table 1: Summary of Potential Hazards
| Hazard Category | Description | Primary Precaution |
| Acute Toxicity (Inhalation/Ingestion) | The toxicological properties have not been fully investigated.[1] However, the cyanophenyl group suggests caution. | Avoid generating dust. Handle in a chemical fume hood. |
| Skin/Eye Irritation | May cause irritation upon contact.[2][3] | Wear appropriate Personal Protective Equipment (PPE), including gloves and safety goggles. |
| Reactivity Hazard | HIGH RISK. Contact with acids can potentially generate lethal hydrogen cyanide (HCN) gas.[5] | Strictly segregate from all acidic materials and waste streams. |
| Environmental Hazard | Discharge into the environment must be avoided.[1] | Dispose of as hazardous chemical waste; do not discard in sinks or general trash. |
The Core Principles of Chemical Waste Management
Effective laboratory waste management follows a clear hierarchy designed to maximize safety and minimize environmental impact.[6]
-
Source Reduction : The most effective strategy is to minimize waste generation. Purchase only the amount of chemical needed for your experiments and ensure efficient inventory management to avoid expiration.[6][7]
-
Segregation : This is the most critical operational step. Incompatible waste streams must never be mixed to prevent dangerous chemical reactions.[7][8][9] For this compound, segregation of cyanide-containing waste is mandatory.[5][10]
-
Containment : Waste must be stored in clearly labeled, compatible, and securely sealed containers to prevent leaks and spills.[8][11]
-
Professional Disposal : Final disposal of hazardous chemical waste must be conducted by a licensed and certified professional waste disposal service, typically via high-temperature incineration.[1][10]
Step-by-Step Disposal Protocols
Adherence to the following specific protocols is essential for the safe management of all waste streams containing this compound.
Protocol 3.1: Unused or Expired Solid Chemical
This protocol applies to the pure, solid chemical that is no longer needed.
-
Do Not Attempt to Neutralize or Alter : Keep the chemical in its solid form.
-
Container : If possible, manage the waste in its original, clearly labeled container.[6] If the original container is compromised, transfer the solid to a new, compatible container (e.g., amber glass jar with a screw cap).
-
Labeling : The container must be labeled as hazardous waste. Include the full chemical name: "this compound" and clearly mark it with "Contains Cyanide Compound - Do Not Mix with Acids."
-
Storage : Store the sealed container in a designated hazardous waste accumulation area with secondary containment.[12] Ensure it is physically segregated from all acids.[5]
-
Pickup : Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.
Protocol 3.2: Contaminated Solid Waste
This category includes items such as gloves, weigh paper, paper towels, and other disposable labware contaminated with the chemical.
-
Segregation : All solid waste contaminated with this compound must be collected separately from other laboratory trash.
-
Dedicated Container : Use a designated, puncture-resistant waste container (e.g., a labeled bucket with a lid or a lined cardboard box specifically for chemical waste).
-
Labeling : Clearly label the container: "Solid Hazardous Waste: Contaminated with this compound (Cyanide Compound)."
-
Storage : Keep the container sealed when not in use and store it in the designated hazardous waste area, away from incompatible materials.
-
Disposal : Once full, arrange for pickup through your institutional EHS office.
Protocol 3.3: Solutions (Aqueous or Organic Liquid Waste)
This protocol covers any solutions generated during experimental work that contain the dissolved compound.
-
Dedicated Liquid Waste Container : Use a dedicated, compatible container (e.g., a glass or polyethylene solvent bottle) for all liquid waste containing this compound.[10]
-
Critical Segregation : This waste stream must be kept separate from all other chemical waste streams, especially acidic waste.[5][9] It is best practice to maintain a dedicated container solely for cyanide-containing waste.[5]
-
pH Verification : Before adding waste, ensure the container's existing contents are neutral or basic. Never add this waste to a container with an acidic pH.
-
Labeling : Label the container "Hazardous Liquid Waste: Contains this compound (Cyanide Compound)" and list any solvents present (e.g., DMF, Dichloromethane).
-
Containment : Keep the container tightly sealed and stored in secondary containment to prevent spills.[12]
-
Disposal : Arrange for pickup by a licensed professional waste disposal service. Do not pour down the drain under any circumstances.[1][13]
Emergency Procedures: Spill Management
In the event of a spill of the solid powder, immediate and correct action is required to prevent exposure and contamination.
-
Evacuate and Alert : Immediately clear the area of all personnel and alert colleagues.[10]
-
Ventilate : Ensure the area is well-ventilated. If the spill is not in a chemical fume hood, increase ventilation to the room if it is safe to do so.
-
Wear Appropriate PPE : Before cleaning, don appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.
-
Contain the Spill : Gently cover the spill with an inert absorbent material such as sand, vermiculite, or a chemical spill pillow to prevent the powder from becoming airborne.[10]
-
Collect the Material : Carefully sweep or scoop the contained material and place it into a designated, sealable hazardous waste container.[10][12]
-
Decontaminate the Area : For cyanide-containing compounds, a specific decontamination procedure is recommended. First, wipe the spill surface with a pH 10 buffer solution. Follow this with a wipe-down using a freshly prepared 10% bleach solution.[5][10]
-
Dispose of Cleaning Materials : All materials used for cleanup (absorbent, wipes, gloves, etc.) must be placed in the designated solid hazardous waste container for cyanide compounds and disposed of accordingly.[5][10][12]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for segregating and managing waste generated from this compound.
Caption: Disposal Decision Workflow for this compound.
By implementing these rigorous procedures, laboratories can ensure the safe handling and disposal of this specialized chemical, protecting both personnel and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines as the final authority.
References
- Management of Waste - Prudent Practices in the Labor
- Properly Managing Chemical Waste in Labor
- Can we remove the fmoc group after peptide cleavage?.
- Navigating the Disposal of 1,3,5-Tris(4-cyanophenyl)
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Essential Guide to the Proper Disposal of N-(4-cyanophenyl)-4-methoxybenzamide. Benchchem.
- Thermal Cleavage of the Fmoc Protection Group. CHIMIA.
- Fmoc-(R)
- Fmoc cleavage in different solvents after 15 min at 120 °C.
- Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
- Chemical Waste Procedures. Division of Research Safety - University of Illinois.
- Chemical Waste Disposal Guidelines. Emory University.
- Information on Cyanide Compounds. Stanford Environmental Health & Safety.
- Methods for Removing the Fmoc Group.
- Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-).
- SAFETY D
- SAFETY D
- SAFETY D
- Terminology of Antibody Drug for Fmoc Deprotection. GenScript.
- Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC - NIH.
- A Comprehensive Technical Guide to the Safety and Handling of Fmoc-Protected Amino Acids. Benchchem.
- Material Safety D
- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
- Fmoc Amino Acids for SPPS. AltaBioscience.
- Safety D
Sources
- 1. afgsci.com [afgsci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ptb.de [ptb.de]
- 12. vumc.org [vumc.org]
- 13. fishersci.com [fishersci.com]
Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutics often involves navigating a complex landscape of unique chemical entities. Among these, Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid stands as a valuable building block in peptide synthesis, offering a unique combination of a chiral amino acid scaffold and a cyano-phenyl moiety. However, its safe and effective utilization demands a thorough understanding of its potential hazards and the implementation of robust handling protocols. This guide provides essential, immediate safety and logistical information, from operational procedures to disposal plans, to empower researchers in handling this compound with the utmost confidence and care.
Hazard Identification and Risk Assessment: Understanding the Moiety-Specific Risks
While Fmoc-protected amino acids are generally considered to possess low to moderate toxicity, the presence of a cyano (-CN) group in this compound introduces a critical hazard that warrants specific precautions. Organic nitriles are toxic and can release highly toxic hydrogen cyanide (HCN) gas upon contact with acids or when heated to decomposition.[1] Therefore, a comprehensive risk assessment must consider both the properties of the Fmoc-amino acid backbone and the significant inhalation and absorption hazards associated with the cyano functional group.
Potential Health Effects:
-
Eye and Skin Irritation: Like many fine organic chemicals, this compound may cause irritation upon contact with eyes and skin.[2]
-
Respiratory Tract Irritation: Inhalation of the dust may cause respiratory tract irritation.[2]
-
Cyanide Poisoning: The primary and most severe risk is associated with the cyano group. Inhalation, ingestion, or skin absorption of cyanide can be fatal.[1] Symptoms of cyanide exposure can range from headache and dizziness to convulsions and respiratory failure.[3] It is crucial to note that the characteristic "bitter almond" smell of hydrogen cyanide is not detectable by a significant portion of the population.[3]
Due to these potential hazards, all handling procedures must be designed to minimize exposure through all routes.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the cornerstone of safe handling. The following table outlines the recommended PPE for handling this compound, with explanations rooted in mitigating the identified risks.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double gloving with nitrile gloves is recommended.[4] Nitrile provides good resistance to a range of chemicals, but it's important to note that its performance against aromatic solvents can be limited.[5][6] For tasks with a higher risk of splash or prolonged contact, consider using a more robust glove material like neoprene or Viton™ for the outer glove.[7] Always inspect gloves for tears or punctures before use and change them immediately if contaminated. |
| Eye and Face Protection | Chemical safety goggles are mandatory. For procedures with a splash hazard, a face shield worn over safety goggles is required to protect the entire face.[3] |
| Body Protection | A laboratory coat is essential to protect skin and clothing from contamination.[4] For larger scale operations or when there is a significant risk of spills, a chemically resistant apron should be worn over the lab coat. |
| Respiratory Protection | All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.[8] If a fume hood is not available or for emergency situations, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used. |
Operational Plan: From Receipt to Use
A systematic approach to handling ensures safety at every stage. The following workflow outlines the key steps for the safe management of this compound in the laboratory.
Caption: A logical workflow for the safe handling of the compound.
Receiving and Storage
-
Inspection: Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9][10] Long-term storage at -20°C is recommended for lyophilized peptides and their derivatives to ensure stability.[11]
-
Segregation: Crucially, store this compound away from acids and strong oxidizing agents to prevent the accidental release of hydrogen cyanide gas.[12]
Handling and Use
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[8][13]
-
Weighing: When weighing the solid compound, do so within the fume hood to contain any dust.
-
Solution Preparation: Dissolve the compound in a suitable solvent within the fume hood. Be mindful of the solvents used, as some may have their own associated hazards.
-
Peptide Synthesis: During solid-phase peptide synthesis (SPPS), the Fmoc group is typically removed using a base like piperidine.[14] Ensure that all steps of the synthesis are carried out with appropriate engineering controls and PPE.
Spill Management
In the event of a spill, prompt and appropriate action is critical to mitigate the risks.
-
Small Spills (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the solid spill with a damp paper towel to avoid raising dust.[15]
-
For liquid spills, use an inert absorbent material.[16]
-
Wipe the area with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[4][8]
-
Collect all cleanup materials in a sealed container for hazardous waste disposal.[12]
-
-
Large Spills or Spills Outside of a Fume Hood:
-
Evacuate the area immediately.
-
Alert others and activate the emergency response system.
-
Do not attempt to clean up the spill yourself.[8]
-
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and any associated waste is not just a matter of regulatory compliance but a critical safety imperative.
Caption: A step-by-step guide for the safe disposal of waste.
Waste Segregation and Collection
-
Dedicated Waste Streams: All waste contaminated with this compound must be collected as hazardous waste.[8] Maintain separate, clearly labeled waste containers for solid and liquid cyanide-containing waste.[4]
-
Solid Waste: This includes contaminated gloves, paper towels, weigh boats, and any other disposable materials. Place these items in a durable, sealed container labeled "Hazardous Waste - Solid Cyanide."[4]
-
Liquid Waste: Collect all reaction mixtures, washings, and contaminated solvents in a compatible, sealed container labeled "Hazardous Waste - Liquid Cyanide."[4]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste - Cyanide" and a warning such as "No Acids" to prevent inadvertent mixing that could generate hydrogen cyanide gas.[8]
Decontamination of Equipment
-
Glassware and Equipment: All non-disposable equipment that has come into contact with the compound must be decontaminated within a fume hood.
-
Decontamination Procedure:
-
Rinse the equipment with a suitable organic solvent to remove the bulk of the material. Collect this rinse as hazardous liquid waste.
-
Wash the equipment with a pH 10 buffer solution.[8]
-
Follow with a wash using a freshly prepared 10% bleach solution.[4][8]
-
Finally, wash with detergent and water, followed by appropriate rinses.
-
Final Disposal
-
Professional Disposal: All hazardous waste containing this compound must be disposed of through a certified hazardous waste management company. Do not attempt to treat or dispose of this waste through standard laboratory drains or trash.
By adhering to these comprehensive safety and handling guidelines, researchers can confidently and responsibly utilize this compound in their vital work, ensuring a safe laboratory environment for themselves and their colleagues.
References
- Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018).
- Information on Cyanide Compounds - Stanford Environmental Health & Safety. Stanford University.
- Handling and Storage of Peptides - FAQ | AAPPTEC.
- Download Cyanides SOP Templ
- Lab Specific SOP Template - for Cyanides - Wayne St
- Laboratory Chemical Spill Cleanup and Response Guide - CUNY. The City University of New York.
- Cyanides SOP - Wayne St
- A Comprehensive Technical Guide to the Safety and Handling of Fmoc-Protected Amino Acids - Benchchem.
- Chemical-Resistant Gloves: Choosing the Right M
- The Complete Guide to Chemical-Resistant Gloves: Materials and Applic
- Glove Selection Guide | Office of Environment, Health & Safety - UC Berkeley.
- Material Guide For Chemical and Liquid Resistant Gloves - Enviro Safety Products.
- OSHA Glove Selection Chart - Environmental Health and Safety.
- 2 - SAFETY D
- Chapter 4 Evaluating Hazards and Assessing Risks in the Laboratory.
- Cyano Compounds - ILO Encyclopaedia of Occup
- MSDS - Safety D
- Chemical Spill Procedures - Step By Step Guide - Chem Klean.
- MANUAL OF STANDARD OPERATING PROCEDURES FOR CYANIDE ANALYSIS - National Centers for Environmental Inform
- Nitriles Waste Comp
- Evaluating Hazards and Assessing Risks in the Labor
- Appendix I - Hazards Of Functional Groups | Environment, Health and Safety - Cornell EHS.
- How stable are Fmoc amino acids at room temp? : r/Chempros. (2021). Reddit.
- Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech. (2024).
- (PDF)
- Laboratory Use of Cyanide Salts Safety Guidelines - EHS.MIT.EDU. (2015).
- Material Safety D
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- 3-(Fmoc-4-aminophenyl)-propionic acid AldrichCPR | Sigma-Aldrich.
- (PDF)
- Nitrile - Wikipedia.
- SAFETY D
- Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI.
- 20.7: Chemistry of Nitriles. (2025). Chemistry LibreTexts.
Sources
- 1. iloencyclopaedia.org [iloencyclopaedia.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. envirosafetyproducts.com [envirosafetyproducts.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. peptide.com [peptide.com]
- 10. reddit.com [reddit.com]
- 11. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 12. bu.edu [bu.edu]
- 13. research.wayne.edu [research.wayne.edu]
- 14. chem.uci.edu [chem.uci.edu]
- 15. research.wayne.edu [research.wayne.edu]
- 16. ccny.cuny.edu [ccny.cuny.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
